Product packaging for N-Ethylsuccinimide(Cat. No.:CAS No. 2314-78-5)

N-Ethylsuccinimide

Cat. No.: B051488
CAS No.: 2314-78-5
M. Wt: 127.14 g/mol
InChI Key: GHAZCVNUKKZTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethylsuccinimide is a significant organic compound and cyclic imide primarily recognized for its role as a key synthetic intermediate and a structural analog in neurological research. Its core research value lies in its application in organic synthesis, where it serves as a versatile building block for the construction of more complex molecules, including pharmaceuticals and functionalized succinimide derivatives. In neuroscience, this compound is extensively studied as a close analog of known neuroactive succinimides, facilitating research into structure-activity relationships (SAR). Its mechanism of action is often investigated in the context of modulating neuronal excitability and ion channel function, providing insights into the mechanisms of seizure activity and the development of potential therapeutic agents. This compound is characterized by high purity, ensuring reliability and reproducibility in experimental settings, making it an indispensable tool for chemists and neuroscientists exploring synthetic methodologies and the intricate pathways of the central nervous system. Handle with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B051488 N-Ethylsuccinimide CAS No. 2314-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAZCVNUKKZTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177712
Record name N-Ethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-78-5
Record name N-Ethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylsuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethylsuccinimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Ethylsuccinimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of N-Ethylsuccinimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NES) is an organic compound belonging to the pyrrolidinone and dicarboximide classes of molecules.[1][2] Characterized by a five-membered pyrrolidine (B122466) ring with two carbonyl groups and an ethyl substituent on the nitrogen atom, NES serves as a valuable molecule in various scientific domains.[1][3] It is recognized as a metabolite of the industrial solvent N-Methyl-2-Pyrrolidone (NMP) and is a key biomarker for monitoring exposure to this common solvent.[1] In microbiology, it is a known metabolite produced by Escherichia coli.[1][2] Furthermore, its utility as a precursor and intermediate in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules makes a thorough understanding of its chemical properties and structure essential for researchers.[1][3] This guide provides a comprehensive overview of this compound, presenting its core properties, structural details, relevant experimental protocols, and its role in biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are critical for its application in chemical synthesis and biological studies.

Table 1: Chemical Identifiers and Molecular Data
PropertyValue
IUPAC Name 1-ethylpyrrolidine-2,5-dione[1][2]
CAS Number 2314-78-5[1][2]
Molecular Formula C₆H₉NO₂[1][2][4]
Molecular Weight 127.14 g/mol [1][2][4]
Canonical SMILES CCN1C(=O)CCC1=O[1]
InChI InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3[1][2]
InChI Key GHAZCVNUKKZTLG-UHFFFAOYSA-N[1][2]
Synonyms 1-Ethyl-2,5-pyrrolidinedione, NSC 38693[1]
Table 2: Physical and Spectroscopic Properties
PropertyValue
Physical State Solid at room temperature[1][5]
Appearance Colorless to pale yellow crystalline solid[5]
Melting Point 26 °C[1]
Boiling Point 236 °C[1]
Density 1.0930 g/cm³[5]
Kovats Retention Index 1836 (Standard polar)[2]
Table 3: Solubility Profile
Solvent TypeSolubility DescriptionRationale
Polar Solvents Soluble in water, methanol, and ethanol.[5]The carbonyl groups and the pyrrolidine ring allow for hydrogen bonding and favorable interactions with polar solvent molecules.[5]
Non-Polar Solvents Limited solubility in hexane (B92381) and toluene.[5]The overall polar nature of the molecule restricts its solubility in non-polar environments.[5]
Note: The solubility is often temperature-dependent, with increased temperatures generally leading to enhanced solubility in some solvents.[5]

Chemical Structure and Geometry

The structure of this compound has been elucidated through computational modeling and rotational spectroscopy.[1] The five-membered pyrrolidine ring is planar.[1] To minimize steric hindrance from the two carbonyl oxygens, the ethyl group is positioned perpendicular to this plane.[1]

Advanced rotational spectroscopy has provided precise measurements of its molecular geometry. The experimental rotational constants have been determined as:

  • A₀ = 2061.47756 MHz [1]

  • B₀ = 1791.73517 MHz [1]

  • C₀ = 1050.31263 MHz [1]

These experimental values show excellent agreement with computational predictions, confirming the stable conformation of the molecule.[1] The symmetric arrangement around the nitrogen atom is reflected in equivalent C-N-C bond angles of 123.15 degrees.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound. The following sections provide protocols for its synthesis and analysis using common spectroscopic techniques.

Solvent-Free Synthesis of this compound

This protocol describes an efficient, environmentally friendly method for synthesizing this compound from succinic anhydride (B1165640) and ethylamine (B1201723).[1]

Methodology:

  • Reactant Preparation: In a suitable reaction vessel, mix succinic anhydride (1.6 mol) with a 2M solution of ethylamine in THF (1.0 equivalent).

  • Solvent Removal: Evaporate the THF solvent under reduced pressure to obtain a solid residue.

  • Melt Reaction: Heat the residue at 175 °C for 16 hours under a nitrogen atmosphere. This step facilitates the imidization reaction in a solvent-free melt condition.

  • Purification: After the reaction is complete, cool the vessel. Purify the resulting crude this compound via vacuum distillation (120 °C, 2.1 mbar) to yield the final product.

General Protocol for ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is of high purity (>95%). Dissolve approximately 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and avoid signal overlap with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum using a standard pulse sequence.

    • Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • Adjust parameters, particularly the number of scans, to account for the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for all signals in both spectra to confirm the molecular structure.

General Protocol for Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometer Setup:

    • Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV.

    • Scan a mass range appropriate for the analyte (e.g., m/z 40-300).

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Analyze the mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.

General Protocol for Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic carbonyl groups.

Methodology:

  • Sample Preparation (Film Method):

    • As this compound has a low melting point, a thin film can be prepared.

    • Place a small amount of the solid sample between two salt plates (e.g., NaCl or KBr).

    • Gently warm the plates to melt the solid and press them together to create a thin, uniform film.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Analyze the resulting spectrum for characteristic absorption bands. Key absorptions for this compound include C=O stretching vibrations (typically around 1700-1770 cm⁻¹) and C-N stretching vibrations.

Biological Role and Signaling Pathways

This compound is not merely a synthetic compound; it is also formed through enzymatic processes in biological systems and plays a role in cellular defense mechanisms.

Enzymatic Synthesis by N-Ethylmaleimide Reductase (NemA)

In E. coli, this compound is synthesized from its unsaturated precursor, N-ethylmaleimide (NEM), by the FMN-dependent enzyme N-ethylmaleimide reductase (NemA).[1][6] This reaction is a detoxification pathway, converting the reactive electrophile NEM into the more stable NES.[6] The expression of the nemA gene is regulated by the transcriptional repressor NemR, which is inactivated upon exposure to electrophiles like NEM.[1][7]

enzymatic_synthesis cluster_reactants Reactants cluster_products Products NEM N-Ethylmaleimide (NEM) enzyme N-Ethylmaleimide Reductase (NemA) NEM->enzyme Substrate NADPH NADPH NADPH->enzyme Co-substrate NES This compound (NES) NADP NADP+ enzyme->NES Product enzyme->NADP Co-product

Caption: Enzymatic reduction of NEM to NES by NemA reductase.

Activation of the Kef Potassium Efflux System

The precursor to NES, N-ethylmaleimide (NEM), is a toxic electrophile. Bacteria like E. coli have a defense mechanism involving the Kef potassium efflux system.[4][8][9] When NEM enters the cell, it reacts with cytoplasmic glutathione (B108866) (GSH) to form an adduct, N-ethylsuccinimido-S-glutathione (ESG).[2][4] This ESG adduct acts as a potent activator for the Kef system (specifically KefB and KefC).[2][4] The activation of Kef leads to the efflux of potassium ions (K⁺) coupled with the influx of protons (H⁺), causing a rapid acidification of the cytoplasm.[4][9] This lowering of intracellular pH provides protection against the damaging effects of the electrophile.[4]

kef_pathway Activation of Kef Potassium Efflux System cluster_cell Bacterial Cytoplasm cluster_membrane Cell Membrane NEM_in N-Ethylmaleimide (NEM) ESG N-ethylsuccinimido-S- glutathione (ESG) NEM_in->ESG Spontaneous Reaction GSH Glutathione (GSH) GSH->ESG Kef Kef System (Inactive) ESG->Kef Binds & Activates Kef_active Kef System (Active) Kef->Kef_active K_out K+ Efflux Kef_active->K_out H_in H+ Influx Kef_active->H_in pH_drop Cytoplasmic pH Decreases (Protection) H_in->pH_drop NEM_out Exogenous NEM NEM_out->NEM_in Enters Cell

Caption: Logical workflow of Kef system activation by NEM-GSH adduct.

Conclusion

This compound is a molecule of significant interest due to its defined chemical properties, specific molecular geometry, and relevant biological roles. Its function as a biomarker, a synthetic precursor, and a product of enzymatic detoxification highlights its importance in both industrial and academic research. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for professionals engaged in chemical synthesis, drug development, and molecular biology, enabling further exploration and application of this versatile compound.

References

N-Ethylsuccinimide (CAS 2314-78-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide, with the CAS number 2314-78-5, is a five-membered cyclic dicarboximide. Its structure, featuring a pyrrolidine-2,5-dione core with an N-ethyl substituent, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical and pharmacological research. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis methodologies, spectral data, and key applications. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to support practical laboratory applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a relatively low melting point. It is soluble in a range of organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 2314-78-5
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
IUPAC Name 1-ethylpyrrolidine-2,5-dione[1]
Melting Point 26 °C
Boiling Point 236 °C at 760 mmHg
Appearance White to off-white solid
Solubility Soluble in water, ethanol (B145695), and other polar organic solvents.
SMILES CCN1C(=O)CCC1=O[1]
InChI InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods include the reaction of succinic anhydride (B1165640) with ethylamine (B1201723) and the reduction of N-ethylmaleimide.

Synthesis from Succinic Anhydride and Ethylamine

This is a straightforward and widely used method for the synthesis of N-substituted succinimides.[2] The reaction proceeds in two steps: the initial ring-opening of succinic anhydride by ethylamine to form the corresponding succinamic acid, followed by cyclodehydration to yield this compound.

Experimental Protocol:

  • Step 1: Formation of N-Ethylsuccinamic Acid

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as chloroform (B151607) or tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of ethylamine (1.0 eq) in the same solvent to the cooled solution of succinic anhydride with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The product, N-ethylsuccinamic acid, will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Step 2: Cyclodehydration to this compound

    • Place the dried N-ethylsuccinamic acid in a round-bottom flask.

    • Add a dehydrating agent such as acetic anhydride (excess) or use thermal conditions.

    • If using acetic anhydride, gently reflux the mixture for 1-2 hours.

    • If using thermal cyclization, heat the N-ethylsuccinamic acid above its melting point (typically 120-150 °C) until the evolution of water ceases.

    • After cooling, the crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by distillation under reduced pressure.

Reduction of N-Ethylmaleimide

This compound can also be synthesized by the reduction of the carbon-carbon double bond of N-ethylmaleimide. This method is particularly relevant in biological systems where enzymatic reduction occurs.

Experimental Protocol (Chemical Reduction):

  • Dissolve N-ethylmaleimide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Quartet (q)2H-N-CH₂ -CH₃
~2.7Singlet (s)4H-CO-CH₂ -CH₂ -CO-
~1.1Triplet (t)3H-N-CH₂-CH₃
Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~177C =O
~34-N-CH₂ -CH₃
~28-CO-CH₂ -CH₂ -CO-
~13-N-CH₂-CH₃
Solvent: CDCl₃. Chemical shifts are approximate and may vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2880MediumC-H stretch (alkyl)
~1770StrongC=O stretch (imide, asymmetric)
~1700StrongC=O stretch (imide, symmetric)
~1400MediumC-H bend (alkyl)
~1250StrongC-N stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
127High[M]⁺ (Molecular ion)
99Moderate[M - C₂H₄]⁺ (Loss of ethene)
84Moderate[M - C₂H₅N]⁺ (Loss of ethylamine radical cation)
56High[C₃H₄O]⁺ or [C₂H₂NCO]⁺
28High[C₂H₄]⁺ or [CO]⁺
Ionization method: Electron Ionization (EI). Fragmentation patterns can vary.

Applications in Research and Development

Intermediate in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The succinimide (B58015) ring can be opened under various conditions to yield derivatives of succinic acid.

Biochemical Probe and Cysteine Modification

While its unsaturated counterpart, N-ethylmaleimide (NEM), is widely used as a specific covalent modifier of cysteine residues in proteins, this compound can be used as a negative control in such experiments as it lacks the reactive double bond.

Role in Bacterial Detoxification

In certain bacteria, such as E. coli, this compound is a product of the detoxification of N-ethylmaleimide (NEM).[3][4][5] NEM is an electrophilic compound that can be harmful to cells. The detoxification pathway involves the enzymatic reduction of NEM to the less reactive this compound.[6]

Experimental Protocols for Key Applications

Acyl-Biotin Exchange (ABE) Assay for Protein S-Palmitoylation

The Acyl-Biotin Exchange (ABE) assay is a method to detect S-palmitoylation of proteins.[7][8][9][10][11] N-ethylmaleimide (NEM), a close analog of this compound, is a critical reagent in this protocol for blocking free thiol groups. This compound can be used as a control to assess non-specific interactions.

Protocol Overview:

  • Cell Lysis and Blocking of Free Thiols:

    • Lyse cells in a buffer containing a high concentration of N-ethylmaleimide (NEM) (e.g., 50 mM) to irreversibly block all free cysteine residues.[11]

    • Incubate the lysate to ensure complete blocking.

  • Removal of Excess NEM:

    • Precipitate the proteins (e.g., with acetone (B3395972) or chloroform/methanol) to remove excess NEM.

  • Cleavage of Thioester Bonds:

    • Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) (HAM), which specifically cleaves the thioester linkage of palmitoylated cysteines, exposing a free thiol group.[8]

  • Labeling of Newly Exposed Thiols:

    • Label the newly available thiol groups with a thiol-reactive biotinylating reagent (e.g., HPDP-biotin).[10]

  • Affinity Purification and Detection:

    • Capture the biotinylated proteins using streptavidin-agarose beads.

    • Elute the captured proteins and analyze by western blotting with an antibody against the protein of interest.

Visualizations

Synthesis of this compound from Succinic Anhydride and Ethylamine

G succinic_anhydride Succinic Anhydride intermediate N-Ethylsuccinamic Acid succinic_anhydride->intermediate + ethylamine Ethylamine ethylamine->intermediate heat Heat or Dehydrating Agent intermediate->heat product This compound heat->product water H₂O heat->water Elimination G NEM N-Ethylmaleimide (Toxic Electrophile) NES This compound (Detoxified Product) NEM->NES Reduction NEM_reductase NemA (N-Ethylmaleimide Reductase) NADP NADP⁺ NEM_reductase->NADP NEM_reductase->NES NADPH NADPH NADPH->NEM_reductase G cluster_0 Step 1: Blocking cluster_1 Step 2: Cleavage cluster_2 Step 3: Labeling & Detection lysis Cell Lysis blocking Block free thiols with NEM lysis->blocking precipitation Protein Precipitation (Remove excess NEM) blocking->precipitation cleavage Cleave thioester bonds with Hydroxylamine precipitation->cleavage labeling Label new thiols with Biotin cleavage->labeling purification Affinity Purification (Streptavidin beads) labeling->purification detection Western Blot purification->detection

References

N-Ethylsuccinimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic dicarboximide, is a versatile organic compound with applications in chemical synthesis and potential relevance in biological systems. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and its role in biochemical pathways, tailored for professionals in research and drug development.

Core Molecular and Physical Data

This compound is characterized by the molecular formula C₆H₉NO₂ and a molecular weight of approximately 127.14 g/mol .[1][2][3] Its structure features a succinimide (B58015) ring with an ethyl group attached to the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in both aqueous and organic media during experimental procedures.

PropertyValue
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol [1][2][3]
CAS Number 2314-78-5[1][2][3]
IUPAC Name 1-ethylpyrrolidine-2,5-dione[1][2]
Appearance Colorless to pale yellow crystalline solid
Melting Point 26 °C[1]
Boiling Point 236 °C[1]
Solubility Soluble in water, methanol, and ethanol. Limited solubility in non-polar solvents like hexane (B92381) and toluene.
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Key rotational constants obtained from microwave spectroscopy are detailed in Table 2.

Spectroscopic ParameterValue (MHz)
Rotational Constant (A₀) 2061.47756[4]
Rotational Constant (B₀) 1791.73517[4]
Rotational Constant (C₀) 1050.31263[4]

Further spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available in public databases such as PubChem and the NIST WebBook.[3][5][6]

Synthesis and Experimental Protocols

This compound can be synthesized through various chemical and enzymatic routes. The choice of method depends on the desired scale, purity, and available starting materials.

Chemical Synthesis

A general protocol for the chemical synthesis of this compound involves the reaction of an alkyl sulfonate with an N-silyl derivative of succinimide.

Experimental Protocol: Synthesis from Ethyl Benzenesulfonate (B1194179) and 1-(trimethylsilyl)-2,5-pyrrolidinedione

  • Reaction Setup: In a dry reaction vessel, combine equimolar amounts of ethyl benzenesulfonate and 1-(trimethylsilyl)-2,5-pyrrolidinedione.

  • Heating: Heat the mixture at 140-170 °C for 3-5 hours under an inert atmosphere.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, can then be isolated and purified by fractional distillation under reduced pressure.

Enzymatic Synthesis

This compound can be produced via the enzymatic reduction of N-ethylmaleimide (NEM). This biotransformation is catalyzed by N-ethylmaleimide reductase, an enzyme found in organisms like Escherichia coli.

Experimental Protocol: Enzymatic Reduction of N-Ethylmaleimide

  • Enzyme Preparation: Obtain a purified preparation of N-ethylmaleimide reductase.

  • Reaction Mixture: Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0) containing N-ethylmaleimide and a suitable reducing cofactor, such as NADPH.

  • Enzymatic Reaction: Initiate the reaction by adding the N-ethylmaleimide reductase to the reaction mixture. Incubate at an optimal temperature (e.g., 37 °C) for a specified period.

  • Monitoring: The progress of the reaction can be monitored by measuring the decrease in absorbance at 300 nm, which corresponds to the saturation of the double bond in the maleimide (B117702) ring.

  • Product Isolation: Once the reaction is complete, the this compound can be extracted from the aqueous solution using an appropriate organic solvent and further purified by chromatography.

Biochemical Pathways and Relevance

This compound is relevant in two key biochemical contexts: as a product of N-ethylmaleimide detoxification and as a metabolite of the industrial solvent N-ethyl-2-pyrrolidone.

Detoxification of N-Ethylmaleimide

N-ethylmaleimide (NEM) is a reactive electrophile that can form adducts with cellular thiols, such as glutathione. The enzymatic reduction of NEM to the less reactive this compound represents a detoxification pathway.

NEM_Detoxification cluster_reactants Reactants cluster_products Products NEM N-Ethylmaleimide (Electrophile) NES This compound (Detoxified Product) NEM->NES Reduction Enzyme N-Ethylmaleimide Reductase NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme e⁻

Caption: Enzymatic reduction of N-Ethylmaleimide to this compound.

Metabolism of N-Ethyl-2-pyrrolidone (NEP)

While direct metabolic studies on this compound are limited, the metabolic pathway of the structurally similar compound N-methyl-2-pyrrolidone (NMP) in humans is well-documented.[7][8] By analogy, a putative metabolic pathway for N-ethyl-2-pyrrolidone (NEP) can be proposed, which would involve the formation of this compound as an intermediate. This is relevant for toxicological studies and in the development of biomarkers for NEP exposure.

NEP_Metabolism NEP N-Ethyl-2-pyrrolidone (NEP) HNEP 5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) NEP->HNEP Hydroxylation NES This compound (NES) HNEP->NES Oxidation HNES 2-Hydroxy-N-ethylsuccinimide (2-HNES) NES->HNES Hydroxylation

Caption: Proposed metabolic pathway of N-Ethyl-2-pyrrolidone (NEP).

Biological Activity and Applications

The biological activity of this compound itself is not as extensively studied as that of other succinimide derivatives, which are known to possess anticonvulsant, anti-inflammatory, and antitumor properties.[9] However, its precursor, N-ethylmaleimide, is a widely used sulfhydryl-reactive reagent in biochemical research to probe the function of cysteine residues in proteins.[10][11] Understanding the formation of this compound is therefore critical in studies involving NEM.

Given its structural similarity to other biologically active succinimides, this compound could serve as a scaffold for the development of novel therapeutic agents. Further research into its pharmacological profile is warranted.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through both chemical and enzymatic methods, and it plays a role in the detoxification of N-ethylmaleimide and the metabolism of N-ethyl-2-pyrrolidone. For researchers in drug development, this compound presents opportunities as a building block for the synthesis of more complex molecules and as a subject for further investigation into its own potential biological activities. This guide provides a foundational understanding to facilitate its use in a research and development setting.

References

Synthesis of N-Ethylsuccinimide from Succinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Ethylsuccinimide, a valuable intermediate in organic and medicinal chemistry, from succinic anhydride (B1165640) and ethylamine (B1201723). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway and experimental workflow.

Core Synthesis and Mechanism

The synthesis of this compound from succinic anhydride and ethylamine is a two-step process. The initial reaction involves the nucleophilic acyl substitution of the amine with the anhydride to form an intermediate N-ethylsuccinamic acid. Subsequent intramolecular cyclization via dehydration yields the final product, this compound. This reaction can be carried out under various conditions, including solvent-free high-temperature reactions, or by using dehydrating agents in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Reactants
Succinic Anhydride1.0 equivalent[1]
Ethylamine1.0 - 1.1 equivalents[1]
Reaction Conditions
Solvent-Free175 °C, 16 hours[2]
Acetic Acid/Zinc55 °C, 1.5 hours[1]
Product Information
Product NameThis compound[2]
Molecular FormulaC₆H₉NO₂[2][3]
Molecular Weight127.14 g/mol [2][3]
Purity (Commercial)≥98%[3]
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 2.77 (s, 4H, -CH₂-CH₂-), 3.55 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 1.18 (t, J=7.2 Hz, 3H, N-CH₂-CH₃)Inferred from related succinimide (B58015) structures and general chemical shift knowledge. Specific data not found.
¹³C NMR (CDCl₃)δ (ppm): 177.1 (C=O), 34.5 (N-CH₂), 28.2 (-CH₂-CH₂-), 13.0 (CH₃)Inferred from related succinimide structures and general chemical shift knowledge. Specific data not found.
Yield
Solvent-Free (with Zinc)96%[2]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Solvent-Free Synthesis

This method is a green and efficient approach that avoids the use of hazardous solvents.[2]

Materials:

  • Succinic anhydride (1.0 mol, 100.07 g)

  • Ethylamine (1.0 mol, typically as a 70 wt. % solution in water, ~64.4 mL)

  • Nitrogen gas supply

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride and the aqueous ethylamine solution.

  • Heat the mixture gently to evaporate the water.

  • Once the water is removed, heat the resulting residue at 175 °C for 16 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation (120 °C, 2.1 mbar) to obtain pure this compound.[2]

Method 2: Zinc-Catalyzed Synthesis in Acetic Acid

This method utilizes zinc powder as a catalyst to facilitate the reaction at a lower temperature.[1]

Materials:

  • Succinic anhydride (0.044 mol, 4.40 g)

  • Ethylamine (0.040 mol, typically as a 70 wt. % solution in water, ~2.58 mL)

  • Glacial acetic acid (35 mL)

  • Zinc powder (a catalytic amount)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl alcohol (for recrystallization)

Procedure:

  • Dissolve the ethylamine in 35 mL of glacial acetic acid in a round-bottom flask with vigorous stirring at room temperature.

  • Add succinic anhydride to the solution in one portion and continue stirring for 10 minutes.

  • Add zinc powder to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 55 °C.

  • Maintain the reaction mixture at 55 °C with stirring for an additional 1.5 hours.

  • Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

  • Pour the filtrate onto crushed ice (approximately 150 g). The solid product will precipitate.

  • Filter the solid product and wash it with cold water.

  • To remove any unreacted N-ethylsuccinamic acid, suspend the solid in a saturated sodium bicarbonate solution and stir for 10 minutes.

  • Filter the purified solid, wash with water, and dry.

  • Recrystallize the product from ethyl alcohol to obtain pure this compound.[1]

Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis of this compound.

Synthesis_Pathway SuccinicAnhydride Succinic Anhydride Intermediate N-Ethylsuccinamic Acid (Intermediate) SuccinicAnhydride->Intermediate + Ethylamine (Nucleophilic Acyl Substitution) Ethylamine Ethylamine Product This compound Intermediate->Product - H₂O (Cyclization/Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Reactants Reaction Reaction: - Mix Succinic Anhydride and Ethylamine - Apply Heat / Catalyst Start->Reaction Workup Workup: - Quenching / Precipitation - Filtration Reaction->Workup Purification Purification: - Vacuum Distillation or - Recrystallization Workup->Purification Characterization Characterization: - NMR, IR, etc. Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: Generalized experimental workflow for this compound synthesis.

References

Synthesis of N-Ethylsuccinimide from N-Ethylmaleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-ethylsuccinimide from N-ethylmaleimide, a critical transformation in various research and development settings, including drug development and biochemical studies. The primary focus is on the reduction of the carbon-carbon double bond in N-ethylmaleimide. This document details both chemical and enzymatic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis methods are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes.

Introduction

This compound is a saturated heterocyclic compound with a pyrrolidine-2,5-dione core. It serves as a valuable building block in organic synthesis and is the reduced counterpart of N-ethylmaleimide, a well-known and highly reactive Michael acceptor. The conversion of N-ethylmaleimide to this compound is a fundamental reduction reaction that eliminates the electrophilic reactivity of the maleimide (B117702) double bond, a feature often exploited in bioconjugation and thiol chemistry.[1] This guide explores the primary methods to achieve this transformation, focusing on catalytic hydrogenation and enzymatic reduction.

Synthesis Methodologies

The synthesis of this compound from N-ethylmaleimide is exclusively achieved through the reduction of the alkene functional group within the maleimide ring. This can be accomplished via chemical or enzymatic methods.

Chemical Synthesis: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and effective method for the reduction of carbon-carbon double bonds.[2] In this process, molecular hydrogen (H₂) is added across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[3] The reaction is typically clean and proceeds with high yield under relatively mild conditions.

Reaction Scheme:

N-ethylmaleimide + H₂ --(Catalyst)--> this compound

A variety of reaction conditions can be employed, with the choice of solvent, catalyst loading, hydrogen pressure, and temperature influencing the reaction rate and outcome.

Alternative Chemical Synthesis: Diimide Reduction

Diimide (N₂H₂), a reactive and unstable species, can be generated in situ to effect the reduction of double bonds.[4][5] This method offers a metal-free alternative to catalytic hydrogenation and is known for its selectivity, often not affecting other reducible functional groups.[4] Diimide is typically formed from the oxidation of hydrazine (B178648) or the decomposition of azodicarboxylates.[4] The reduction proceeds via a concerted, syn-addition of hydrogen across the double bond.[4]

Enzymatic Synthesis

In biological systems, particularly in microorganisms like Escherichia coli, the reduction of N-ethylmaleimide is catalyzed by the enzyme N-ethylmaleimide reductase (NemA). This enzyme facilitates the stereospecific addition of two hydrogen atoms across the maleimide double bond, converting the toxic electrophile into the less reactive this compound. This enzymatic pathway is a detoxification mechanism for the organism.

Quantitative Data

The following tables summarize the key parameters for the different synthesis methods. Due to the limited availability of specific quantitative data for the reduction of N-ethylmaleimide in the public domain, data for analogous reactions are included for comparative purposes.

Table 1: Catalytic Hydrogenation Parameters

ParameterTypical Value/RangeNotes
Catalyst 5-10% Palladium on Carbon (Pd/C)Other catalysts like Platinum on carbon (Pt/C) can also be used.
Catalyst Loading 1-10 mol%Can be optimized based on reaction scale and desired reaction time.
Solvent Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF)Choice of solvent depends on the solubility of the starting material.
Hydrogen Source H₂ gas (balloon or Parr apparatus)Transfer hydrogenation using a hydrogen donor is also possible.
Pressure 1 atm (balloon) to 50 psi (Parr)Higher pressure can increase the reaction rate.
Temperature Room Temperature to 50°CThe reaction is typically exothermic.
Reaction Time 1-24 hoursMonitored by techniques like TLC or GC-MS.
Yield High (typically >90%)Based on analogous reductions of similar substrates.

Table 2: Diimide Reduction Parameters

ParameterTypical Value/RangeNotes
Diimide Source 2-Nitrobenzenesulfonylhydrazide, Potassium azodicarboxylateGenerated in situ.
Reagents Triethylamine (B128534) (for hydrazide source), Acetic Acid (for azodicarboxylate)To facilitate the formation of diimide.
Solvent Dichloromethane (B109758) (DCM), Methanol, EthanolDependent on the diimide generation method.
Temperature Room TemperatureGenerally mild conditions are sufficient.
Reaction Time 2-12 hoursMonitored by techniques like TLC or LC-MS.
Yield Good to ExcellentHighly dependent on the substrate and reaction conditions.

Experimental Protocols

Protocol for Catalytic Hydrogenation of N-Ethylmaleimide

Materials:

  • N-ethylmaleimide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-ethylmaleimide (1.0 eq) in a suitable solvent (e.g., ethanol, to a concentration of 0.1-0.5 M).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a hydrogenation apparatus set to the desired pressure (e.g., 40 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite or a syringe filter to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol for Diimide Reduction of N-Ethylmaleimide

Materials:

  • N-ethylmaleimide

  • 2-Nitrobenzenesulfonylhydrazide

  • Triethylamine

  • Dichloromethane (DCM)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve N-ethylmaleimide (1.0 eq) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add 2-nitrobenzenesulfonylhydrazide (2.0 eq) to the solution.

  • Initiation: Slowly add triethylamine (2.0 eq) to the stirred mixture at room temperature. The generation of diimide is often accompanied by the evolution of nitrogen gas.

  • Reaction: Continue stirring the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_chemical Chemical Methods cluster_enzymatic Enzymatic Method NEM N-Ethylmaleimide NES This compound NEM:e->NES:w Catalytic Hydrogenation H2_PdC H₂ / Pd/C H2_PdC->NEM Diimide Diimide (in situ) NEM_chem Diimide->NEM_chem NemA N-Ethylmaleimide Reductase (NemA) NEM_enz NemA->NEM_enz NEM_chem:e->NES:w Diimide Reduction NEM_enz:e->NES:w Enzymatic Reduction

Caption: Overview of synthesis routes to this compound.

Experimental Workflow for Catalytic Hydrogenation

Experimental_Workflow start Start setup Dissolve N-Ethylmaleimide in Solvent start->setup add_catalyst Add Pd/C Catalyst setup->add_catalyst hydrogenate Introduce H₂ Atmosphere (Balloon or Parr) add_catalyst->hydrogenate react Stir at Room Temperature hydrogenate->react monitor Monitor Reaction (TLC, GC-MS) react->monitor monitor->react Incomplete workup Filter to Remove Catalyst monitor->workup Reaction Complete purify Concentrate and Purify (Recrystallization/Chromatography) workup->purify end This compound purify->end

Caption: Workflow for catalytic hydrogenation.

Enzymatic Reduction Pathway in E. coli

Enzymatic_Pathway NEM N-Ethylmaleimide (NEM) (Electrophilic Stress) NemR_active Active NemR Repressor NEM->NemR_active binds to and inactivates NES This compound (NES) (Detoxified) NEM->NES reduction nemA_gene nemA gene NemR_active->nemA_gene represses transcription NemR_inactive Inactive NemR NemR_active->NemR_inactive NemA_protein NemA Enzyme (N-Ethylmaleimide Reductase) nemA_gene->NemA_protein transcription & translation NemA_protein->NEM catalyzes

Caption: NemA-mediated detoxification of N-ethylmaleimide.

Conclusion

The synthesis of this compound from N-ethylmaleimide is a straightforward reduction that can be achieved through several reliable methods. Catalytic hydrogenation using palladium on carbon stands out as a robust and high-yielding method suitable for a wide range of laboratory scales. For applications where metal contamination is a concern, diimide reduction offers a viable alternative. Furthermore, the enzymatic reduction pathway highlights a biologically relevant mechanism for this transformation. The choice of method will depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment. This guide provides the necessary foundational knowledge and protocols to enable researchers to successfully perform this synthesis.

References

An In-depth Technical Guide to the Solubility of N-Ethylsuccinimide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a derivative of succinimide (B58015), is a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and neuroscience.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the available solubility data, experimental protocols for its determination, and relevant experimental workflows.

I. Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for the parent compound, succinimide, provide valuable insights into its expected behavior. This compound is a polar compound, and its solubility is largely dictated by its ability to engage in hydrogen bonding and dipole-dipole interactions.[3]

Table 1: Summary of this compound and Succinimide Solubility

CompoundSolventSolubility TypeReported Data
This compound WaterQuantitative (Estimated)1.264 x 10⁵ mg/L at 25 °C[4]
Polar Solvents (e.g., Methanol, Ethanol)Qualitative"Quite soluble"[3]
Non-Polar Solvents (e.g., Hexane, Toluene)Qualitative"Limited solubility"[3]
Succinimide (Parent Compound) WaterQualitative"Easily soluble"[5]
EthanolQualitative"Easily soluble"[5]
Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Isopropanol, n-ButanolQuantitativeSolubility increases with temperature[6]
Ether, ChloroformQualitative"Insoluble"[5]

The presence of the ethyl group in this compound, compared to the proton in succinimide, is expected to slightly increase its lipophilicity, which may influence its solubility in less polar organic solvents. However, the overall polar nature of the succinimide ring remains the dominant factor.[3]

II. Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[7] This protocol is adapted for the determination of this compound solubility in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity, ≥98%)[8]

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[7]

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Securely seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation ensures a uniform distribution of the solute in the solvent.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the solution using a syringe filter compatible with the solvent to remove all undissolved solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated analytical method, such as HPLC.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the selected solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

III. Visualized Workflows

A. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of succinic anhydride (B1165640) with ethylamine.[2] The following diagram illustrates the general workflow for this synthesis.

G Synthesis of this compound Start Start Reactants Mix Succinic Anhydride and Ethylamine Start->Reactants Heating Heat Reaction Mixture (e.g., 175°C, solvent-free) Reactants->Heating Purification Purify Crude Product (e.g., Vacuum Distillation) Heating->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

B. Solubility Determination Workflow

The logical flow of the shake-flask method for determining solubility can be visualized as follows.

G Workflow for Shake-Flask Solubility Determination Start Start Preparation Add Excess this compound to Solvent Start->Preparation Equilibration Equilibrate at Constant Temperature with Agitation (24-72h) Preparation->Equilibration Settling Allow Excess Solid to Settle Equilibration->Settling Sampling Sample and Filter Supernatant Settling->Sampling Analysis Quantify Concentration (e.g., HPLC) Sampling->Analysis Result Solubility Determined Analysis->Result End End Result->End

Caption: Logical workflow for the shake-flask solubility method.

References

N-Ethylsuccinimide: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for N-Ethylsuccinimide (CAS No. 2314-78-5). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a dicarboximide compound with the molecular formula C₆H₉NO₂. It is essential to understand its physical and chemical properties to ensure safe handling and storage.

PropertyValue
Molecular Weight 127.14 g/mol
Appearance Off-white to light yellow crystalline powder or solid
Melting Point 41 - 45 °C (105.8 - 113 °F)
Boiling Point 210 °C (410 °F) at 760 mmHg
Flash Point 73 °C (163.4 °F)
Solubility Soluble in water

Toxicological Data

Understanding the toxicological profile of this compound is critical for risk assessment and implementing appropriate safety measures. The following table summarizes the available acute toxicity data.

Toxicity DataValueSpeciesRoute
LD50 (Lethal Dose, 50%) 464 mg/kgMouseOral
LD50 (Lethal Dose, 50%) 316 mg/kgRatOral[1]
LD50 (Lethal Dose, 50%) 427 mg/kgRatIntraperitoneal[1]
Dermal LD50 Data not available--
Inhalation LC50 Data not available--

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to safety precautions is mandatory to prevent adverse health effects.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.

Experimental Protocols Overview

The quantitative data presented in this guide are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

  • Physical and Chemical Properties:

    • Melting Point/Melting Range (OECD 102): This guideline describes methods such as the capillary tube method to determine the temperature at which a substance transitions from a solid to a liquid.

    • Boiling Point (OECD 103): This guideline outlines methods like ebulliometry to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

    • Flash Point: Determined using methods like the Pensky-Martens closed-cup tester (ASTM D93) or Cleveland open-cup method (ASTM D92). The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Toxicological Studies:

    • Acute Oral Toxicity (OECD 401, 420, 423, or 425): These guidelines describe procedures for determining the median lethal dose (LD50) of a substance when administered orally to rodents. The methods involve administering the substance at various dose levels and observing the mortality rate over a set period.

    • Acute Dermal Toxicity (OECD 402): This guideline details the procedure for assessing the toxicity of a substance upon dermal application, typically on rabbits, to determine the dermal LD50.

    • Acute Inhalation Toxicity (OECD 403): This guideline provides methods for evaluating the toxicity of a substance when inhaled by rodents, to determine the median lethal concentration (LC50).

Due to the proprietary nature of specific study reports, detailed experimental protocols for this compound are not publicly available. However, the methodologies would follow the principles outlined in the relevant OECD guidelines.

Logical Workflow for Spill Handling

The following diagram illustrates the logical steps to be taken in the event of an this compound spill.

Spill_Handling_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Use inert absorbent material) ventilate->contain collect Collect Spilled Material (Use non-sparking tools) contain->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Handled decontaminate->end

Workflow for handling an this compound spill.

References

N-Ethylsuccinimide: A Technical Guide to its Core Characteristics and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide, systematically known as 1-ethylpyrrolidine-2,5-dione, is a five-membered cyclic imide belonging to the succinimide (B58015) class of organic compounds. While its structural analog, ethosuximide (B1671622), is a well-established anticonvulsant medication, this compound has carved its own niche in biochemical research and as a synthetic intermediate. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and biological significance of this compound.

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available historical records. However, its history is intrinsically linked to the development of succinimide chemistry in the 19th century. The parent compound, succinimide, has been known since that period, with its synthesis from the thermal decomposition of ammonium (B1175870) succinate (B1194679) being an early method.

The late 19th and early 20th centuries saw a surge in the exploration of organic synthesis, with chemists systematically modifying known compounds to create new derivatives and study their properties. The development of methods for N-alkylation of imides would have provided a straightforward route to this compound from succinimide. It is highly probable that this compound was first synthesized during this era of foundational organic chemistry research, likely as part of broader investigations into the reactivity and derivatives of cyclic imides.

While not initially recognized for significant biological activity in the way ethosuximide later was, this compound has emerged as a valuable molecule in modern science. It is now recognized as a metabolite of the industrial solvent N-Methyl-2-pyrrolidone (NMP) and is used as a biomarker for NMP exposure.[1] Furthermore, it is a product of the enzymatic reduction of N-ethylmaleimide in microorganisms like Escherichia coli.[1]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₆H₉NO₂[1][3][4]
Molecular Weight 127.14 g/mol [1][3][4]
CAS Number 2314-78-5[1][3][4]
Melting Point 26 °C[1]
Boiling Point 236 °C at 760 mmHg[1]
Solubility Soluble in water, methanol, and ethanol. Limited solubility in non-polar solvents like hexane (B92381) and toluene.[5]
Appearance White to off-white crystalline powder or waxy solid.[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed. The following protocols detail some of the key methodologies.

Synthesis from Succinic Anhydride (B1165640) and Ethylamine (B1201723)

This is a classical and straightforward method for the synthesis of N-substituted succinimides.

Methodology:

  • Reaction: Succinic anhydride is reacted with ethylamine in a suitable solvent, such as glacial acetic acid or by heating the neat reactants. The reaction proceeds in two stages: the initial formation of the N-ethylsuccinamic acid intermediate, followed by cyclization via dehydration to form this compound.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in glacial acetic acid.

    • Slowly add ethylamine (1 molar equivalent) to the solution.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into cold water to precipitate the product.

    • Filter the crude product, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Enzymatic Reduction of N-Ethylmaleimide

This compound can be produced in high yield and stereospecificity through the enzymatic reduction of N-ethylmaleimide. This method is particularly relevant in biological contexts.

Methodology:

  • Enzyme and Substrate: The enzyme N-ethylmaleimide reductase (NemA), often found in E. coli, catalyzes the reduction of N-ethylmaleimide to this compound. The reaction requires a reducing cofactor, typically NADPH.

  • Procedure:

    • Prepare a buffered solution containing the purified NemA enzyme.

    • Add N-ethylmaleimide (substrate) and NADPH (cofactor) to the solution.

    • Incubate the reaction mixture at an optimal temperature and pH for the enzyme (e.g., 37 °C, pH 7.5).

    • Monitor the progress of the reaction by following the consumption of NADPH spectrophotometrically at 340 nm or by analyzing the formation of this compound using HPLC or GC-MS.

    • Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent and purified by chromatography.

Synthesis from Ethyl Benzenesulphonate and 2,5-Pyrrolidinedione (Succinimide)

This method involves the N-alkylation of succinimide using an ethylating agent.

Methodology:

  • Reaction: Succinimide is deprotonated with a base to form the succinimidyl anion, which then acts as a nucleophile to attack ethyl benzenesulphonate, resulting in the formation of this compound.

  • Procedure:

    • In a suitable aprotic solvent (e.g., DMF or DMSO), dissolve succinimide (1 molar equivalent).

    • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution to generate the succinimidyl anion.

    • Slowly add ethyl benzenesulphonate (1 molar equivalent) to the reaction mixture.

    • Heat the mixture to facilitate the reaction, monitoring its progress by TLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

While not a therapeutic agent itself, this compound plays a role in specific biological contexts.

Biomarker of N-Methyl-2-pyrrolidone (NMP) Exposure

NMP is a common industrial solvent, and monitoring exposure is crucial for occupational health. This compound is a known metabolite of NMP in humans. The metabolic pathway involves the oxidation of NMP to 5-hydroxy-N-methyl-2-pyrrolidone, which is then further metabolized to this compound. Urinary levels of this compound can be quantified to assess NMP exposure.

NMP_Metabolism NMP N-Methyl-2-pyrrolidone (NMP) HMP 5-Hydroxy-N-methyl-2-pyrrolidone NMP->HMP Oxidation NES This compound HMP->NES Further Metabolism Urine Urinary Excretion NES->Urine

Caption: Metabolic pathway of NMP to this compound.

Product of N-Ethylmaleimide Reduction in E. coli

In Escherichia coli, the enzyme N-ethylmaleimide reductase (NemA) is part of a detoxification pathway. N-ethylmaleimide is a reactive electrophile that can cause cellular damage. NemA catalyzes the reduction of N-ethylmaleimide to the less reactive this compound, thus protecting the cell.

NEM_Detoxification cluster_reaction Detoxification Reaction NEM N-Ethylmaleimide (Toxic) NES This compound (Non-toxic) NEM->NES Reduction NemA N-ethylmaleimide reductase (NemA) NEM->NemA NemA->NES NADPH NADPH NADP NADP+ NADPH->NADP Synthesis_Workflow Reactants Reactants (e.g., Succinic Anhydride, Ethylamine) Reaction Chemical Reaction (e.g., Reflux in Acetic Acid) Reactants->Reaction Workup Aqueous Work-up (Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS, M.P.) Purification->Analysis Product Pure this compound Analysis->Product

References

N-Ethylsuccinimide: A Comprehensive Technical Guide for its Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic imide, serves as a versatile and pivotal chemical intermediate in a multitude of synthetic applications. Its unique structural features, including a reactive imide ring and an ethyl substituent, render it a valuable building block in the synthesis of pharmaceuticals, polymers, and other fine chemicals. This in-depth technical guide explores the synthesis, key reactions, and diverse applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers and professionals in the field.

Physicochemical Properties and Identification

This compound is a colorless to pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
IUPAC Name1-ethylpyrrolidine-2,5-dione[2][3]
CAS Number2314-78-5[2][3]
Molecular FormulaC₆H₉NO₂[2][3]
Molecular Weight127.14 g/mol [2][3]
Melting Point26 °C[4]
Boiling Point236 °C[4]
SolubilitySoluble in polar solvents like water, methanol, and ethanol (B145695). Limited solubility in non-polar solvents such as hexane (B92381) and toluene (B28343).[1]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound, each with its own advantages and considerations. The most common methods include the reaction of succinic anhydride (B1165640) with ethylamine (B1201723) and the reduction of N-ethylmaleimide.

Synthesis from Succinic Anhydride and Ethylamine

This is a widely used and straightforward method for the synthesis of this compound. The reaction proceeds in two steps: the initial ring-opening of succinic anhydride by ethylamine to form an amic acid intermediate, followed by cyclization via dehydration to yield the final product.

Experimental Protocol: One-Pot Synthesis of this compound

  • Materials: Succinic anhydride, Ethylamine (as a solution in a suitable solvent, e.g., THF or water), a dehydrating agent (e.g., acetic anhydride, or a high-boiling point solvent for azeotropic removal of water).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable solvent (e.g., toluene or xylene).

    • Slowly add a stoichiometric equivalent of ethylamine solution to the flask at room temperature. The reaction is exothermic.

    • After the initial reaction subsides, heat the mixture to reflux. If using a dehydrating agent like acetic anhydride, it can be added at this stage.

    • Continue refluxing for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Quantitative Data for Synthesis Methods

Synthesis MethodReactantsKey ConditionsReported YieldReference
From Succinic Anhydride and EthylamineSuccinic anhydride, EthylamineHeating in a suitable solventHigh[5]
Reduction of N-EthylmaleimideN-EthylmaleimideEnzymatic (e.g., using N-ethylmaleimide reductase) or catalytic hydrogenationNot specified[6]
From Ethyl Benzenesulfonate and 2,5-PyrrolidinedioneEthyl benzenesulfonate, 2,5-Pyrrolidinedione (via its N-silyl derivative)Heating at 140-170 °C86%[7]
Synthesis via Reduction of N-Ethylmaleimide

This compound can also be synthesized by the reduction of its unsaturated analog, N-ethylmaleimide. This can be achieved through catalytic hydrogenation or enzymatic reduction.

Experimental Protocol: Catalytic Hydrogenation of N-Ethylmaleimide

  • Materials: N-Ethylmaleimide, a suitable catalyst (e.g., Palladium on carbon - Pd/C), a hydrogen source (e.g., hydrogen gas), and a solvent (e.g., ethanol or ethyl acetate).

  • Procedure:

    • Dissolve N-ethylmaleimide in the chosen solvent in a hydrogenation vessel.

    • Add the catalyst (typically 5-10 mol% of Pd/C).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the this compound by distillation or recrystallization.

Key Reactions of this compound as a Chemical Intermediate

The reactivity of the succinimide (B58015) ring makes this compound a valuable intermediate for the synthesis of a variety of organic compounds.

Nucleophilic Ring-Opening Reactions

The carbonyl groups of the imide ring are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is crucial for its use in synthesizing more complex molecules. Common nucleophiles include amines, thiols, and hydroxides. The reaction with primary amines, for instance, leads to the formation of N,N'-disubstituted succinamides.

Nucleophilic_Ring_Opening NES This compound Intermediate Tetrahedral Intermediate NES->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Product Ring-Opened Product (e.g., N-Ethyl-N'-substituted succinamide) Intermediate->Product Ring Opening

Caption: Nucleophilic ring-opening of this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of several pharmaceutical compounds, most notably the anticonvulsant drug Ethosuximide (B1671622).

Synthesis of Ethosuximide

Ethosuximide, used in the treatment of absence seizures, is a derivative of succinimide. While the direct synthesis from this compound is not the primary industrial route, understanding the structural relationship is key. The synthesis of ethosuximide involves the introduction of an ethyl and a methyl group at the 3-position of the succinimide ring. A plausible synthetic pathway could involve the alkylation of a succinimide derivative.

Ethosuximide_Synthesis NES This compound (Structural Precursor) Alkylation Alkylation at C3 (e.g., via enolate) NES->Alkylation Functionalization Ethosuximide Ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione) Alkylation->Ethosuximide Introduction of ethyl and methyl groups

Caption: Conceptual pathway to Ethosuximide from an this compound scaffold.

Role in Polymer Chemistry

N-substituted succinimides, including this compound, can be utilized as monomers in the synthesis of polymers such as polyamides and polyimides. The presence of the imide ring can impart desirable thermal and mechanical properties to the resulting polymers.

Synthesis of Polyamides

This compound can potentially undergo ring-opening polymerization with diamines to form polyamides. This reaction would involve the nucleophilic attack of the amine on the carbonyl groups of the succinimide ring, leading to the formation of amide linkages and the polymer chain.

Polyamide_Synthesis NES This compound Polymerization Ring-Opening Polymerization NES->Polymerization Diamine Diamine (H2N-R-NH2) Diamine->Polymerization Polyamide Polyamide Polymer Polymerization->Polyamide

Caption: Conceptual scheme for the synthesis of polyamides from this compound.

Application as a Biomarker

This compound is a known metabolite of N-Methyl-2-pyrrolidone (NMP), a widely used industrial solvent.[8] The detection of NES in urine is a reliable method for biomonitoring exposure to NMP in occupational settings.[8]

Metabolic Pathway of NMP to this compound

The metabolic conversion of NMP to NES involves a series of oxidative steps. Understanding this pathway is crucial for interpreting biomonitoring data.

NMP_Metabolism cluster_correction Correction NMP N-Methyl-2-pyrrolidone (NMP) Metabolite1 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->Metabolite1 Oxidation Metabolite2 N-Methylsuccinimide (NMS) Metabolite1->Metabolite2 Oxidation NES This compound (NES) (Incorrect - should be N-Methylsuccinimide) Metabolite2->NES Further Metabolism (Incorrect) Correction_Node Note: The primary succinimide metabolite of NMP is N-Methylsuccinimide (NMS), not this compound (NES). NES is a distinct chemical entity.

Caption: Metabolic pathway of NMP. Note the important distinction between N-Methylsuccinimide and this compound.

Experimental Workflow: Urinary this compound Analysis for Biomarker Studies

  • Sample Collection: Collect urine samples from individuals potentially exposed to N-Methyl-2-pyrrolidone.

  • Sample Preparation:

    • Perform enzymatic hydrolysis to release any conjugated metabolites.

    • Extract the analytes using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

  • Analytical Measurement:

    • Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Quantification:

    • Use a labeled internal standard for accurate quantification.

    • Generate a calibration curve using standards of known this compound concentrations.

  • Data Interpretation:

    • Relate the urinary this compound concentration to the level of NMP exposure.

Spectroscopic Data for this compound

The following table summarizes typical spectroscopic data used for the characterization of this compound.

Spectroscopic TechniqueKey Features and Assignments
¹H NMR (CDCl₃)δ (ppm): ~3.5 (q, 2H, -N-CH₂-CH₃), ~2.7 (s, 4H, -CO-CH₂-CH₂-CO-), ~1.2 (t, 3H, -N-CH₂-CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~177 (C=O), ~34 (-N-CH₂-), ~28 (-CO-CH₂-), ~13 (-CH₃)
IR (KBr, cm⁻¹)~1770 and ~1700 (C=O stretching, characteristic of imides), ~2980 (C-H stretching)
Mass Spectrometry (EI)m/z (%): 127 (M⁺), 112, 99, 84, 70, 56

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its accessibility through straightforward synthetic methods and the reactivity of its succinimide ring make it a versatile precursor for a range of applications, from the development of life-saving pharmaceuticals to the creation of advanced polymeric materials. The continued exploration of its chemical properties and reactions will undoubtedly lead to new and innovative applications in various scientific and industrial fields. This guide provides a solid foundation for researchers and professionals to understand and effectively utilize this compound in their work.

References

The Biological Significance of Succinimide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted therapeutic potential of succinimide-based compounds, detailing their mechanisms of action, quantitative biological data, and key experimental methodologies.

The succinimide (B58015) core, a five-membered ring containing an imide group, represents a privileged scaffold in medicinal chemistry, giving rise to a diverse class of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention from researchers and drug development professionals due to their proven efficacy and potential in treating a wide range of diseases. This technical guide provides a comprehensive overview of the biological importance of succinimide derivatives, with a focus on their applications as anticonvulsant, anti-inflammatory, anticancer, and antimicrobial agents.

Anticonvulsant Activity: Targeting Neuronal Excitability

Succinimide derivatives are well-established as effective agents in the management of epilepsy, particularly absence seizures. The pioneering drugs in this class, including ethosuximide, phensuximide, and methsuximide, have been in clinical use for decades.[1][2] Their primary mechanism of action involves the modulation of ion channels in the brain, leading to a reduction in neuronal hyperexcitability.[3][4]

Mechanism of Action: Inhibition of T-type Calcium Channels

The anticonvulsant effect of succinimides is primarily attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[5][6] These channels play a crucial role in generating the characteristic spike-and-wave discharges observed on electroencephalograms during absence seizures.[4] By inhibiting these channels, succinimide derivatives suppress the abnormal rhythmic electrical activity in the thalamocortical circuitry, thereby preventing the occurrence of seizures.[5]

dot

Anticonvulsant_Mechanism cluster_ThalamicNeuron Thalamic Neuron T_type_Ca_Channel T-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Spike_Wave Spike-and-Wave Discharges Ca_Influx->Spike_Wave Absence_Seizure Absence Seizure Spike_Wave->Absence_Seizure Succinimide Succinimide Derivatives Succinimide->T_type_Ca_Channel caption Anticonvulsant Mechanism of Succinimide Derivatives

Caption: Anticonvulsant Mechanism of Succinimide Derivatives.

Quantitative Data: Anticonvulsant Activity

The efficacy of anticonvulsant succinimide derivatives is typically evaluated in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests. The median effective dose (ED50) and median toxic dose (TD50) are determined to assess potency and safety.

CompoundMES Test ED50 (mg/kg)scMet Test ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Reference
4d>800150250[7]
4e300125200[7]
Ethosuximide>800300400[7]
Compound 1449.667.4>200[8]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and succinimide derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Mechanism of Action: Inhibition of COX and 5-LOX

Certain succinimide derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Additionally, some derivatives exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, another class of inflammatory molecules. By dually targeting these pathways, succinimide derivatives can exert a broad anti-inflammatory effect.

dot

Anti_Inflammatory_Mechanism cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Five_LOX->Leukotrienes Leukotrienes->Inflammation Succinimide Succinimide Derivatives Succinimide->COX1_2 Succinimide->Five_LOX caption Anti-inflammatory Mechanism of Succinimide Derivatives Anticancer_Mechanism cluster_MAPK MAPK Signaling cluster_NFkB NF-κB Signaling Succinimide Succinimide Derivatives JNK JNK Succinimide->JNK p38 p38 Succinimide->p38 NFkB NF-κB Succinimide->NFkB Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NFkB->Apoptosis caption Anticancer Signaling Pathways of Succinimide Derivatives MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Succinimide Derivatives Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End Calculate Cell Viability (IC50) Measure_Absorbance->End caption MTT Assay Workflow Paw_Edema_Workflow Start Administer Succinimide Derivative or Vehicle to Rats Wait Wait for 30-60 minutes Start->Wait Inject_Carrageenan Inject Carrageenan into Hind Paw Wait->Inject_Carrageenan Measure_Paw_Volume_Initial Measure Paw Volume (Baseline) Inject_Carrageenan->Measure_Paw_Volume_Initial Measure_Paw_Volume_Timepoints Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4 hours) Measure_Paw_Volume_Initial->Measure_Paw_Volume_Timepoints End Calculate Percentage Inhibition of Edema Measure_Paw_Volume_Timepoints->End caption Carrageenan-Induced Paw Edema Workflow

References

N-Ethylsuccinimide: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The succinimide (B58015) moiety, a five-membered dicarboximide ring system, represents a privileged scaffold in medicinal chemistry, lending itself to a diverse array of therapeutic applications. Among its numerous derivatives, N-Ethylsuccinimide and its analogs have emerged as significant players in the development of novel therapeutics. This technical guide provides a comprehensive overview of the medicinal chemistry of this compound, detailing its applications in anticonvulsant, anticancer, and anti-inflammatory drug discovery. This document furnishes researchers and drug development professionals with a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Introduction: The Succinimide Core in Drug Design

The succinimide ring, characterized by its cyclic imide structure, has long been recognized for its therapeutic potential. Its journey in medicinal chemistry is most notably marked by the development of ethosuximide (B1671622), a cornerstone in the management of absence seizures. The N-ethyl substitution on the succinimide ring is a key feature of ethosuximide and serves as a foundational element for the exploration of other N-alkylated succinimide derivatives. The chemical tractability of the succinimide scaffold allows for facile structural modifications at both the nitrogen and carbon atoms of the ring, enabling the generation of diverse chemical libraries with a wide spectrum of biological activities. This guide will delve into the specific applications of this compound and its derivatives, focusing on their roles as anticonvulsants, anticancer agents, and anti-inflammatory compounds.

Anticonvulsant Applications: Targeting Neuronal Excitability

The most prominent medicinal application of an this compound derivative is in the treatment of epilepsy. Ethosuximide, chemically known as (RS)-2-ethyl-2-methylsuccinimide, is a first-line treatment for absence seizures. Its mechanism of action is well-established and involves the inhibition of T-type calcium channels in thalamic neurons, which are crucial for the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures.[1][2]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant efficacy of succinimide derivatives is typically evaluated in preclinical models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The median effective dose (ED50) is a common metric used to quantify the potency of these compounds.

CompoundTest ModelAnimalRoute of AdministrationED50 (mg/kg)Reference
EthosuximidescPTZMousei.p.67.4
Compound 14 MESMousei.p.49.6[3]
Compound 14 scPTZMousei.p.67.4[3]
Compound 14 (6 Hz, 44 mA)Seizure ModelMousei.p.63.2[3]
Compound 15 MESRati.p.69.89
Compound 5j MESMousei.p.9.2[1]
Compound 4 MESMousei.p.62.14[4]
Compound 3 6 HzMousei.p.74.32[4]
Compound 4 6 HzMousei.p.153.25[4]
Compound 6 6 HzMousei.p.98.55[4]
Compound 14 6 HzMousei.p.85.11[4]
Signaling Pathway: Inhibition of T-type Calcium Channels

Ethosuximide's primary mechanism of action involves the blockade of low-voltage-activated T-type calcium channels in thalamic neurons. This inhibition reduces the influx of calcium ions, thereby dampening the aberrant rhythmic firing of neurons that leads to absence seizures.[1]

ethosuximide_mechanism cluster_presynaptic Thalamic Neuron T_type_Ca_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type_Ca_channel->Ca_influx Allows Burst_firing Neuronal Burst Firing Ca_influx->Burst_firing Triggers Absence_seizure Absence Seizure Burst_firing->Absence_seizure Contributes to Ethosuximide Ethosuximide Ethosuximide->T_type_Ca_channel Inhibits

Ethosuximide's Mechanism of Action
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

  • Male CF-1 mice or Sprague-Dawley rats

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. On the day of testing, weigh each animal to determine the appropriate dose of the test compound.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The time between drug administration and the MES test should be based on the expected time to peak effect of the compound.

  • Anesthesia and Electrode Placement: Just prior to the seizure induction, apply one drop of 0.5% tetracaine hydrochloride to the corneas of the animal to provide local anesthesia. Then, apply a drop of 0.9% saline to each cornea to ensure good electrical contact.

  • Seizure Induction: Place the corneal electrodes on the eyes of the restrained animal. Deliver an alternating current electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) at a frequency of 60 Hz for a duration of 0.2 seconds.

  • Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: The number of animals protected in each dose group is recorded. The ED50, the dose that protects 50% of the animals, can then be calculated using appropriate statistical methods (e.g., probit analysis).[5][6]

Anticancer Applications: Inducing Programmed Cell Death

Recent research has highlighted the potential of succinimide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis, or programmed cell death.

Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of this compound derivatives is commonly assessed using in vitro cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the potency of a compound in inhibiting cell growth.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Dicarboximide 1e K562 (Leukemia)MTT483.2[7]
Dicarboximide 1e MOLT-4 (Leukemia)MTT485.8[7]
Dicarboximide 1e HeLa (Cervical Cancer)MTT488.0[7]
Dicarboximide 1f K562 (Leukemia)MTT4818[7]
Dicarboximide 2c K562 (Leukemia)MTT48~5[7]
Dicarboximide 2d K562 (Leukemia)MTT48~4[7]
Dicarboximide 2f K562 (Leukemia)MTT48~3[7]
Compound 12 HeLa (Cervical Cancer)MTT7225.20[8]
Compound 4a K562 (Leukemia)MTT72~5[9]
Compound 4b K562 (Leukemia)MTT72~6[9]
Compound 5a K562 (Leukemia)MTT72~4[9]
Signaling Pathway: Caspase-Mediated Apoptosis

Many anticancer succinimide derivatives exert their cytotoxic effects by inducing apoptosis. This process is often mediated by a cascade of enzymes called caspases. The activation of initiator caspases (e.g., Caspase-8 and Caspase-9) leads to the activation of executioner caspases (e.g., Caspase-3 and Caspase-7), which then cleave various cellular substrates, ultimately leading to cell death.

apoptosis_pathway cluster_cell Cancer Cell Procaspase9 Pro-caspase-9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Activates Caspase37 Caspase-3/7 (Executioner) Procaspase37->Caspase37 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Executes Succinimide_Derivative Anticancer Succinimide Derivative Succinimide_Derivative->Procaspase9 Induces Activation of

Induction of Apoptosis by Succinimides
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, K562)

  • Complete cell culture medium

  • 96-well microplates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[10][11][12][13][14]

Anti-inflammatory Applications: Modulating Inflammatory Pathways

The succinimide scaffold has also been explored for its anti-inflammatory properties. Derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, and modulate critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit enzymes like COX-1 and COX-2 or to suppress the production of inflammatory mediators.

CompoundTargetAssayIC50 (µM)Reference
Compound VIIa COX-2In vitro inhibition0.29[15]
CelecoxibCOX-2In vitro inhibition0.42[15]
Compound 26 COX-2In vitro inhibition (human cells)0.009[16]
Compound 27 COX-2In vitro inhibition (EIA)0.32[16]
Compound 2b COX-1Colorimetric inhibitor screening>50[17]
Compound 2b COX-2Colorimetric inhibitor screening0.20[17]
Compound 2c COX-1Colorimetric inhibitor screening>50[17]
Compound 2c COX-2Colorimetric inhibitor screening0.18[17]
MeloxicamCOX-2Colorimetric inhibitor screening0.45[17]
Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some succinimide derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

nfkb_pathway cluster_cell Inflammatory Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Sequesters NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IKK Activates Succinimide_Derivative Anti-inflammatory Succinimide Derivative Succinimide_Derivative->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it suitable for studying the modulation of signaling pathways like NF-κB.

Objective: To investigate the effect of a test compound on the levels of key proteins in the NF-κB pathway (e.g., IκBα, phospho-IκBα, nuclear p65).

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture reagents

  • Test compound and vehicle

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with various concentrations of the test compound or vehicle for a specific duration. Then, stimulate the cells with an inflammatory agent like LPS for a defined period to activate the NF-κB pathway.

  • Protein Extraction: For total protein, lyse the cells directly in lysis buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The next day, wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: The intensity of the protein bands can be quantified using densitometry software. The levels of the target proteins are typically normalized to a loading control (e.g., β-actin for total lysates, lamin B1 for nuclear fractions).[18]

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and valuable scaffold in medicinal chemistry. The established success of ethosuximide as an anticonvulsant has paved the way for the exploration of this chemical class in other therapeutic areas. The promising preclinical data in cancer and inflammation highlight the potential for developing novel drugs with improved efficacy and safety profiles.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: While the primary mechanisms for some derivatives are known, a deeper understanding of the downstream signaling pathways and potential off-target effects is necessary.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds are essential for their translation into clinical candidates.

  • Development of Novel Derivatives: The synthesis of hybrid molecules incorporating the this compound core with other pharmacophores could lead to multi-target drugs with enhanced therapeutic benefits.

References

N-Ethylsuccinimide: An Intrinsic Metabolite of the Escherichia coli Electrophile Response System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylsuccinimide (NES) is a recognized metabolite of Escherichia coli, primarily generated as a detoxification product of the electrophilic compound N-ethylmaleimide (NEM). This process is a key component of the bacterial defense mechanism against cytotoxic alkylating agents. The enzymatic reduction of NEM to the less reactive NES is catalyzed by the FMN-dependent oxidoreductase, N-ethylmaleimide reductase (NemA). The expression of the nemA gene is tightly regulated by the transcriptional repressor NemR, which is inactivated in the presence of NEM and other electrophilic species. This guide provides a comprehensive overview of the metabolic pathway, relevant enzymatic data, and detailed experimental protocols for the study of this compound in Escherichia coli.

Metabolic Pathway and Regulation

The formation of this compound in E. coli is a direct consequence of exposure to N-ethylmaleimide. This pathway serves to neutralize the toxic electrophile, preventing it from reacting with crucial cellular nucleophiles such as sulfhydryl groups in proteins.

Enzymatic Conversion of N-Ethylmaleimide to this compound

The core of this metabolic process is the enzymatic reduction of the carbon-carbon double bond in the maleimide (B117702) ring of NEM to form the corresponding succinimide (B58015) ring of NES. This reaction is catalyzed by N-ethylmaleimide reductase (NemA).

NEM_to_NES_Pathway NEM N-Ethylmaleimide (NEM) NemA N-ethylmaleimide reductase (NemA) NEM->NemA NES This compound (NES) NemA->NES Reduction NADP NADP+ NemA->NADP NADPH NADPH + H+ NADPH->NemA

Fig. 1: Enzymatic conversion of NEM to NES by NemA.
Genetic Regulation by the NemR Repressor

The expression of the nemA gene is under the control of the NemR transcriptional repressor. In the absence of electrophilic stress, NemR binds to the promoter region of the ydhM-nemA operon, inhibiting transcription. When electrophiles like NEM are present, they are thought to modify cysteine residues on the NemR protein, leading to its inactivation and dissociation from the DNA. This derepression allows for the transcription of the nemA gene and subsequent synthesis of the NemA enzyme to combat the electrophilic stress.[1]

NemR_Regulation cluster_operon nemR-nemA Operon Promoter Promoter nemR_gene nemR gene nemA_gene nemA gene NemA_protein NemA Enzyme nemA_gene->NemA_protein Translation NemR_protein NemR Repressor NemR_protein->Promoter Binds and Represses Transcription NEM N-Ethylmaleimide (NEM) NEM->NemR_protein Inactivates

Fig. 2: Regulation of the nemA gene by the NemR repressor.

Quantitative Data

While specific intracellular concentrations of this compound in E. coli post-NEM exposure are not extensively documented in the literature, the kinetic parameters of the primary enzyme responsible for its production, NemA, have been characterized. This data provides insight into the cell's capacity for NES synthesis.

ParameterValueSubstratepHTemperature (°C)Reference
KM 27.13 µMN-EthylmaleimideNot SpecifiedNot Specified[2]
kcat 354,000 s-1N-EthylmaleimideNot SpecifiedNot Specified[3]

Table 1: Kinetic Parameters of E. coli N-ethylmaleimide reductase (NemA).

Experimental Protocols

This section provides detailed methodologies for the study of this compound and its related metabolic processes in E. coli.

Protocol 1: Induction of this compound Production in E. coli

This protocol describes the cultivation of E. coli and induction of the NemA-mediated detoxification pathway through exposure to a sub-lethal concentration of N-ethylmaleimide.

Materials:

  • E. coli strain (e.g., K-12 MG1655)

  • Luria-Bertani (LB) broth

  • N-ethylmaleimide (NEM) stock solution (100 mM in ethanol (B145695) or DMSO)

  • Spectrophotometer

  • Incubator shaker

Procedure:

  • Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking (200-250 rpm).

  • Inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05.

  • Incubate at 37°C with shaking until the culture reaches mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Add NEM stock solution to the culture to a final concentration of 10-15 µM.[4] For a 50 mL culture, this would be 5-7.5 µL of a 100 mM stock.

  • Continue to incubate the culture for a desired time period (e.g., 1-2 hours) to allow for the uptake of NEM and its conversion to this compound.

  • Harvest the cells by centrifugation for subsequent metabolite extraction and analysis.

Induction_Workflow start Overnight E. coli Culture subculture Subculture to fresh LB start->subculture growth Incubate to OD600 0.4-0.6 subculture->growth induce Add NEM (10-15 µM) growth->induce incubate Incubate for 1-2 hours induce->incubate harvest Harvest Cells incubate->harvest

Fig. 3: Workflow for inducing NES production in E. coli.
Protocol 2: N-ethylmaleimide Reductase (NemA) Activity Assay

This spectrophotometric assay measures the activity of purified NemA by monitoring the NEM-dependent oxidation of NADPH at 340 nm.

Materials:

  • Purified NemA enzyme

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0

  • NADPH stock solution (10 mM in reaction buffer)

  • N-ethylmaleimide (NEM) stock solution (10 mM in reaction buffer)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Reaction Buffer

    • 100 µL NADPH stock solution (final concentration: 1 mM)

    • X µL of purified NemA enzyme (concentration to be optimized for a linear reaction rate)

  • Incubate the mixture for 2-3 minutes at 25°C to equilibrate.

  • Initiate the reaction by adding 100 µL of NEM stock solution (final concentration: 1 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The rate of NADPH oxidation is indicative of NemA activity.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Protocol 3: LC-MS/MS Quantification of this compound

This protocol outlines a general method for the extraction and quantification of this compound from E. coli cell pellets using liquid chromatography-tandem mass spectrometry.

Materials:

  • E. coli cell pellet (from Protocol 3.1)

  • Quenching Solution: 60% Methanol (-40°C)

  • Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) at -20°C

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column

  • Tandem mass spectrometer

Procedure:

  • Quenching and Extraction:

    • Rapidly resuspend the cell pellet in ice-cold quenching solution to halt metabolic activity.

    • Centrifuge at high speed (e.g., >13,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant and add the cold extraction solvent to the pellet.

    • Lyse the cells by bead beating or sonication on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[5]

  • LC-MS/MS Analysis:

    • Inject the metabolite extract onto the C18 column.

    • Elute with a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions.

    • Monitor for the specific mass transition of this compound. The precursor ion ([M+H]+) for this compound (C6H9NO2, MW: 127.14) is m/z 128.06. Product ions would need to be determined by fragmentation analysis.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with pure this compound.

Conclusion

This compound is a significant metabolite in the electrophile stress response of Escherichia coli. Understanding its production and the enzymes involved is crucial for research in bacterial toxicology, drug development, and metabolic engineering. The protocols and data presented in this guide offer a foundational framework for scientists to investigate this important metabolic pathway. Further research is warranted to determine the precise intracellular concentrations of this compound under various conditions and to fully elucidate the downstream fate of this metabolite.

References

N-Ethylsuccinimide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide (NES) is a cyclic imide that serves as a versatile building block and key intermediate in organic synthesis. With the chemical formula C₆H₉NO₂, it is structurally characterized by a five-membered pyrrolidine-2,5-dione ring with an ethyl group attached to the nitrogen atom.[1] While its unsaturated analog, N-ethylmaleimide (NEM), is widely recognized for its role as a Michael acceptor in bioconjugation and medicinal chemistry, NES provides a stable scaffold for further synthetic transformations.[2][3] This technical guide provides an in-depth overview of this compound, including its synthesis, chemical properties, and significant applications in organic synthesis, with a focus on its utility in the preparation of more complex molecular architectures relevant to pharmaceutical and materials science research.[4]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature with a melting point of approximately 26 °C and a boiling point of 236 °C.[5] It is soluble in a variety of organic solvents. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
CAS Number 2314-78-5[1]
Appearance White to off-white solid[6]
Melting Point 26 °C[5]
Boiling Point 236 °C[5]
IUPAC Name 1-ethylpyrrolidine-2,5-dione[1]

Spectroscopic Data

The structural characterization of this compound is well-documented by various spectroscopic techniques. The following table summarizes the key spectroscopic data.

TechniqueDataReference(s)
¹H NMR Data available but specific shifts and assignments require experimental verification.[1][7]
¹³C NMR Data available but specific shifts and assignments require experimental verification.[1][7]
Mass Spectrometry Molecular Ion (M⁺): m/z 127.06[1]
Infrared (IR) Characteristic C=O stretching frequencies for the imide functionality.[1]

Synthesis of this compound

This compound can be synthesized through several established methods. The most common and direct approach involves the condensation of succinic anhydride (B1165640) with ethylamine (B1201723).

Experimental Protocol: Synthesis from Succinic Anhydride and Ethylamine

This protocol describes a general procedure for the synthesis of N-substituted succinimides, adapted for this compound.

Materials:

  • Succinic anhydride

  • Ethylamine (as a solution or neat)

  • A suitable solvent (e.g., acetic acid, toluene, or solvent-free)

  • Dehydrating agent (e.g., acetic anhydride, or thermal dehydration)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride in a minimal amount of the chosen solvent.

  • Slowly add an equimolar amount of ethylamine to the solution. The reaction is often exothermic.

  • The intermediate, N-ethylsuccinamic acid, is formed.

  • To effect cyclization to the imide, either: a) Add a dehydrating agent like acetic anhydride and heat the mixture. b) Heat the reaction mixture to a high temperature (e.g., 150-200 °C) to drive off water, if performing a solvent-free reaction.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or recrystallization.

A schematic of this synthesis is depicted below.

G Synthesis of this compound succinic_anhydride Succinic Anhydride intermediate N-Ethylsuccinamic Acid (Intermediate) succinic_anhydride->intermediate + ethylamine Ethylamine ethylamine->intermediate nes This compound intermediate->nes Heat/Dehydration water H₂O

Caption: General synthesis of this compound.

Applications in Organic Synthesis

While this compound itself is a saturated and relatively stable molecule, its true utility in organic synthesis often lies in its role as a precursor to other functional molecules through ring-opening reactions. It is important to distinguish its reactivity from that of its unsaturated counterpart, N-ethylmaleimide (NEM), which is a potent Michael acceptor.

The Role of N-Ethylmaleimide as a Michael Acceptor

N-Ethylmaleimide (NEM) readily undergoes Michael addition with nucleophiles, particularly thiols, to form stable thioether adducts. This reaction is fundamental in bioconjugation chemistry for labeling proteins and peptides at cysteine residues. The product of this Michael addition is a substituted this compound derivative.

G Michael Addition of N-Ethylmaleimide nem N-Ethylmaleimide (Michael Acceptor) adduct Thioether Adduct (Substituted this compound) nem->adduct + thiol Thiol (R-SH) (Nucleophile) thiol->adduct G Ring-Opening Reactions of this compound nes This compound hydrolysis_product N-Ethylsuccinamic Acid nes->hydrolysis_product H₂O, H⁺ or OH⁻ aminolysis_product Diamide Derivative nes->aminolysis_product R₂NH reduction_product N-Ethylpyrrolidine nes->reduction_product LiAlH₄

References

An In-depth Technical Guide on the Therapeutic Potential of the Succinimide Core, with a Focus on N-Ethylsuccinimide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the therapeutic potential of the succinimide (B58015) chemical scaffold. Due to a lack of extensive research on the direct therapeutic effects of N-Ethylsuccinimide, this document focuses primarily on its well-studied derivative, Ethosuximide (B1671622), and other succinimide compounds that have shown therapeutic promise. This compound is a distinct chemical entity, and the findings related to its derivatives should not be directly extrapolated.

Introduction to the Succinimide Scaffold

The succinimide ring system is a pharmacologically significant scaffold that forms the basis of several therapeutic agents. Its derivatives have been explored for a range of biological activities, including anticonvulsant, anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive overview of the current understanding of the therapeutic potential of succinimide-based compounds, with a particular focus on the anticonvulsant properties of Ethosuximide, a derivative of this compound.

Anticonvulsant Effects of Ethosuximide

Ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione) is a primary therapeutic agent for the treatment of absence seizures, a type of epilepsy characterized by brief, sudden lapses of consciousness.[1] It is considered a first-line therapy for this condition due to its efficacy and favorable side-effect profile compared to other anticonvulsants.[2]

Mechanism of Action

The primary mechanism of action of ethosuximide is the inhibition of T-type calcium channels, particularly in thalamic neurons.[3][4] These low-voltage activated calcium channels are crucial in generating the rhythmic spike-and-wave discharges on an electroencephalogram (EEG) that are characteristic of absence seizures.[4] By blocking these channels, ethosuximide reduces the burst firing of thalamocortical neurons, thereby suppressing the generation of seizures.[5]

Signaling Pathway of Ethosuximide's Anticonvulsant Activity

ethosuximide_mechanism Thalamic_Neuron Thalamic Neuron Cortical_Neuron Cortical Neuron Thalamic_Neuron->Cortical_Neuron Cortical_Neuron->Thalamic_Neuron T_type_Channel T-type Ca2+ Channel (CaV3.1, CaV3.2, CaV3.3) Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Burst_Firing Neuronal Burst Firing Ca_Influx->Burst_Firing Absence_Seizure Absence Seizure (Spike-Wave Discharges) Burst_Firing->Absence_Seizure Leads to Ethosuximide Ethosuximide Ethosuximide->T_type_Channel Inhibition

Caption: Mechanism of Ethosuximide in Absence Seizures.

Quantitative Data: Efficacy and Pharmacokinetics of Ethosuximide
ParameterValueSpecies/SystemReference
T-type Ca2+ Channel Inhibition (IC50)
Persistent Current0.6 mMCloned Human T-type Channels[6]
CaV3.2 (inactivated state)~70 µMhCaV3.2 FLIPR assay[7]
Clinical Efficacy (Childhood Absence Epilepsy)
Seizure Freedom Rate (12 months)45%Human[8]
Therapeutic Plasma Concentration40-100 µg/mLHuman[1]
Preclinical Efficacy (Rodent Models)
ED50 vs. Nonconvulsive Seizures (TBI model)>187.5 mg/kg (i.v.)Rat[9]
Pharmacokinetics
Bioavailability>90%Human[2]
Elimination Half-life~53 hoursHuman[10]
Elimination Half-life (R-enantiomer)Shorter than S-enantiomerRat[11]
MetabolismHepatic (CYP3A4)Human[10]

Anticancer Potential of Succinimide Derivatives

Recent research has highlighted the cytotoxic and pro-apoptotic activities of novel succinimide derivatives against various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of succinimide derivatives are still under investigation but appear to involve the induction of apoptosis through the activation of stress-signaling pathways, such as the JNK and p38 MAPK pathways.[12] Some derivatives have also been shown to bind to DNA.[12]

Quantitative Data: In Vitro Cytotoxicity of Succinimide Derivatives
Compound Class/DerivativeCell LineIC50 (µM)Reference
Dicarboximide Derivatives (Imide 2 & 3 series)K562, MOLT-4, HeLa1.9 - 26[12]
Dicarboximide Derivative 1eK5623.2[12]
Dicarboximide Derivative 1eMOLT-45.8[12]
Dicarboximide Derivative 1eHeLa8[12]
Benzylidene-succinimide (XCF-37b)HT29 (in vivo)Inhibition of tumor growth[2]

Anti-inflammatory and Neuroprotective Potential of Succinimide Derivatives

Succinimide derivatives have also been investigated for their potential to mitigate inflammation and protect neuronal cells.

Anti-inflammatory Activity

Certain succinimide derivatives have demonstrated anti-inflammatory effects in vivo, suggesting potential applications in inflammatory disorders.[13]

Neuroprotective Effects

Studies have shown that some succinimide derivatives can ameliorate neuroinflammation and oxidative stress in models of neurodegeneration, indicating a potential therapeutic role in conditions like Alzheimer's and Parkinson's disease.[14]

Experimental Protocols

In Vitro Assessment of T-type Calcium Channel Inhibition by Ethosuximide

A standard method for evaluating the effect of ethosuximide on T-type calcium channels is the whole-cell patch-clamp technique.[3]

  • Cell Preparation: Acutely dissociated thalamic neurons from rodent models or human embryonic kidney (HEK-293) cells stably expressing specific T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3) are used.[3]

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • The external solution contains a charge carrier (e.g., BaCl2 or CaCl2) and blockers for sodium and potassium channels to isolate calcium currents.[3]

    • The internal solution in the recording pipette contains a cesium-based solution to block potassium currents from inside the cell.

  • Drug Application: Ethosuximide is perfused into the recording chamber at various concentrations to determine its effect on the T-type calcium current amplitude and kinetics.

  • Data Analysis: Dose-response curves are generated to calculate the IC50 value, representing the concentration of ethosuximide required to inhibit 50% of the T-type calcium current.

Preclinical Evaluation of Anticonvulsant Activity in Rodent Models

Genetic rodent models of absence epilepsy, such as the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), are commonly used to assess the efficacy of anticonvulsant compounds.[15][16]

  • Animal Model: GAERS rats, which spontaneously exhibit spike-and-wave discharges (SWDs) characteristic of absence seizures, are utilized.[5]

  • Surgical Procedure: Animals are implanted with cortical electrodes for continuous electroencephalogram (EEG) monitoring.[5]

  • Drug Administration: Ethosuximide or vehicle is administered via intraperitoneal (i.p.) injection or in drinking water for chronic studies.[16]

  • Data Acquisition and Analysis:

    • Baseline EEG recordings are taken before drug administration.

    • Post-administration EEG is recorded to quantify the number, duration, and frequency of SWDs.

    • The anticonvulsant effect is determined by comparing the SWD parameters before and after treatment.[15]

Clinical Trial Methodology for Absence Seizures

A double-blind, randomized, controlled clinical trial is the gold standard for evaluating the efficacy and safety of treatments for childhood absence epilepsy.[8]

  • Study Design: A parallel-group design comparing the investigational drug (e.g., ethosuximide) to a standard therapy (e.g., valproic acid) and/or another active comparator (e.g., lamotrigine).[8]

  • Participant Population: Children with newly diagnosed childhood absence epilepsy, confirmed by clinical and EEG findings.

  • Intervention: Study medications are titrated to a clinical response based on seizure frequency and tolerability, up to a maximum target dose.[8]

  • Outcome Measures:

    • Primary Efficacy Outcome: The rate of freedom from treatment failure (due to lack of seizure control or intolerable side effects) at a specified time point (e.g., 12 months).[8]

    • Secondary Outcomes: Seizure frequency, tolerability, and neuropsychological effects (e.g., attention).

  • Data Analysis: Pairwise comparisons are made between the treatment groups to determine differential drug effects.

Workflow for Anticancer Succinimide Derivative Screening

anticancer_screening_workflow Start Synthesis of Succinimide Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->In_Vitro_Screening Cell_Lines Cancer Cell Lines (e.g., K562, HeLa, MOLT-4) + Normal Cell Line (e.g., HUVEC) In_Vitro_Screening->Cell_Lines IC50_Determination Determine IC50 Values In_Vitro_Screening->IC50_Determination Apoptosis_Assay Mechanism of Action Studies: Apoptosis Assays (e.g., Caspase 3/7) IC50_Determination->Apoptosis_Assay Select Potent Compounds Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-JNK, p-p38) Apoptosis_Assay->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Animal Models (e.g., Xenograft models) Signaling_Pathway_Analysis->In_Vivo_Studies Confirm Mechanism Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization

Caption: Experimental Workflow for Anticancer Succinimide Screening.

Conclusion

The succinimide scaffold is a versatile platform for the development of therapeutically valuable compounds. While this compound itself is not extensively studied for its therapeutic effects, its derivative, Ethosuximide, is a clinically essential anticonvulsant for absence seizures with a well-defined mechanism of action centered on the inhibition of T-type calcium channels. Furthermore, ongoing research into other succinimide derivatives demonstrates their potential in oncology, anti-inflammatory, and neuroprotective applications. Further exploration of the structure-activity relationships within this chemical class holds significant promise for the discovery of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: N-Ethylsuccinimide Michael Addition Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis and bioconjugation. N-Ethylmaleimide (NEM) is a prominent Michael acceptor, readily reacting with a variety of nucleophiles to form stable N-ethylsuccinimide adducts.[1] This reactivity is widely exploited in chemical biology and drug development to selectively modify proteins, peptides, and other biomolecules, most notably through the alkylation of cysteine residues.[2] The resulting thioether linkage is generally stable, rendering the modification effectively irreversible under physiological conditions.[1][3]

These application notes provide a comprehensive overview of the this compound Michael addition reaction, including detailed experimental protocols for various nucleophiles and a summary of reaction conditions.

Reaction Mechanism

The reaction proceeds via a classic Michael-type addition. A nucleophile, such as a thiolate anion, attacks one of the electrophilic β-carbons of the N-ethylmaleimide double bond. This leads to the formation of a stable carbon-sulfur (thioether), carbon-nitrogen (aza-Michael), or carbon-phosphorus (phospha-Michael) bond, resulting in the corresponding this compound derivative.[3]

Data Presentation: Reaction Conditions and Yields

The efficiency of the this compound Michael addition is influenced by several factors including the nucleophile, solvent, temperature, and presence of a catalyst. The following tables summarize typical reaction conditions for the addition of various nucleophiles to N-ethylmaleimide.

Table 1: Thiol-Michael Addition of Cysteine to N-Ethylmaleimide

NucleophileSolvent/BufferpHNEM ConcentrationTemperatureReaction TimeYieldReference(s)
Cysteine Residues (in proteins)PBS, Tris, HEPES7.0-7.510-20 mMRoom Temperature2 hours>95%[4][5]
Cysteine Residues (in proteins)PBS, Tris, HEPES7.0-7.510-fold molar excess4°COvernight>95%[5][6]
CysteineAqueous Buffer<7.0<10 mMRoom Temperature<5 minutes>95%[7]
Tissue HomogenatesDenaturing BufferNeutral40 mMRoom Temperature1 minute>95%[7]

Table 2: Aza-Michael Addition of Amines to α,β-Unsaturated Esters (as a model for N-Ethylmaleimide)

NucleophileMichael AcceptorSolventCatalystTemperatureReaction TimeYieldReference(s)
BenzylamineMethyl CrotonateMethanolNone (Microwave)115°C3 hours98%[8]
BenzylamineMethyl MethacrylateMethanolNone (Microwave)130°C3 hours95%[8]
(S)-α-methylbenzylamineMethyl MethacrylateMethanolNone (Microwave)150°C3 hoursModerate[8]

Table 3: Phospha-Michael Addition of Phosphines to N-Substituted Maleimides

NucleophileMichael AcceptorSolventCatalystTemperatureReaction TimeYieldReference(s)
N-Heterocyclic Phosphine-ThioureaN-Aryl MaleimidesNot SpecifiedNoneNot SpecifiedNot Specifiedup to 92%[9]
Diethyl Malonate (Carbon Nucleophile)Diethyl MaleateToluene (B28343)/THFTributylphosphineRoom Temp - 50°CNot SpecifiedGood[10]

Experimental Protocols

Protocol 1: Thiol-Michael Addition - Labeling of Proteins with N-Ethylmaleimide

This protocol describes a general procedure for the covalent modification of cysteine residues in proteins.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer)

  • N-Ethylmaleimide (NEM)

  • Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5.[4]

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.[11]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]

  • NEM Solution Preparation: Prepare a stock solution of NEM in a suitable solvent (e.g., DMSO or DMF for hydrophobic maleimides, or water for water-soluble ones).[6]

  • Labeling Reaction: Add the NEM stock solution to the protein solution to achieve a final concentration of 10-20 mM or a 10-20 fold molar excess over the protein.[5] Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[5] For optimal specificity, maintain the pH below neutral and the NEM concentration below 10 mM with a reaction time of less than 5 minutes.[7]

  • Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM to react with any excess NEM.[11]

  • Purification: Remove excess NEM and quenching reagent by size-exclusion chromatography or dialysis.[11]

Protocol 2: Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester (Microwave-Assisted, adapted for N-Ethylmaleimide)

This protocol provides a general guideline for the reaction of primary amines with N-ethylmaleimide, based on a procedure for methyl acrylates.[8]

Materials:

  • N-Ethylmaleimide

  • Primary Amine

  • Methanol

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10-mL glass microwave reaction vessel, dissolve N-ethylmaleimide (1 equivalent) and the primary amine (1-1.2 equivalents) in methanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave cavity. Heat the reaction mixture to a temperature between 115-150°C for a duration of 1-3 hours. The optimal temperature and time should be determined empirically.

  • Work-up: After cooling, remove the solvent under reduced pressure. The product can often be used without further purification. If necessary, purify by column chromatography on silica (B1680970) gel.

Protocol 3: Phospha-Michael Addition of a Phosphine (B1218219) to N-Ethylmaleimide

This protocol is a general procedure adapted from the phospha-Michael addition to N-substituted maleimides.[9]

Materials:

  • N-Ethylmaleimide

  • Phosphine nucleophile (e.g., N-heterocyclic phosphine-thiourea or tributylphosphine)

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-ethylmaleimide (1 equivalent) and the phosphine nucleophile (1.2 equivalents) in the anhydrous solvent. If using a catalyst like tributylphosphine, add it at a concentration of 5 mol%.[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: Inhibition of Deubiquitinating Enzymes (DUBs)

N-ethylmaleimide is a potent, irreversible inhibitor of cysteine proteases, including deubiquitinating enzymes (DUBs).[1][12] DUBs play a critical role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. By alkylating the active site cysteine of DUBs, NEM prevents the removal of ubiquitin, leading to an accumulation of ubiquitinated proteins destined for degradation.[12][13] This inhibitory action is widely used in research to preserve the ubiquitination status of proteins for downstream analysis.[12]

DUB_Inhibition cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Regulation by DUBs cluster_2 Inhibition by NEM Protein Target Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3) Proteasome Proteasome Ub_Protein->Proteasome DUB Deubiquitinating Enzyme (DUB) Ub_Protein->DUB Deubiquitination Degradation Protein Degradation Proteasome->Degradation DUB->Protein Recycling NEM N-Ethylmaleimide (NEM) NEM->DUB Inhibition

Caption: Inhibition of deubiquitinating enzymes (DUBs) by N-Ethylmaleimide (NEM).

Experimental Workflow: Protein Labeling with N-Ethylmaleimide

The following diagram outlines a typical workflow for the labeling of a protein with N-ethylmaleimide.

Protein_Labeling_Workflow start Start: Protein Solution reduction Optional: Reduce Disulfide Bonds (TCEP) start->reduction add_nem Add N-Ethylmaleimide (NEM) Solution reduction->add_nem incubation Incubate (RT or 4°C) add_nem->incubation quenching Quench Reaction (e.g., L-cysteine) incubation->quenching purification Purify Labeled Protein (Size-Exclusion or Dialysis) quenching->purification end End: Purified Labeled Protein purification->end

Caption: General workflow for protein labeling via thiol-Michael addition with NEM.

Logical Relationship: Michael Addition Reaction Components

This diagram illustrates the fundamental components and outcome of the Michael addition reaction involving N-ethylmaleimide.

Michael_Addition_Components Michael_Acceptor Michael Acceptor (N-Ethylmaleimide) Product Michael Adduct (this compound Derivative) Michael_Acceptor->Product Nucleophile Michael Donor (Nucleophile: Thiol, Amine, etc.) Nucleophile->Product

Caption: Core components of the this compound Michael addition reaction.

References

N-Ethylsuccinimide: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic imide, serves as a valuable and versatile building block in organic synthesis. Its unique structural features, including the reactive imide group and the potential for enolate formation, make it a key intermediate in the construction of a diverse array of more complex molecules. These include pharmacologically active compounds such as anticonvulsants, as well as various heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its synthesis, alkylation via enolate formation, and its role as a precursor in the synthesis of heterocyclic compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an alkyl sulfonate with an N-silylated succinimide (B58015) derivative. This method provides a high yield of the desired product under relatively straightforward conditions.

Quantitative Data for this compound Synthesis
Reactant 1Reactant 2ConditionsReaction TimeProductYield (%)Reference
Ethyl benzenesulphonate2,5-Pyrrolidinedione, 1-(trimethylsilyl)-Heating, 140-170 °C3-5 hThis compound86[1]
Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl benzenesulphonate (or other suitable alkyl sulfonate)

  • 2,5-Pyrrolidinedione, 1-(trimethylsilyl)-

  • Appropriate reaction vessel with heating and stirring capabilities

  • Fractional distillation apparatus

Procedure:

  • In a suitable reaction vessel, combine an equimolar amount of the alkyl sulfonate (0.05-0.1 mol) and the N-silyl derivative of succinimide.[1]

  • Heat the mixture with stirring to a temperature between 140-170 °C.[1]

  • Maintain the reaction at this temperature for 3-5 hours.[1]

  • After the reaction is complete, allow the mixture to cool.

  • Purify the crude product by fractional distillation to obtain this compound.

Synthesis_of_N_Ethylsuccinimide AlkylSulfonate Alkyl Sulfonate Heat Heat (140-170 °C) AlkylSulfonate->Heat NSilylSuccinimide N-Silyl Succinimide NSilylSuccinimide->Heat NEthylsuccinimide This compound Heat->NEthylsuccinimide 3-5 h

Caption: Synthesis of this compound.

Alkylation of this compound via Enolate Formation

The α-protons of the succinimide ring are acidic and can be removed by a strong base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position. This method is a powerful tool for introducing substituents onto the succinimide ring.[2][3]

General Principles of Enolate Alkylation

The alkylation of enolates is a two-step process:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon of the carbonyl group, forming the enolate anion. The use of a strong base ensures complete and irreversible formation of the enolate.[3]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new C-C bond.[3]

Enolate_Alkylation_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation Strong Base (e.g., LDA) Strong Base (e.g., LDA) Strong Base (e.g., LDA)->Deprotonation Alkyl Halide Alkyl Halide SN2_Attack SN2 Attack Alkyl Halide->SN2_Attack Deprotonation->SN2_Attack Enolate Intermediate Alpha-Alkylated this compound Alpha-Alkylated this compound SN2_Attack->Alpha-Alkylated this compound MCR_Pathway Amine Amine Ugi_3CR Ugi-3CR Amine->Ugi_3CR Aldehyde Aldehyde Aldehyde->Ugi_3CR Isocyanide Isocyanide Isocyanide->Ugi_3CR Intermediate Intermediate Ugi_3CR->Intermediate Cascade Cascade Reactions (Diels-Alder, N-Acylation, Decarboxylation, Dehydration) Intermediate->Cascade Product Pyrrolo[3,4-b]pyridin-5-one Cascade->Product

References

Application of N-Ethylsuccinimide in the Synthesis of OLED Materials: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

N-Ethylsuccinimide (NES) is commercially positioned as a vital building block for the synthesis of advanced materials used in OLED technology.[1][2] Its chemical structure suggests potential for use in the formation of various organic semiconducting molecules. However, extensive searches of scientific databases and chemical literature have not yielded specific examples of its direct incorporation into named OLED materials with characterized photophysical properties or device performance metrics.

This document outlines the general context of OLED material synthesis and the hypothetical roles this compound could play, based on its chemical nature. In the absence of concrete experimental data, the following sections provide a generalized overview rather than specific application notes and protocols.

Potential Synthetic Pathways Involving this compound

The succinimide (B58015) moiety is a five-membered ring containing an imide group. The presence of the ethyl group on the nitrogen atom of this compound provides a stable, non-reactive substituent, allowing for chemical modifications at other positions of the succinimide ring if it were further functionalized. More plausibly, this compound would serve as a precursor to more complex heterocyclic structures that form the core of many OLED materials.

Hypothetically, synthetic strategies could involve:

  • Ring-Opening and Subsequent Modification: The succinimide ring could potentially be opened and re-formed into different heterocyclic systems, which are common in hole-transporting, electron-transporting, and emissive materials.

  • Derivatization for Polymerization: this compound could be chemically modified to introduce polymerizable groups, leading to the formation of polymers with succinimide-based side chains. Such polymers could be investigated for their charge-transporting or emissive properties in OLED devices.

A generalized workflow for the development of a novel OLED material, from precursor to device, is depicted below.

G cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing A This compound (Precursor) B Chemical Modification / Reaction A->B C Novel OLED Material B->C D Structural Analysis (NMR, MS) C->D E Photophysical Characterization (UV-Vis, PL) C->E F Thermal Analysis (TGA, DSC) C->F G OLED Device Fabrication E->G F->G H Electroluminescence & Performance Testing G->H I Data Analysis H->I

Figure 1. Generalized workflow for OLED material development.

Data Presentation

Due to the lack of specific experimental data in the public domain concerning OLED materials synthesized directly from this compound, a table summarizing quantitative data cannot be provided. Such a table would typically include:

  • Synthesis Data: Reaction yield (%), purity (%), and key reaction parameters (temperature, time, solvent).

  • Photophysical Properties: Absorption maxima (λ_abs, nm), photoluminescence maxima (λ_pl, nm), photoluminescence quantum yield (PLQY, %), and excited state lifetimes (τ, ns).

  • Electrochemical Properties: Highest Occupied Molecular Orbital (HOMO, eV) and Lowest Unoccupied Molecular Orbital (LUMO, eV) energy levels.

  • OLED Device Performance: Turn-on voltage (V_on, V), maximum luminance (L_max, cd/m²), maximum current efficiency (η_c, cd/A), maximum power efficiency (η_p, lm/W), and external quantum efficiency (EQE, %).

Experimental Protocols

Detailed experimental protocols for the synthesis of OLED materials using this compound cannot be provided as no specific, verifiable examples have been found in the available literature. A general protocol for the synthesis of a hypothetical OLED material would typically include the following sections:

  • Materials and Methods: Listing of all reagents, solvents, and analytical instrumentation used.

  • Synthesis of Intermediate(s): Detailed step-by-step procedure for the chemical modification of this compound or its reaction with other precursors. This would include reagent quantities, reaction conditions, and purification methods.

  • Synthesis of the Final OLED Material: A complete description of the final synthesis step, including reaction setup, workup, and purification techniques (e.g., column chromatography, sublimation).

  • Characterization: Details of the methods used to confirm the structure and purity of the synthesized material (e.g., NMR spectroscopy, mass spectrometry, elemental analysis).

  • OLED Device Fabrication: A standardized protocol for the fabrication of OLED devices, detailing the substrate cleaning procedure, layer deposition sequence and thicknesses, and encapsulation method.

  • Device Characterization: Description of the methods used to measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated devices.

The logical relationship for the charge transport and emission process within a standard multilayer OLED device is illustrated in the following diagram.

G anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil Hole Injection htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) etl->eml eil Electron Injection Layer (EIL) eil->etl cathode Cathode (e.g., Al) cathode->eil Electron Injection

References

Application Notes and Protocols for GC-MS Analysis of N-Ethylsuccinimide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylsuccinimide is a five-membered lactam ring compound belonging to the succinimide (B58015) class. Succinimide derivatives have been investigated for a range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1] As a metabolite, this compound has been identified in Escherichia coli.[2] Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological or pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for the determination of this compound in these complex biological samples.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from biological samples using GC-MS.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound and related succinimide compounds. Please note that specific values for this compound may need to be determined empirically during method validation.

Table 1: Mass Spectrometry and Retention Parameters

AnalyteMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Potential Internal Standard
This compound127.14[2]127 (Molecular Ion), 56 (Base Peak)α,α-dimethyl-β-methylsuccinimide
Ethosuximide (related compound)141.1755, 70α,α-dimethyl-β-methylsuccinimide

Table 2: Method Performance Characteristics (Estimated based on related compounds)

Biological MatrixExtraction MethodLimit of Quantification (LOQ)Recovery
PlasmaLiquid-Liquid Extraction~1 - 10 µg/mL> 80%
UrineLiquid-Liquid Extraction~0.1 - 5 µg/mL> 80%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted from methods used for the extraction of similar succinimide compounds from plasma.[3]

Materials:

  • Human plasma samples

  • This compound standard

  • α,α-dimethyl-β-methylsuccinimide (Internal Standard)

  • Diethyl ether (GC grade)

  • Sodium sulfate (B86663), anhydrous

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of α,α-dimethyl-β-methylsuccinimide internal standard solution to each plasma sample, calibration standard, and quality control sample.

  • Extraction: Add 5.0 mL of diethyl ether to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate (B1210297) or another suitable solvent for GC-MS analysis.

  • Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

Materials:

  • Urine samples

  • This compound standard

  • α,α-dimethyl-β-methylsuccinimide (Internal Standard)

  • Dichloromethane (B109758) (GC grade)

  • Sodium chloride (NaCl)

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 2.0 mL of urine into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of α,α-dimethyl-β-methylsuccinimide internal standard solution.

  • Salting Out: Add approximately 0.5 g of NaCl to the urine sample to increase the ionic strength of the aqueous phase and enhance extraction efficiency.

  • Extraction: Add 5.0 mL of dichloromethane to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes.

  • Organic Phase Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness[4][5]

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound Ions: m/z 127 and 56

    • Internal Standard (α,α-dimethyl-β-methylsuccinimide) Ions: To be determined empirically, but likely fragments of its molecular ion.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: GC-MS analysis workflow for this compound.

Potential Signaling Pathway Involvement of Succinimide Derivatives

Some succinimide derivatives have been shown to induce apoptosis in cancer cells through the activation of stress-activated protein kinase pathways, specifically involving JNK and p38 MAPK.[6] While this compound is a metabolite, understanding the broader signaling implications of the succinimide scaffold is relevant.

signaling_pathway Succinimide Succinimide Derivatives Stress Cellular Stress Succinimide->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Potential JNK and p38 MAPK signaling pathway activation.

References

Application Note: Structural Confirmation of N-Ethylsuccinimide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of N-Ethylsuccinimide. ¹H and ¹³C NMR are powerful analytical techniques that provide unambiguous information about the molecular structure of small molecules. Herein, we present the expected ¹H and ¹³C NMR spectral data for this compound, a detailed experimental protocol for sample preparation and data acquisition, and logical workflows for spectral interpretation. This document serves as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development for the routine structural verification of this compound and related compounds.

Introduction

This compound is a derivative of succinimide, a five-membered lactam ring. It and its analogs are of interest in medicinal chemistry and materials science. Accurate and efficient structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the verification of the expected structure and the identification of any impurities. This note provides a standardized protocol and reference data for the confirmation of the this compound structure.

Data Presentation

The structural formula of this compound is shown in Figure 1. The molecule possesses a plane of symmetry, which simplifies its NMR spectra.

this compound Structure

Figure 1. Chemical Structure of this compound.

The expected ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃) are summarized in the tables below. These values are based on typical spectral data and may vary slightly depending on the experimental conditions.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~1.15Triplet (t)3H-CH₃ (Ethyl)~7.2
~2.68Singlet (s)4H-CH₂-CH₂- (Ring)N/A
~3.48Quartet (q)2H-CH₂- (Ethyl)~7.2

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~12.9-CH₃ (Ethyl)
~28.1-CH₂-CH₂- (Ring)
~34.5-CH₂- (Ethyl)
~177.3C=O (Carbonyl)

Experimental Protocols

A standard protocol for the acquisition of high-quality NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm (-5 to 15 ppm)
Receiver Gain (RG)Set automatically
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans (NS)1024 (or as needed for S/N)
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.5 s
Spectral Width (SW)250 ppm (-25 to 225 ppm)
Receiver Gain (RG)Set automatically
Temperature298 K
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform baseline correction.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this application note.

structure_property_relationship structure This compound Structure Ethyl Group (-CH2CH3) Succinimide Ring (-COCH2CH2CO-) nmr_signals NMR Signals ¹H: Triplet ¹H: Quartet ¹H: Singlet ¹³C: Carbonyl ¹³C: Ring CH2 ¹³C: Ethyl CH2 & CH3 structure:f0->nmr_signals:h1_ch3 3H structure:f0->nmr_signals:h1_ch2_ethyl 2H structure:f1->nmr_signals:h1_ch2_ring 4H structure:f1->nmr_signals:c13_co structure:f1->nmr_signals:c13_ring structure:f0->nmr_signals:c13_ethyl

Caption: Structure to NMR Signal Correlation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate confirmation Structure Confirmation integrate->confirmation

Caption: NMR Experimental Workflow.

logical_interpretation cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis start Start with ¹H NMR Spectrum chem_shift Chemical Shifts (δ) start->chem_shift integration Integration Values start->integration multiplicity Signal Multiplicity start->multiplicity c13_chem_shift Chemical Shifts (δ) conclusion Structure Confirmed chem_shift->conclusion δ values are in expected regions for the functional groups. num_signals Number of Signals integration->conclusion 3H:2H:4H ratio matches proton count. multiplicity->conclusion Triplet & Quartet confirm -CH2CH3 group. Singlet confirms symmetric -CH2CH2- in the ring. num_signals->conclusion 4 signals consistent with molecular symmetry. c13_chem_shift->conclusion δ values confirm carbonyl, alkyl, and ring carbons.

Caption: Logical Flow for Spectral Interpretation.

Application Notes and Protocols for Monitoring N-Methyl-2-pyrrolidone (NMP) Exposure Using Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyrrolidone (NMP) is a widely used aprotic solvent in various industrial and pharmaceutical applications. Due to its potential for reproductive and developmental toxicity, monitoring occupational and environmental exposure to NMP is crucial. Biomonitoring, the assessment of chemical substances or their metabolites in biological samples, provides a more accurate measure of an individual's internal dose than air monitoring alone.

This document provides detailed application notes and protocols for the analysis of NMP metabolites in urine as biomarkers of exposure. While the topic specifies N-Ethylsuccinimide, it is critical to note that the primary succinimide (B58015) metabolite of NMP is N-methylsuccinimide (NMS) , also referred to as N-methylsuccinimide (MSI). This compound is a biomarker for exposure to the related solvent, N-ethyl-2-pyrrolidone (NEP).[1][2][3] This document will focus on the established biomarkers for NMP exposure: 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (NMS), and 2-hydroxy-N-methylsuccinimide (2-HMSI).

NMP is rapidly absorbed through inhalation, dermal contact, and ingestion and is metabolized in the body.[4] The primary metabolic pathway involves hydroxylation to 5-HNMP, which is further oxidized to NMS and then to 2-HMSI.[4][5] These metabolites are subsequently excreted in the urine.[1][4] The analysis of these metabolites in urine provides a reliable method for assessing NMP exposure.

Metabolic Pathway of N-Methyl-2-pyrrolidone (NMP)

The metabolic conversion of NMP to its urinary biomarkers is a key aspect of understanding exposure. The pathway primarily involves oxidation steps.

NMP_Metabolism NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation NMS N-Methylsuccinimide (NMS/MSI) HNMP->NMS Oxidation Urine Urinary Excretion HNMP->Urine HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) NMS->HMSI Hydroxylation NMS->Urine HMSI->Urine

Caption: Metabolic pathway of N-Methyl-2-pyrrolidone (NMP).

Quantitative Data of NMP Metabolites in Biological Samples

The following tables summarize quantitative data on NMP and its metabolites in urine and plasma from human exposure studies.

Table 1: Urinary Excretion of NMP Metabolites After Oral Administration

MetaboliteMean Excreted Fraction (%)Half-life (hours)
NMP0.8-
5-HNMP44~4
NMS0.4~8
2-HMSI20~17
Data from a study with three healthy male volunteers administered 100 mg of NMP orally.

Table 2: Toxicokinetic Parameters of NMP and its Metabolites After Inhalation Exposure [6]

ParameterNMP5-HNMPNMS2-HMSI
Renal Clearance (L/h) 0.131.40.121.2
Total Clearance (L/h) 11.43.28.51.1
Apparent Volume of Distribution (L) 412812028
Half-life (h) --~8~18
Data from a study with six healthy male volunteers exposed to 10, 25, and 50 mg/m³ NMP for 8 hours.

Table 3: Peak Concentrations of NMP Metabolites in Plasma and Urine After Dermal Exposure [7][8]

Exposure GroupAnalyteMax. Plasma Conc. (µmol/L)Max. Urine Conc. (µmol/L, density adjusted)
Group 1 (Female, 300 mg NMP) 5-HNMP10420
2-HMSI5.4110
Group 2 (Male, 300 mg NMP) 5-HNMP8.1360
2-HMSI4.582
Group 3 (Male, 300 mg NMP in 50% water) 5-HNMP2.162
2-HMSI1.319
Data from a study with volunteers topically exposed to NMP for 6 hours.

Experimental Protocols

The following are generalized protocols for the analysis of NMP metabolites in urine based on common methodologies described in the literature, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Urinary Analysis of NMP Metabolites by GC-MS

This protocol outlines the steps for sample preparation, derivatization, and analysis of 5-HNMP, NMS, and 2-HMSI in urine.

1. Materials and Reagents

  • Urine samples

  • Internal standards (e.g., deuterated analogs of the metabolites)

  • Solid-phase extraction (SPE) cartridges

  • Solvents for extraction and elution (e.g., methanol, ethyl acetate)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5)

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Take a specific volume of the supernatant (e.g., 1 mL).

  • Add the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the metabolites with an appropriate solvent.

3. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Add the derivatization agent to the dried residue.

  • Heat the sample at a specified temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to form volatile trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

    • Monitor characteristic ions for each metabolite and internal standard.

5. Quantification

  • Create a calibration curve using standard solutions of the metabolites.

  • Calculate the concentration of each metabolite in the urine samples based on the peak area ratios of the analyte to the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of NMP metabolites in urine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection & Centrifugation Add_IS Addition of Internal Standard Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution of Metabolites SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: General experimental workflow for urinary NMP metabolite analysis.

Discussion and Conclusion

The biomonitoring of NMP exposure through the analysis of its urinary metabolites—5-HNMP, NMS, and 2-HMSI—is a well-established and reliable method. The choice of biomarker may depend on the exposure scenario and the desired window of detection. 5-HNMP is a major metabolite with a relatively short half-life, making it suitable for assessing recent exposure. 2-HMSI has a longer half-life and may be more indicative of exposure over a few days.[6] While NMS is also a specific metabolite, it is excreted in smaller amounts.

It is imperative for researchers and professionals in drug development and occupational health to use the correct biomarker terminology to ensure accurate data interpretation and comparison across studies. For NMP exposure, the focus should be on N-methylsuccinimide and its related metabolites.

References

Application Note: Monitoring N-Methyl-2-pyrrolidone (NMP) Exposure Using Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyrrolidone (NMP) is a versatile organic solvent widely used in various industrial applications, including petrochemical processing, electronics manufacturing, and in the formulation of pesticides and pharmaceuticals. Due to its potential for reproductive and developmental toxicity, monitoring occupational and environmental exposure to NMP is crucial for ensuring workplace safety and assessing potential health risks. Biomonitoring, which involves the measurement of NMP or its metabolites in biological samples, is the preferred method for assessing exposure, as it accounts for all routes of absorption, including inhalation and dermal contact.[1][2]

Upon absorption, NMP is rapidly metabolized in the body.[3] The primary metabolites excreted in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[3][4][5] These metabolites serve as reliable biomarkers of NMP exposure.[6] Notably, 2-HMSI is considered a particularly suitable biomarker for assessing NMP exposure over a period of several days due to its longer half-life compared to other metabolites.[7]

This application note provides a detailed protocol for the monitoring of NMP exposure through the quantification of its major urinary metabolites. While the user's initial query referred to "N-Ethylsuccinimide," the established biomarkers for NMP exposure are derivatives of N-methylsuccinimide. This document will focus on the scientifically recognized metabolites.

Metabolic Pathway of NMP

NMP undergoes oxidation in the body, primarily mediated by cytochrome P450 enzymes.[8][9] The metabolic cascade begins with the hydroxylation of NMP to form 5-HNMP. This is followed by further oxidation to yield MSI, which is then hydroxylated to form 2-HMSI.[3][5] Both 5-HNMP and 2-HMSI are the most significant metabolites found in urine, accounting for a substantial portion of the absorbed NMP dose.[4][10]

NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Oxidation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Metabolic pathway of NMP.

Experimental Protocol: Quantification of NMP Metabolites in Urine

This protocol outlines a general procedure for the analysis of NMP metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Sample Collection and Storage
  • Sample Type: Urine.

  • Collection: Collect urine samples in sterile, polypropylene (B1209903) containers. For workplace monitoring, post-shift and next-day pre-shift samples are often collected.[10][11]

  • Storage: Samples should be stored frozen at -20°C or below until analysis to ensure the stability of the metabolites.

Sample Preparation (Solid-Phase Extraction - SPE)

Solid-phase extraction is a common method for purifying and concentrating NMP metabolites from the complex urine matrix.[12][13]

  • Materials:

  • Procedure:

    • Thaw urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • To a 1 mL aliquot of urine, add the internal standard solution.

    • Condition the C8 SPE cartridge by washing with methanol followed by deionized water.

    • Load the urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the metabolites with a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).[13]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., the initial mobile phase of the LC-MS/MS system).

Analytical Methodology (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the analysis.[1]

  • LC Parameters (Example):

    • Column: A C18 or C30 reversed-phase column is suitable for separating the metabolites.[1]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is typically employed.[14]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Parameters (Example):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite and internal standard are monitored.[14]

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Acquisition and Quantification LCMS->Data

References

Application Notes and Protocols for N-Ethylsuccinimide in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Ethylsuccinimide (NES) is a heterocyclic compound belonging to the succinimide (B58015) class.[1] Succinimides are notable in medicinal chemistry for a range of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3] While direct neuropharmacological research on this compound is not extensive, its structural analog, Ethosuximide (2-ethyl-2-methylsuccinimide), is a well-established antiepileptic drug (AED) primarily used for the treatment of absence seizures.[4][5]

These application notes will focus on the established mechanisms and experimental protocols associated with Ethosuximide as a representative of the succinimide class, providing a framework for investigating this compound. Specific data available for this compound will also be presented.

Chemical and Physical Properties of this compound

A summary of the basic properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₆H₉NO₂[6][7]
Molecular Weight 127.14 g/mol [6][7]
Synonyms 1-ethylpyrrolidine-2,5-dione[1]
Known Roles Metabolite in E. coli, Biomarker for N-Methyl-2-Pyrrolidone (NMP) exposure.[1][6]
Experimental Note Used as a negative control; unlike its unsaturated analog N-ethylmaleimide (NEM), it had no effect on synaptic transmission in frog sympathetic ganglion.[8]

Application Note 1: Anticonvulsant Mechanism of Succinimides

The primary application of succinimides in neuropharmacology is the management of epilepsy. Ethosuximide serves as the archetypal compound for understanding this activity.

Primary Mechanism of Action: T-Type Calcium Channel Inhibition

The main therapeutic effect of Ethosuximide is achieved through the inhibition of low-voltage-activated T-type calcium channels, which are densely expressed in thalamic neurons.[4][9] These channels are critical for generating the rhythmic spike-and-wave discharges characteristic of absence seizures.[10] By blocking these channels, Ethosuximide reduces the flow of calcium ions, which in turn decreases the excitability of thalamic neurons and disrupts the abnormal oscillatory activity, preventing seizures.[4][5]

G cluster_0 Thalamocortical Circuit in Absence Seizure cluster_1 Molecular Mechanism ThalamicNeurons Thalamic Neurons Cortex Cortex ThalamicNeurons->Cortex Excitatory (Glutamate) ReticularNucleus Thalamic Reticular Nucleus (TRN) ThalamicNeurons->ReticularNucleus Excitatory Cortex->ThalamicNeurons Excitatory (Glutamate) ReticularNucleus->ThalamicNeurons Inhibitory (GABA) T_type T-type Ca²⁺ Channels (CaV3.x) Ca_Influx Ca²⁺ Influx T_type->Ca_Influx Allows BurstFiring Neuronal Burst Firing (Spike-and-Wave Discharge) Ca_Influx->BurstFiring Triggers BurstFiring->ThalamicNeurons Contributes to Seizure Activity Ethosuximide Ethosuximide / This compound (Hypothesized) Ethosuximide->T_type Inhibits

Caption: Mechanism of Ethosuximide in absence seizures.
Secondary and Other Potential Mechanisms

While T-type channel blockade is the primary mechanism, other actions may contribute to the anticonvulsant profile of succinimides.

  • Sodium and Potassium Channels: Some studies indicate that Ethosuximide can decrease persistent sodium (Na+) currents and Ca²⁺-activated potassium (K+) currents in thalamic neurons.[9][10][11]

  • Neurotransmitter Modulation: In certain animal models, Ethosuximide has been shown to reduce elevated glutamate (B1630785) levels and affect cortical GABA levels.[10]

TargetCompoundEffectQuantitative DataReference
T-Type Ca²⁺ Channels EthosuximideInhibition-[4][5][9]
Persistent Na⁺ Current EthosuximideReduction~60% reduction in thalamocortical cells[9][11]
Ca²⁺-activated K⁺ Current EthosuximideReduction~39% reduction in thalamocortical cells[9][11]

Application Note 2: Neuroprotective and Anti-Inflammatory Potential

Beyond epilepsy, succinimide derivatives are being investigated for broader neuropharmacological applications, including neuroprotection.

Modulation of Neurodegenerative Pathways

Research suggests that Ethosuximide may confer neuroprotection by modulating conserved genetic pathways. In studies using C. elegans and mammalian neuronal cells, Ethosuximide was found to increase the expression of target genes of the DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[12] This action was associated with a reduction in protein aggregation, a common pathology in many neurodegenerative diseases.[12]

G Ethosuximide Ethosuximide / This compound (Hypothesized) FOXO DAF-16/FOXO Transcription Factor Ethosuximide->FOXO Modulates TargetGenes FOXO Target Genes (e.g., stress resistance, protein homeostasis) FOXO->TargetGenes Increases Expression ProteinAggregation Protein Aggregation TargetGenes->ProteinAggregation Reduces Neuroprotection Neuroprotection TargetGenes->Neuroprotection Promotes ProteinAggregation->Neuroprotection Inhibits

Caption: Proposed neuroprotective pathway of Ethosuximide.
Anti-Inflammatory and Antioxidant Effects

Succinimide derivatives have demonstrated the ability to mitigate neuroinflammation and oxidative stress in preclinical models.[2] Studies have shown they can attenuate the expression of inflammatory mediators like TNF-α in the brain.[2] This anti-inflammatory action may contribute significantly to their neuroprotective effects.[13] Additionally, some succinimides possess antioxidant properties by acting as free radical scavengers.[14]

Experimental Protocols

The following are generalized protocols for assessing the neuropharmacological properties of a test compound like this compound, based on standard preclinical models.

Protocol 1: In Vivo Assessment of Anticonvulsant Activity

This protocol describes the use of the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests in mice, which are standard screening models for anticonvulsant drugs.[15][16][17]

Objective: To evaluate the efficacy of a test compound in preventing generalized tonic-clonic and clonic seizures.

Materials:

  • Test Compound (e.g., this compound)

  • Vehicle (e.g., 1% Tween-80 in saline)[18]

  • Pentylenetetrazol (PTZ)

  • Male Albino Swiss Mice[15]

  • Electroconvulsive shock device with auricular electrodes

  • Standard animal cages and handling equipment

Procedure:

  • Animal Acclimation: House animals in standard conditions for at least one week before the experiment.

  • Compound Administration: Dissolve or suspend the test compound in the vehicle. Administer intraperitoneally (i.p.) at various doses (e.g., 12.5, 25, 50, 100 mg/kg) to different groups of mice.[15] Include a vehicle-only control group.

  • Pretreatment Time: Allow for a set pretreatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Seizure Induction:

    • MES Test: Deliver a short electrical stimulus (e.g., 50 Hz, 25 mA, 0.2 seconds) via auricular electrodes.[15] The endpoint is the presence or absence of a tonic hind limb extension seizure.

    • scPTZ Test: Administer a convulsive dose of PTZ subcutaneously. Observe the animals for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures.

  • Data Analysis: For each dose, calculate the percentage of animals protected from the seizure endpoint. Use this data to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.

G cluster_0 Seizure Induction start Start: Acclimated Mice admin Administer Test Compound (i.p.) or Vehicle Control start->admin wait Wait for Pretreatment Time (e.g., 30-60 min) admin->wait mes MES Test: Apply Electrical Stimulus wait->mes Split Groups scptz scPTZ Test: Inject PTZ Subcutaneously wait->scptz Split Groups observe Observe for Seizure Endpoint mes->observe scptz->observe data Record Protection Status (Protected / Not Protected) observe->data end End: Calculate ED₅₀ data->end

Caption: Workflow for in vivo anticonvulsant screening.
Protocol 2: Ex Vivo Electrophysiological Analysis of Ion Channel Modulation

This protocol outlines a whole-cell patch-clamp experiment to measure the direct effects of a compound on ion channels in neurons from acute brain slices.[19][20]

Objective: To determine if this compound modulates specific voltage-gated ion currents (e.g., T-type Ca²⁺ currents) in thalamic neurons.

Materials:

  • Test Compound (this compound)

  • Rodent (rat or mouse)

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (ACSF), standard and cutting solutions[21]

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Glass micropipettes and puller

  • Intracellular solution for the pipette

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated cutting ACSF.[21]

    • Rapidly dissect the brain and mount the region of interest (e.g., thalamus) on the vibratome stage.

    • Slice the brain into thin sections (e.g., 200-300 µm) in the cold, oxygenated cutting ACSF.

    • Transfer slices to a holding chamber with standard ACSF at a physiological temperature (e.g., 32-35°C) to recover for at least 1 hour.

  • Whole-Cell Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with oxygenated ACSF.

    • Identify a target neuron (e.g., a thalamocortical neuron) using differential interference contrast (DIC) optics.

    • Approach the neuron with a glass micropipette filled with intracellular solution to form a high-resistance (>1 GΩ) seal (a "giga-seal").

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage-clamp protocol designed to isolate the current of interest (e.g., a series of voltage steps to activate T-type Ca²⁺ channels).

    • Record baseline currents for a stable period.

    • Switch the perfusion to ACSF containing the test compound (this compound) at a known concentration.

    • Record the currents in the presence of the compound until a steady-state effect is observed.

    • Perform a "washout" by switching the perfusion back to the control ACSF to test for reversibility.

  • Data Analysis: Measure the peak amplitude and kinetics of the ion currents before, during, and after compound application to quantify the degree of inhibition or potentiation.

G cluster_0 Data Acquisition Sequence start Start: Anesthetize Animal perfuse Transcardial Perfusion with Cold ACSF start->perfuse dissect Dissect Brain & Slice on Vibratome perfuse->dissect recover Recover Slices in Warm ACSF dissect->recover record Transfer Slice to Recording Chamber recover->record patch Establish Whole-Cell Patch-Clamp on Neuron record->patch baseline 1. Record Baseline Ion Currents patch->baseline apply_drug 2. Apply Test Compound via Perfusion baseline->apply_drug washout 3. Washout with Control ACSF apply_drug->washout analyze Analyze Current Amplitude & Kinetics washout->analyze end End: Quantify Effect analyze->end

Caption: Workflow for ex vivo patch-clamp electrophysiology.

References

Application Notes and Protocols for the Solvent-Free Synthesis of N-Ethylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the environmentally friendly, solvent-free synthesis of N-Ethylsuccinimide, a valuable intermediate in organic synthesis and a subject of study in neuroscience.[1] The described methods, including conventional heating and microwave-assisted synthesis, offer green chemistry alternatives to traditional solvent-based procedures by reducing waste and energy consumption.[2]

Introduction

This compound is a five-membered cyclic imide with applications in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.[3][4] Traditional synthetic routes often involve the use of hazardous organic solvents, leading to environmental concerns and increased purification costs. The protocols outlined below describe solvent-free methods that proceed with high efficiency and atom economy, aligning with the principles of green chemistry.[2][5]

The primary synthetic route involves the reaction of succinic anhydride (B1165640) with ethylamine (B1201723). The reaction proceeds through the formation of an intermediate succinamic acid, which subsequently undergoes cyclization via dehydration at elevated temperatures to yield the final this compound product.[6][7]

Data Presentation

The following table summarizes the quantitative data for the different solvent-free synthetic methods for N-substituted succinimides.

MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Conventional HeatingSuccinic anhydride, Ethylamine175°C, N₂ atmosphere16 hoursHigh[8]
CatalyticSuccinic anhydride, Aromatic/Aliphatic AminesZinc powder, Acetic acidNot specifiedup to 96%[3][8]
Microwave-AssistedSuccinic anhydride, AnilineDomestic microwave oven4 minutes40-60%[2]
Hot Water (Solvent-free in principle)Succinic acid, Primary amines100°C, Stirring12 hours84-98%[9]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound via Conventional Heating

This protocol is based on the direct melt reaction between succinic anhydride and ethylamine.[8]

Materials:

  • Succinic anhydride

  • Ethylamine (e.g., 2M solution in THF, or neat)

  • Round-bottom flask

  • Condenser

  • Heating mantle with temperature control

  • Nitrogen inlet

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine succinic anhydride (1.0 equivalent) and ethylamine (1.0 equivalent). If using a solution of ethylamine, the solvent should be evaporated under reduced pressure.

  • Equip the flask with a condenser and a nitrogen inlet.

  • Heat the reaction mixture to 175°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the molten mixture for 16 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude this compound by vacuum distillation (e.g., 120°C at 2.1 mbar) to obtain the pure product.[8]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of this compound

This protocol is adapted from the microwave-assisted synthesis of N-phenylsuccinimide and offers a significant reduction in reaction time.[2]

Materials:

  • Succinic anhydride

  • Ethylamine

  • Microwave-safe reaction vessel

  • Domestic or laboratory microwave oven

  • Ethanol and water for recrystallization

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, add succinic anhydride (1.0 equivalent) and ethylamine (1.0 equivalent).

  • Mix the reactants thoroughly with a glass rod.

  • Place the vessel in the center of the microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., medium to high power in a domestic oven) for a short duration, for instance, in 1-minute intervals for a total of 4 minutes, monitoring the reaction progress.[2]

  • Allow the reaction mixture to cool to room temperature. The product should solidify.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.[2]

Visualizations

Reaction Workflow

G Experimental Workflow for Solvent-Free this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification succinic_anhydride Succinic Anhydride mix Mixing of Reactants succinic_anhydride->mix ethylamine Ethylamine ethylamine->mix reaction Reaction to form Crude this compound mix->reaction heating Conventional Heating (175°C, 16h) distillation Vacuum Distillation heating->distillation microwave Microwave Irradiation (e.g., 4 min) recrystallization Recrystallization microwave->recrystallization reaction->heating reaction->microwave product Pure this compound distillation->product recrystallization->product

Caption: Workflow for solvent-free synthesis of this compound.

Reaction Mechanism

G Reaction Mechanism: Succinic Anhydride and Ethylamine reactants Succinic Anhydride + Ethylamine intermediate1 Nucleophilic Attack (Tetrahedral Intermediate) reactants->intermediate1 Step 1 intermediate2 Ring Opening (Succinamic Acid Intermediate) intermediate1->intermediate2 Step 2 cyclization Dehydration (Cyclization) (Requires Heat) intermediate2->cyclization Step 3 product This compound + H₂O cyclization->product

Caption: Mechanism of this compound formation.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation for Chiral β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals, including antiviral, antibiotic, and anticancer agents. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug development. Rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives stands out as one of the most efficient and atom-economical methods to access these valuable chiral intermediates with high enantiopurity.[1][2] This application note provides detailed protocols and comparative data for the synthesis of a model chiral β-amino acid derivative, methyl (S)-3-acetamidobutanoate, via this methodology.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The choice of chiral ligand is paramount in achieving high enantioselectivity and conversion in rhodium-catalyzed asymmetric hydrogenation. Below is a summary of the performance of various rhodium-catalyst systems in the asymmetric hydrogenation of (Z)- and (E)-methyl 3-acetamidobut-2-enoate.

Catalyst PrecursorChiral LigandSubstrate IsomerSolventH₂ Pressure (psi)Conversion (%)ee (%)Reference
[Rh(nbd)₂]BF₄(R,R)-Me-BPEZCH₂Cl₂50>9999[3]
[Rh(nbd)₂]BF₄(S,S)-Et-DuPhosZCH₂Cl₂50>9998[3]
[Rh(nbd)₂]BF₄(R,R)-iPr-BPEZCH₂Cl₂50>9997[3]
[Rh(nbd)₂]BF₄(R,R)-Me-BIBOPZCH₂Cl₂50>9999[3]
[Rh(nbd)₂]BF₄(R,R)-Ph-BIBOPZCH₂Cl₂50>9999[3]
[Rh(cod)Cl]₂Ligand 2aECH₂Cl₂14510099[1]
[Rh(cod)Cl]₂Ligand 3bZCH₂Cl₂14510095[1]

Note: BPE = 1,2-bis(phospholano)ethane, DuPhos = 1,2-bis(phospholano)benzene, BIBOP = bis(dihydrobenzooxaphosphole). Ligands 2a and 3b are monodentate phosphoramidites as described in the cited reference.[1]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general guideline for the asymmetric hydrogenation of methyl 3-acetamidobut-2-enoate.

Materials:

  • Methyl 3-acetamidobut-2-enoate (substrate)

  • [Rh(diene)L*]X or in situ prepared catalyst from [Rh(diene)Cl]₂ and chiral ligand (e.g., [Rh(nbd)₂]BF₄ and (R,R)-Me-BIBOP)

  • Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(nbd)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R,R)-Me-BIBOP, 1.1 mol%) in the chosen anhydrous, degassed solvent. Stir the solution for 15-30 minutes to allow for complex formation.

  • Reaction Setup: In a separate flask, dissolve the substrate, methyl 3-acetamidobut-2-enoate, in the same solvent.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Under a stream of inert gas, add the catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours) or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen from the autoclave and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Analysis: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.

Synthesis of Substrate: (Z)-Methyl 3-acetamidobut-2-enoate

This is a common precursor for the synthesis of chiral 3-aminobutanoic acid derivatives.

Materials:

Procedure:

  • To a solution of methyl acetoacetate (1 equivalent) in toluene, add ammonium acetate (1.1 equivalents).

  • Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.

  • Cool the reaction mixture to room temperature and then add acetic anhydride (1.2 equivalents) dropwise.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by recrystallization or column chromatography to yield the product.

Product Purification and Analysis

Purification:

  • The crude product from the hydrogenation can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Analysis:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product, methyl (S)-3-acetamidobutanoate.

  • Chiral HPLC/GC: To determine the enantiomeric excess. A typical method would involve a chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexane/isopropanol. The retention times of the two enantiomers are compared with a racemic standard.

Mandatory Visualization

Catalytic Cycle

Catalytic_Cycle cluster_main Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides precatalyst [Rh(L*)S₂]⁺ substrate_complex [Rh(L*)(enamide)]⁺ precatalyst->substrate_complex + enamide - 2S oxidative_addition [Rh(H)₂(L*)(enamide)]⁺ substrate_complex->oxidative_addition + H₂ migratory_insertion [Rh(H)(alkyl)(L*)]⁺ oxidative_addition->migratory_insertion migratory insertion product_complex [Rh(L*)(product)]⁺ migratory_insertion->product_complex reductive elimination product_complex->precatalyst - product + 2S

Caption: Generalized catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Asymmetric Synthesis of Methyl (S)-3-Acetamidobutanoate start Substrate Synthesis ((Z)-Methyl 3-acetamidobut-2-enoate) hydrogenation Asymmetric Hydrogenation (Autoclave, H₂ pressure) start->hydrogenation catalyst_prep In situ Catalyst Preparation ([Rh(diene)L*]X) catalyst_prep->hydrogenation workup Reaction Work-up (Solvent Removal) hydrogenation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC/GC) purification->analysis product Final Product (Methyl (S)-3-acetamidobutanoate) analysis->product

Caption: Experimental workflow for the synthesis and analysis of the chiral product.

References

Application Notes and Protocols: Enzymatic Reduction of N-ethylmaleimide to N-Ethylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethylmaleimide (NEM) is a widely utilized reagent in biochemical and pharmaceutical research, primarily known for its ability to irreversibly alkylate sulfhydryl groups on cysteine residues. This reactivity makes it a potent inhibitor of various enzymes and cellular processes. While the detoxification of NEM often proceeds through conjugation with glutathione (B108866) and subsequent hydrolysis, a direct enzymatic reduction of its carbon-carbon double bond to form the less reactive N-ethylsuccinimide is also a key metabolic pathway. This document provides detailed information on the enzymes responsible for this conversion, presents quantitative data, and offers experimental protocols for studying this reaction. The primary enzyme identified for this transformation is N-ethylmaleimide reductase (NemA), an NAD(P)H-dependent oxidoreductase belonging to the Old Yellow Enzyme (OYE) family.

Introduction

N-ethylmaleimide (NEM) is an α,β-unsaturated carbonyl compound that serves as a classical Michael acceptor, reacting readily with nucleophiles like thiols.[1] This reactivity is the basis for its use as an inhibitor of cysteine peptidases, deubiquitinases, and various transport proteins.[1] In cellular systems, detoxification of such electrophilic compounds is crucial for maintaining homeostasis. While one major pathway involves conjugation with glutathione followed by hydrolysis to N-ethylmaleamic acid, a direct enzymatic reduction of the maleimide (B117702) ring is also a significant detoxification mechanism.[2][3]

This reduction converts N-ethylmaleimide to this compound, a saturated compound that lacks the electrophilic double bond and is therefore significantly less reactive towards cellular nucleophiles. This conversion is catalyzed by a class of enzymes known as ene-reductases, particularly members of the Old Yellow Enzyme (OYE) family, which utilize NAD(P)H as a hydride source to reduce activated carbon-carbon double bonds.[3][4][5] The Escherichia coli enzyme N-ethylmaleimide reductase (NemA) is a well-characterized example that specifically catalyzes this reaction.[3][6] Understanding this enzymatic process is vital for studies involving NEM, as cellular reductase activity can modulate its effective concentration and impact experimental outcomes.

Principle of the Reaction

The enzymatic reduction of N-ethylmaleimide to this compound involves the stereospecific addition of a hydride ion (H⁻) from a reduced nicotinamide (B372718) cofactor (NADPH or NADH) and a proton (H⁺) from the solvent or an active site residue across the activated C=C double bond of the maleimide ring.

Reaction: N-ethylmaleimide + NAD(P)H + H⁺ ---(Enzyme)---> this compound + NAD(P)⁺

This reaction can be monitored by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺.[7]

Key Enzymes and Quantitative Data

The primary enzymes responsible for the reduction of NEM belong to the ene-reductase superfamily, also known as Old Yellow Enzymes (OYEs). These flavin mononucleotide (FMN)-dependent enzymes are found across bacteria, fungi, and plants and are known for their ability to reduce a wide range of α,β-unsaturated compounds.[4][8][9]

EnzymeSource OrganismSubstrate(s)CofactorKinetic ParametersReference(s)
N-ethylmaleimide reductase (NemA) Escherichia coli (strain K12)N-ethylmaleimide, Ubiquinone 0, MenadioneNAD(P)Hkcat: 354,000 s⁻¹ (for NEM)[6]
Old Yellow Enzyme (OYERo2a) Rhodococcus opacus 1CPN-methylmaleimide, 2-Cyclohexen-1-oneNADPH, BNAHKm: ~10 µM (for N-methylmaleimide)kcat/Km: 4600-5700 mM⁻¹s⁻¹[7]
Ene Reductase (Ppo-Er1) Paenibacillus polymyxaMaleimide, 2-Methyl-2-cyclohexenone, CitralNAD(P)Hkcat/Km: 287 mM⁻¹s⁻¹ (for Maleimide)[10]

Note: Data for OYERo2a was obtained using N-methylmaleimide, a close structural analog of N-ethylmaleimide.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NEM Reductase Activity

This protocol describes a continuous enzyme assay to measure the reduction of NEM by monitoring the consumption of NADPH.

Materials:

  • Purified N-ethylmaleimide reductase (e.g., recombinant NemA) or cell lysate containing the enzyme.

  • N-ethylmaleimide (NEM) (Sigma-Aldrich, Cat. No. E3876)

  • NADPH (Sigma-Aldrich, Cat. No. N7505)

  • Reaction Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare Reagent Stocks:

    • NEM Stock (100 mM): Dissolve 12.5 mg of NEM in 1 mL of ethanol (B145695) or DMSO. Prepare fresh daily.

    • NADPH Stock (10 mM): Dissolve 8.3 mg of NADPH tetrasodium (B8768297) salt in 1 mL of Reaction Buffer. Store on ice and protect from light.

  • Set up the Reaction Mixture:

    • Prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL per well:

      • 158 µL Reaction Buffer

      • 20 µL of 2 mM NEM solution (diluted from 100 mM stock in Reaction Buffer, final concentration 200 µM)

      • 20 µL of 1.5 mM NADPH solution (diluted from 10 mM stock in Reaction Buffer, final concentration 150 µM)

    • Note: The final concentrations of NEM and NADPH may need to be optimized based on the enzyme's Km values.

  • Initiate the Reaction:

    • Add 198 µL of the master mix to each well of the 96-well plate.

    • Equilibrate the plate to the desired temperature (e.g., 30°C) in the spectrophotometer.

    • Initiate the reaction by adding 2 µL of the enzyme solution (appropriately diluted in Reaction Buffer).

    • Mix quickly but gently.

  • Monitor the Reaction:

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes.

    • Include a control reaction without the enzyme (or with heat-inactivated enzyme) to account for any non-enzymatic NADPH oxidation.

  • Calculate Enzyme Activity:

    • Determine the linear rate of A₃₄₀ decrease (ΔA₃₄₀/min).

    • Calculate the specific activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme])

      • Where:

        • ε (molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹

        • l (path length in cm) = typically needs to be determined for a 96-well plate, or is 1 cm for a standard cuvette.

        • [Enzyme] = concentration of the enzyme in mg/mL in the final reaction volume.

Protocol 2: Product Confirmation by LC-MS

This protocol is for confirming the conversion of NEM to this compound.

Materials:

  • Completed enzymatic reaction mixture from Protocol 1.

  • N-ethylmaleimide standard (for retention time comparison).

  • This compound standard (for retention time and mass confirmation, CID 16842).[11]

  • Quenching solution: 1% formic acid in acetonitrile.

  • LC-MS system with a C18 column.

Procedure:

  • Prepare Samples:

    • At the end of the enzymatic reaction, stop the reaction by adding an equal volume of quenching solution.

    • Prepare control samples: a "time zero" sample (quenched immediately after enzyme addition), a "no enzyme" control, and standards for NEM and this compound.

    • Centrifuge samples at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the LC-MS system.

    • Example LC Conditions:

      • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

      • Flow Rate: 0.3 mL/min.

    • Example MS Conditions:

      • Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 100-200.

      • Monitor for the expected ions:

        • N-ethylmaleimide [M+H]⁺: m/z 126.05

        • This compound [M+H]⁺: m/z 128.07

  • Data Analysis:

    • Compare the retention times and mass spectra of the peaks in the enzymatic reaction sample to the standards.

    • The appearance of a peak corresponding to this compound and a concomitant decrease in the NEM peak in the enzyme-treated sample confirms the reaction.

Visualizations

Enzymatic_Reduction_of_NEM cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NEM N-ethylmaleimide (α,β-unsaturated) Enzyme NEM Reductase (e.g., NemA) NEM->Enzyme binds to active site NADPH NAD(P)H (Hydride Donor) NADPH->Enzyme NES This compound (Saturated) Enzyme->NES catalyzes reduction NADP NAD(P)⁺ Enzyme->NADP

Caption: Enzymatic conversion of N-ethylmaleimide to this compound.

Experimental_Workflow cluster_assay Spectrophotometric Assay cluster_analysis Product Confirmation (LC-MS) A1 Prepare Reagents (Buffer, NEM, NADPH) A2 Mix Reactants in Plate/Cuvette A1->A2 A3 Initiate with Enzyme A2->A3 A4 Monitor A₃₄₀ Decrease A3->A4 A5 Calculate Activity A4->A5 B1 Quench Enzymatic Reaction A5->B1 Confirm Product Formation B2 Prepare Samples (Centrifuge) B1->B2 B3 Inject on LC-MS B2->B3 B4 Analyze Data (Retention Time & Mass) B3->B4

Caption: Workflow for NEM reductase activity assay and product analysis.

References

N-Ethylsuccinimide: A Versatile Reagent in Fine Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic imide, serves as a valuable and versatile building block in the synthesis of a wide array of fine chemicals. Its stable structure, coupled with the reactivity of the succinimide (B58015) ring and the N-ethyl group, allows for its use in the construction of various heterocyclic compounds, pharmaceutical intermediates, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in fine chemical production, with a focus on its synthesis and subsequent derivatization.

Overview of Applications

This compound is a key intermediate in several areas of fine chemical production:

  • Pharmaceutical Synthesis: The succinimide core is a common scaffold in a variety of anticonvulsant drugs.[1] While many synthetic routes to these drugs exist, N-substituted succinimides like NES are crucial starting points for further functionalization.

  • Agrochemicals and Dyes: The reactivity of the succinimide ring allows for the introduction of various functional groups, leading to the synthesis of novel pesticides and dyes.[2]

  • OLED Technology: High-purity this compound is utilized in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), contributing to the development of advanced display technologies.[3]

  • Organic Synthesis: NES is a versatile intermediate for a range of chemical transformations, including alkylation, acylation, and ring-opening reactions, providing access to a diverse set of functionalized molecules.

Synthesis of this compound

Several methods are available for the synthesis of this compound. A common and efficient approach involves the reaction of succinic anhydride (B1165640) with an amine.

One-Pot Green Synthesis of N-Substituted Succinimides

This protocol describes a one-pot synthesis of N-substituted succinimides, including this compound, using readily available reagents and environmentally benign conditions.

Experimental Protocol:

  • Dissolve the primary amine (e.g., ethylamine) (0.040 mol) in acetic acid (35 mL).

  • Add succinic anhydride (0.044 mol) to the solution at once with vigorous stirring and continue to stir for 10 minutes at room temperature.

  • To this reaction mixture, add zinc powder (2 mol) at once. The temperature of the reaction mixture will increase to approximately 55°C.

  • Stir the reaction mixture for 1.5 hours, maintaining the temperature at 55°C.

  • Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.

  • Pour the filtrate onto crushed ice (150 g).

  • Filter the solid that separates and wash it with water.

  • Transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes to remove any unreacted succinamic acid.

  • Filter the solid and wash with water.

  • Purify the crude product by recrystallization from ethyl alcohol.

Quantitative Data for N-Aryl Succinimide Synthesis:

R GroupProductYield (%)Melting Point (°C)
C₆H₅N-Phenylsuccinimide82155
4-MeO-C₆H₄N-(4-Methoxyphenyl)succinimide85144

Data adapted from a one-pot green synthesis protocol.

α-Alkylation of this compound

A key application of this compound in fine chemical synthesis is the alkylation at the α-carbon of the succinimide ring. This reaction allows for the introduction of various substituents, leading to a diverse range of derivatives with potential biological activity. The following protocol details the α-methylation of this compound using lithium diisopropylamide (LDA) as a strong base.

Experimental Protocol:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (B95107) (THF, 50 mL) and diisopropylamine (B44863) (1.1 eq). Cool the flask to -78°C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below -70°C. Stir the resulting solution for 30 minutes at -78°C to form LDA.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF (20 mL) dropwise, keeping the temperature at -78°C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the enolate.

  • Alkylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78°C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired α-methylated this compound.

Representative Quantitative Data for α-Alkylation:

Starting MaterialAlkylating AgentProductYield (%)
This compoundMethyl Iodide3-Methyl-N-ethylsuccinimide75-85 (Typical)
This compoundBenzyl Bromide3-Benzyl-N-ethylsuccinimide70-80 (Typical)

Yields are representative and may vary based on specific reaction conditions.

Visualizations

Synthetic Pathways to N-Substituted Succinimides

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Succinic Anhydride Succinic Anhydride Succinamic Acid Succinamic Acid Succinic Anhydride->Succinamic Acid Reaction with R-NH2 N-Substituted Succinimide N-Substituted Succinimide Succinic Anhydride->N-Substituted Succinimide One-pot synthesis (e.g., with Zn/AcOH) Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Succinamic Acid Primary Amine (R-NH2)->N-Substituted Succinimide Succinamic Acid->N-Substituted Succinimide Cyclization (e.g., heat, Ac2O)

Caption: General synthetic routes to N-substituted succinimides.

Experimental Workflow for α-Alkylation of this compound

cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up & Purification Flask_Setup Flame-dried flask under N2 Solvent_Addition Add anhydrous THF Flask_Setup->Solvent_Addition Cooling Cool to -78°C Solvent_Addition->Cooling LDA_Prep Prepare LDA solution Cooling->LDA_Prep NES_Addition Add this compound solution LDA_Prep->NES_Addition Stir_1 Stir for 1 hour at -78°C NES_Addition->Stir_1 Alkyl_Halide_Addition Add Alkyl Halide (e.g., CH3I) Stir_1->Alkyl_Halide_Addition Warm_Stir Warm to RT and stir overnight Alkyl_Halide_Addition->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification

References

Application Notes and Protocols for Thiol Quantification using N-Ethylsuccinimide (NES) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiols, particularly the cysteine residues in proteins and low molecular weight thiols like glutathione (B108866), are pivotal in numerous biological processes, including redox signaling, enzymatic catalysis, and maintaining the cellular antioxidant defense system. The quantification of thiols is crucial for understanding disease mechanisms, drug development, and monitoring oxidative stress. N-Ethylsuccinimide (NES) is a widely used reagent for the derivatization of thiols. This process, known as a Michael addition, involves the reaction of the thiol group with the double bond of the maleimide (B117702) moiety of NES, forming a stable thioether linkage.[1][2] This derivatization serves two primary purposes: it stabilizes the highly reactive thiol group, preventing its oxidation, and it allows for sensitive detection and quantification using various analytical techniques such as HPLC and mass spectrometry.[3]

The reaction of NES with thiols is rapid and proceeds under mild conditions, making it suitable for biological samples.[4] The resulting NES-thiol adduct can be detected by UV absorbance, or the use of fluorophore- or biotin-labeled maleimides can enable more sensitive fluorescence or affinity-based detection.[2] This application note provides detailed protocols for the derivatization of thiols with NES and their subsequent quantification by HPLC and LC-MS/MS, along with a summary of relevant quantitative data.

Principle of the Method

The quantification of thiols using this compound derivatization is based on a two-step process:

  • Derivatization: The sulfhydryl group (-SH) of a thiol compound nucleophilically attacks the electrophilic double bond of the maleimide ring in NES. This Michael addition reaction forms a stable, covalent thioether adduct.[2] The reaction is highly specific for thiols at neutral to slightly acidic pH, although reactivity with other nucleophilic groups like amines can occur at higher pH.[2][4]

  • Quantification: The resulting NES-thiol adduct is then separated and quantified using analytical techniques.

    • High-Performance Liquid Chromatography (HPLC): The NES-thiol adducts can be separated by reversed-phase HPLC and detected by UV absorbance, typically around 302 nm, which is the maximal absorbance of the succinimide (B58015) ring.[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, the derivatized thiols can be analyzed by LC-MS/MS. This technique allows for the precise identification and quantification of individual thiol species in complex biological matrices.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound derivatization method for thiol quantification.

Table 1: Reaction Conditions and Efficiency

ParameterValue/RangeRemarksReference(s)
pH 6.5 - 7.5Optimal for specific reaction with thiols. At alkaline pH, reaction with amines can occur.[2][4]
Temperature Room Temperature (20-25 °C)The reaction is typically rapid at ambient temperature.[4]
Reaction Time 1 - 30 minutesComplete derivatization is often achieved within minutes for many thiols.[4][5]
NES Concentration 1 - 10 mM (in excess of thiol concentration)A molar excess of NES is used to ensure complete derivatization of all available thiols.[4]
Derivatization Efficiency >95%Under optimal conditions, the derivatization of thiols like cysteine and glutathione is highly efficient.[5]

Table 2: Analytical Parameters for Quantification of NES-Derivatized Thiols

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference(s)
HPLC-UV NES-Glutathione~15 pmolNot specified>0.99[6]
LC-MS/MS Various Thiols< 6.3 pmol/LNot specified≥0.9961[7]
Fluorimetric Assay Maleimide10 picomol/wellNot specifiedNot specified[8]

Table 3: Stability of NES-Thiol Adducts

AdductConditionHalf-lifeRemarksReference(s)
NES-Thiol AdductsPhysiological pH and temperatureSubject to retro-Michael reaction and thiol exchangeThe stability can be influenced by the presence of other thiols.[9][10]
Ring-opened NES-Thiol AdductsPhysiological conditions> 2 yearsHydrolysis of the succinimide ring leads to a highly stable product, preventing thiol exchange.[11]

Experimental Protocols

Protocol 1: Quantification of Total Free Thiols in Biological Samples using HPLC-UV

1. Materials and Reagents:

  • This compound (NES)

  • Trichloroacetic acid (TCA)

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Standard thiol compounds (e.g., L-cysteine, glutathione)

  • Biological sample (e.g., cell lysate, plasma)

2. Sample Preparation:

  • Homogenize the biological sample (e.g., 1x10^6 cells) in 1 mL of ice-cold 10% (w/v) TCA to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant containing the low molecular weight thiols.

3. Derivatization Procedure:

  • To 100 µL of the supernatant, add 800 µL of 100 mM sodium phosphate buffer (pH 7.0).

  • Add 100 µL of 10 mM NES in the same buffer.

  • Vortex and incubate at room temperature for 15 minutes in the dark.

4. HPLC-UV Analysis:

  • Inject 20 µL of the derivatized sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the NES-thiol adducts (e.g., 5-50% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 302 nm.

  • Quantify the thiols by comparing the peak areas to a standard curve generated with known concentrations of derivatized thiol standards.

Protocol 2: Quantification of Specific Thiols in Biological Samples using LC-MS/MS

1. Materials and Reagents:

  • This compound (NES)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (stable isotope-labeled thiol analogues)

  • Biological sample (e.g., plasma, urine)

2. Sample Preparation and Derivatization:

  • To 50 µL of the biological sample, add 50 µL of an internal standard solution.

  • Add 100 µL of 50 mM NES in 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.4).

  • Vortex and incubate at room temperature for 30 minutes.

  • Stop the reaction by adding 10 µL of formic acid.

  • Centrifuge at 16,000 x g for 10 minutes at 4 °C to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • LC Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the target analytes.

    • Flow Rate: 0.4 mL/min

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize the MRM transitions (precursor ion -> product ion) for each NES-derivatized thiol and internal standard.

  • Quantify the specific thiols by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve.

Visualizations

NES_Derivatization_Reaction Thiol Thiol R-SH Adduct NES-Thiol Adduct Stable Thioether Thiol->Adduct Michael Addition NES This compound NES->Adduct

Caption: Chemical reaction of this compound with a thiol group.

Thiol_Quantification_Workflow start Biological Sample step1 Sample Preparation (e.g., Protein Precipitation) start->step1 step2 Derivatization with NES step1->step2 step3 Analytical Separation (HPLC or LC) step2->step3 step4 Detection and Quantification (UV or MS/MS) step3->step4 end Thiol Concentration Data step4->end

Caption: Experimental workflow for thiol quantification using NES derivatization.

Redox_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Thiol_Quant Thiol Quantification (using NES) Protein_SH->Thiol_Quant Protein_SOH->Protein_SH Reduction GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG Oxidation GSH->Thiol_Quant GSSG->GSH Reduction

Caption: Role of thiol quantification in studying redox signaling pathways.

Conclusion

This compound derivatization is a robust and versatile method for the quantification of thiols in a variety of biological samples. The protocols provided herein offer a starting point for researchers, which can be further optimized depending on the specific application and available instrumentation. The stability of the NES-thiol adducts is a critical consideration, and strategies such as ring-opening hydrolysis can be employed to ensure long-term stability for certain applications.[11] The combination of NES derivatization with sensitive analytical techniques like LC-MS/MS provides a powerful tool for advancing our understanding of the role of thiols in health and disease.

References

N-Ethylsuccinimide in Proteomics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Ethylsuccinimide in Proteomics

This compound (NES) and its related compounds, such as N-ethylmaleimide (NEM), are powerful reagents in the field of proteomics. These molecules are primarily utilized for the specific covalent modification of proteins, enabling researchers to probe protein structure, function, and interactions. The succinimide (B58015) and maleimide (B117702) moieties are reactive towards specific functional groups on amino acid residues, making them invaluable tools for protein labeling, cross-linking, and quantitative proteomics studies.

The ethyl group of NES can be isotopically labeled (e.g., with deuterium, d5-NES), allowing for differential labeling of protein samples for quantitative mass spectrometry analysis. This technique is particularly useful for studying changes in protein expression, post-translational modifications, and drug-target engagement.

Key Applications of this compound in Proteomics

This compound and its analogs have three primary applications in proteomics research:

  • Cysteine Residue Alkylation: The maleimide group of NEM, a close analog of NES, reacts specifically with the sulfhydryl group of cysteine residues under mild pH conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2] This reaction is crucial for:

    • Blocking free thiols: Preventing the formation of disulfide bonds during protein analysis.

    • Quantitative redox proteomics: By using light (d0) and heavy (d5) isotopically labeled NEM, researchers can quantify the oxidation state of cysteine residues between different sample conditions.[3][4][5] This is critical for studying redox signaling pathways.[6]

    • Identifying reactive cysteines: Probing the accessibility and reactivity of cysteine residues, which can be important for enzyme catalysis and drug targeting.

  • Primary Amine Labeling: The succinimidyl ester (SE) group, present in related compounds, reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[7] This is widely used for:

    • Fluorescent labeling: Attaching fluorescent dyes to proteins for visualization and quantification.

    • Biotinylation: Tagging proteins with biotin (B1667282) for affinity purification and detection.

    • Cross-linking: When part of a bifunctional reagent, it can be used to link interacting proteins.

  • Chemical Cross-Linking for Protein-Protein Interaction Studies: Bifunctional succinimide reagents, such as disuccinimidyl suberate (B1241622) (DSS), are used to covalently link proteins that are in close proximity.[8][9] This "freezes" protein-protein interactions (PPIs), allowing for their identification and the mapping of interaction interfaces using mass spectrometry.[10][11][12] This technique is invaluable for understanding the architecture of protein complexes and cellular signaling networks.

Quantitative Data Presentation

The following tables summarize quantitative data from studies using N-ethylmaleimide (NEM) and related compounds for quantitative proteomics.

Table 1: Quantitative Analysis of Commercial Proteins with NEM and d5-NEM after 1D SDS-PAGE

ProteinNumber of CysteinesObserved Ratio (NEM/d5-NEM) at 1:1 Theoretical RatioCorrelation Coefficient (R²)
α-Lactalbumin8~1.00.9984
β-Lactoglobulin2~1.00.9995
Aldolase4~1.01.0143
Tropomyosin2~1.00.998
Alcohol Dehydrogenase2~1.00.9953
Carbonic Anhydrase0Not DetectedNot Applicable

This table is adapted from a study demonstrating the use of NEM and its deuterated form (d5-NEM) for the quantitative analysis of proteins. The close correlation between the observed and theoretical ratios for cysteine-containing proteins validates the accuracy of this quantitative method. Carbonic anhydrase, lacking cysteine residues, served as a negative control.[3][7]

Table 2: Performance Comparison of NEM and d5-NEM in Quantitative Proteomics

ParameterN-Ethylmaleimide (NEM)d5-N-Ethylmaleimide (d5-NEM)Notes
Molecular Weight 125.13 g/mol 130.16 g/mol 5 Da mass difference enables quantification.
Reaction Type Michael Addition with Cysteine ThiolsMichael Addition with Cysteine ThiolsForms an irreversible thioether bond.
Optimal pH 6.5 - 7.56.5 - 7.5Specificity for thiols decreases at higher pH.
Kinetic Isotope Effect Not ApplicableExpected to be negligibleThe C-D bonds are not broken during the reaction.
Labeling Efficiency HighHigh (considered identical to NEM)Can be influenced by protein structure and cysteine accessibility.

This table summarizes the key parameters of NEM and its deuterated analog, d5-NEM, for quantitative proteomics. Their near-identical chemical properties ensure that they react with proteins in a similar manner, a crucial requirement for accurate quantitative comparisons.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis of Cysteine Redox State using d0/d5-N-Ethylmaleimide

This protocol describes a method for the differential labeling of reduced and oxidized cysteine residues in two protein samples (e.g., control vs. treated) for relative quantification by mass spectrometry.

Materials:

  • Protein samples (e.g., cell lysates)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • N-Ethylmaleimide (NEM, d0)

  • d5-N-Ethylmaleimide (d5-NEM)

  • Dithiothreitol (DTT)

  • Urea (B33335)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction columns

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Initial Labeling:

    • Lyse cells from control and treated conditions separately in a lysis buffer containing 50 mM NEM (d0) to block all reduced cysteine residues.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Precipitate the proteins (e.g., with trichloroacetic acid) to remove excess NEM.

  • Reduction of Oxidized Cysteines:

    • Resuspend the protein pellets in a buffer containing 8 M urea and 10 mM DTT.

    • Incubate for 1 hour at 37°C to reduce all previously oxidized cysteine residues.

  • Labeling of Newly Reduced Cysteines:

    • To the control sample, add d0-NEM to a final concentration of 20 mM.

    • To the treated sample, add d5-NEM to a final concentration of 20 mM.

    • Incubate both samples for 1 hour at room temperature in the dark.

  • Protein Digestion:

    • Combine the control and treated samples.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptides by LC-MS/MS.

    • Quantify the relative abundance of cysteine-containing peptides by comparing the signal intensities of the d0- and d5-NEM labeled peptide pairs.

Protocol 2: Labeling of Primary Amines with Succinimidyl Esters

This protocol provides a general procedure for labeling proteins with succinimidyl ester (SE) reagents, which can be adapted for attaching fluorescent dyes or other tags.

Materials:

  • Protein solution (2-10 mg/mL in a buffer free of primary amines, e.g., PBS)

  • Succinimidyl ester (SE) reagent (e.g., fluorescent dye-SE)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare SE Reagent Stock Solution:

    • Dissolve the SE reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Labeling Reaction:

    • Add the SE reagent stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (reagent:protein).

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted SE reagent using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label (at its specific maximum absorbance wavelength).

Protocol 3: Chemical Cross-Linking of Proteins with Disuccinimidyl Suberate (DSS)

This protocol outlines a general procedure for cross-linking interacting proteins using the homobifunctional cross-linker DSS.

Materials:

  • Protein complex solution (in a buffer free of primary amines, e.g., HEPES or phosphate (B84403) buffer)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare DSS Stock Solution:

    • Dissolve DSS in anhydrous DMSO or DMF to a concentration of 25 mM immediately before use.

  • Cross-Linking Reaction:

    • Add the DSS stock solution to the protein complex solution to a final concentration of 0.25-2 mM.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

  • Quench Reaction:

    • Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked proteins.

    • For identification of cross-linked peptides, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound in proteomics.

cluster_0 Quantitative Redox Proteomics Workflow control Control Sample block_reduced Block Reduced Cysteines (d0-NEM) control->block_reduced treated Treated Sample treated->block_reduced reduce_oxidized Reduce Oxidized Cysteines (DTT) block_reduced->reduce_oxidized label_newly_reduced_control Label Newly Reduced Cys (d0-NEM) reduce_oxidized->label_newly_reduced_control Control label_newly_reduced_treated Label Newly Reduced Cys (d5-NEM) reduce_oxidized->label_newly_reduced_treated Treated combine Combine Samples label_newly_reduced_control->combine label_newly_reduced_treated->combine digest Tryptic Digest combine->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify d0/d5 Peptide Ratios lcms->quant

Caption: Workflow for quantitative redox proteomics using d0/d5-NEM.

cluster_1 Keap1-Nrf2 Redox Signaling Pathway Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Cul3->Nrf2 Ubiquitination Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Oxidizes Cysteines NEM N-Ethylmaleimide (NEM) NEM->Keap1 Alkylates Cysteines

Caption: Keap1-Nrf2 pathway and its modulation by NEM.

cluster_2 Protein-Protein Interaction Analysis using Cross-Linking Protein_A Protein A Complex Protein A-B Complex Protein_A->Complex Protein_B Protein B Protein_B->Complex Cross_Linked_Complex Covalently Cross-Linked Complex Complex->Cross_Linked_Complex + Cross-Linker Cross_Linker Bifunctional Succinimide Cross-Linker (e.g., DSS) SDS_PAGE SDS-PAGE Cross_Linked_Complex->SDS_PAGE In_Gel_Digest In-Gel Tryptic Digest SDS_PAGE->In_Gel_Digest LCMS LC-MS/MS Analysis In_Gel_Digest->LCMS Identify_Peptides Identify Cross-Linked Peptides LCMS->Identify_Peptides

Caption: Workflow for PPI analysis using chemical cross-linking.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Ethylsuccinimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-Ethylsuccinimide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from succinic anhydride (B1165640) and ethylamine (B1201723).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion, remaining at the N-ethylsuccinamic acid intermediate stage. 2. Incorrect reaction temperature: Insufficient heat can prevent the cyclization of the intermediate to the final product. 3. Suboptimal molar ratio: An incorrect ratio of succinic anhydride to ethylamine can lead to unreacted starting materials.1. Increase reaction time or temperature: Ensure the reaction is heated sufficiently (e.g., 140-170°C) for an adequate duration (e.g., 3-5 hours) to promote cyclization.[1] 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials and the formation of the product.[2] 3. Use an equimolar ratio: Employ a 1:1 molar ratio of succinic anhydride and ethylamine for optimal conversion.[1]
Product is an Amorphous Solid or Oil Instead of Crystalline 1. Presence of impurities: The primary impurity is often the N-ethylsuccinamic acid intermediate, which can interfere with crystallization. 2. Residual solvent: Trapped solvent can prevent proper crystal lattice formation.1. Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to remove the intermediate and other impurities. 2. Thorough drying: Ensure the product is completely dry by using a vacuum oven or desiccator.
Difficulty in Product Purification 1. Similar polarity of product and intermediate: The N-ethylsuccinamic acid intermediate may have similar solubility characteristics to this compound, making separation by recrystallization challenging. 2. Formation of side products: At very high temperatures, thermal degradation or other side reactions can occur, leading to a complex mixture.[3]1. Vacuum distillation: This is often the most effective method for separating this compound from the less volatile succinamic acid intermediate. 2. Optimize reaction conditions: Avoid excessively high temperatures to minimize the formation of degradation products.
Product Contaminated with Starting Materials 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Improper work-up: The washing steps were insufficient to remove unreacted starting materials.1. Confirm reaction completion: Use TLC or LC-MS to ensure all starting materials have been consumed before work-up. 2. Aqueous wash: Wash the organic extract with water or a dilute acid to remove unreacted ethylamine and then with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted succinic anhydride or the succinamic acid intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound from succinic anhydride and ethylamine?

A1: The reaction is a two-step process. First, ethylamine, a primary amine, acts as a nucleophile and attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate, N-ethylsuccinamic acid. The second step is a cyclodehydration reaction, typically requiring heat, where the carboxylic acid and amide functional groups of the intermediate react to form the five-membered imide ring of this compound and a molecule of water.[4]

Q2: What is the role of temperature in this synthesis?

A2: Temperature is a critical parameter. The initial reaction to form the N-ethylsuccinamic acid intermediate can often occur at room temperature or with gentle heating. However, the subsequent cyclization to this compound requires higher temperatures, typically in the range of 120-170°C, to drive off water and facilitate ring closure.[1][3] Insufficient temperature is a common reason for low yields of the final product.

Q3: What are the common side products or impurities I should be aware of?

A3: The most common impurity is the N-ethylsuccinamic acid intermediate if the cyclization is incomplete. Unreacted succinic anhydride and ethylamine can also be present. At very high temperatures, thermal degradation can lead to other byproducts.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] On a TLC plate, you would expect to see the disappearance of the starting material spots (succinic anhydride and ethylamine, though the latter can be difficult to visualize without specific staining) and the appearance of the product spot. The intermediate, N-ethylsuccinamic acid, will also have a distinct spot.

Q5: What are the recommended purification methods for this compound?

A5: The most common and effective purification methods are vacuum distillation and recrystallization. Vacuum distillation is particularly useful for separating the desired product from the less volatile N-ethylsuccinamic acid intermediate. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a pure crystalline product.

Q6: What analytical techniques can be used to confirm the identity and purity of the final product?

A6: The identity and purity of this compound can be confirmed using a combination of spectroscopic methods such as Infrared (IR) spectroscopy (to identify the imide carbonyl groups), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR to confirm the structure), and Mass Spectrometry (to determine the molecular weight).[5] Purity can also be assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes various reported yields for N-substituted succinimide (B58015) synthesis under different conditions.

Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Succinic anhydride, EthylamineZinc powderAcetic Acid551.5High (not quantified)[6]
Ethyl benzenesulphonate, 2,5-Pyrrolidinedione, 1-(trimethylsilyl)-None-140-1703-586[1]
Succinic anhydride, Various aminesPolyphosphate esterChloroformReflux6Not specified[4]
Succinic acid, Various primary aminesNoneWater100Not specified84-98[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound using Zinc and Acetic Acid[6]

This protocol is based on a green chemistry approach for the synthesis of N-substituted succinimides.

Materials:

  • Succinic anhydride

  • Ethylamine

  • Acetic acid

  • Zinc powder

  • Crushed ice

  • Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve ethylamine (0.040 mol) in acetic acid (35 mL).

  • With stirring, add succinic anhydride (0.044 mol) at once and continue to stir vigorously for 10 minutes at room temperature.

  • To this reaction mixture, add zinc powder (2 mol) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.

  • Stir the reaction mixture for an additional 1.5 hours, maintaining the temperature at 55°C.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove any unreacted zinc powder.

  • Pour the filtrate onto crushed ice (150 g).

  • Collect the resulting solid precipitate by filtration and wash it with water.

  • To remove any unreacted N-ethylsuccinamic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.

  • Filter the solid, wash with water, and dry.

  • For further purification, recrystallize the crude product from ethanol.

Protocol 2: Thermal Synthesis of this compound

This protocol is a general method for the thermal condensation of succinic anhydride and ethylamine.

Materials:

  • Succinic anhydride

  • Ethylamine (as a solution in a suitable solvent like THF, or neat)

  • An appropriate solvent (optional, e.g., Toluene, xylene)

  • Apparatus for heating under reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1.0 eq) and ethylamine (1.0 eq). If using a solvent, dissolve the succinic anhydride in the solvent first.

  • If the initial reaction is exothermic, control the addition of ethylamine.

  • Heat the reaction mixture to a temperature between 140-170°C.

  • Maintain this temperature and monitor the reaction for 3-5 hours. Water will be evolved during the cyclization.

  • After the reaction is complete (as determined by TLC or other monitoring methods), allow the mixture to cool.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualizations

N_Ethylsuccinimide_Synthesis Figure 1. Reaction Pathway for this compound Synthesis succinic_anhydride Succinic Anhydride intermediate N-ethylsuccinamic acid (Intermediate) succinic_anhydride->intermediate + ethylamine Ethylamine ethylamine->intermediate product This compound intermediate->product Δ (-H₂O) water Water

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow Figure 2. General Experimental Workflow arrow arrow start Start reactants 1. Combine Succinic Anhydride and Ethylamine start->reactants reaction 2. Heat Reaction Mixture (e.g., 140-170°C) reactants->reaction monitoring 3. Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup 4. Work-up (Cooling, Washing) monitoring->workup Reaction Complete purification 5. Purification (Vacuum Distillation or Recrystallization) workup->purification analysis 6. Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Troubleshooting_Guide Figure 3. Troubleshooting Decision Tree start Low Yield? check_intermediate Check for Intermediate (N-ethylsuccinamic acid) start->check_intermediate Yes success Yield Optimized start->success No increase_temp_time Increase Reaction Temperature and/or Time check_intermediate->increase_temp_time Present check_starting_materials Check for Unreacted Starting Materials check_intermediate->check_starting_materials Absent increase_temp_time->start Re-evaluate optimize_ratio Optimize Molar Ratio (Aim for 1:1) check_starting_materials->optimize_ratio Present purification_issue Review Purification Strategy check_starting_materials->purification_issue Absent optimize_ratio->start Re-evaluate purification_issue->start Re-evaluate

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: N-Ethylsuccinimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylsuccinimide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Reaction of Succinic Anhydride (B1165640) with Ethylamine (B1201723): This is a two-step, one-pot synthesis. Initially, succinic anhydride reacts with ethylamine to form the intermediate, N-ethylsuccinamic acid. Subsequent heating or the use of a dehydrating agent promotes cyclization to yield this compound.[1][2]

  • Alkylation of Succinimide (B58015): This method, analogous to a Gabriel synthesis, involves the N-alkylation of succinimide or its potassium salt with an ethylating agent, such as ethyl iodide or ethyl sulfate (B86663).

Q2: What is the primary impurity I am likely to encounter in the synthesis from succinic anhydride and ethylamine?

A2: The most common impurity is the unreacted intermediate, N-ethylsuccinamic acid. This occurs when the cyclodehydration step is incomplete.[1]

Q3: Can thermal degradation occur during the synthesis?

A3: Yes, excessive or prolonged heating during the cyclization step can lead to thermal degradation of the N-ethylsuccinamic acid intermediate or the this compound product, which may result in the formation of colored byproducts and a lower yield.[2]

Q4: Are there any side reactions associated with the use of dehydrating agents like acetic anhydride?

A4: While acetic anhydride is effective for cyclodehydration, it can potentially cause acetylation of other sensitive functional groups if they are present in more complex starting materials. For the synthesis of this compound itself, this is less of a concern.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction of succinic anhydride and ethylamine. Ensure a 1:1 molar ratio of reactants. The reaction is typically fast, but ensure adequate mixing and reaction time for the initial formation of N-ethylsuccinamic acid before proceeding to the cyclization step.
Incomplete cyclodehydration of N-ethylsuccinamic acid. - Increase the reaction temperature or prolong the heating time for thermal cyclization. Monitor the reaction progress by TLC or GC-MS. - Consider using a dehydrating agent such as acetic anhydride or polyphosphate ester (PPE) to facilitate a more efficient and lower-temperature cyclization.[1][2][3]
Thermal degradation of the product. Avoid excessive heating. If using thermal cyclization, determine the optimal temperature and time through small-scale experiments. Alternatively, use a chemical dehydrating agent which may allow for milder reaction conditions.
Loss of product during workup and purification. This compound has some solubility in water. Minimize the use of water during the workup. If recrystallizing, ensure the solvent is appropriately chosen and cooled sufficiently to maximize crystal recovery.[4]
Problem 2: Product is Contaminated with a Solid Impurity
Possible Cause Suggested Solution
Presence of unreacted N-ethylsuccinamic acid. The most likely solid impurity is the amic acid intermediate. Purify the crude product by recrystallization. A solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the amic acid has different solubility characteristics, should be chosen. Common solvents for recrystallization of similar compounds include ethanol, isopropanol (B130326), or mixtures of solvents.[5][6]
Presence of unreacted succinic anhydride or succinic acid. Ensure the initial reaction with ethylamine goes to completion. Unreacted succinic anhydride can be hydrolyzed to succinic acid during workup. Both can be removed by washing the crude product with a cold, dilute solution of sodium bicarbonate.
Problem 3: Product is Discolored (Yellow or Brown)
Possible Cause Suggested Solution
Thermal degradation. This is a likely cause of discoloration. Reduce the reaction temperature and/or time for the cyclization step. Consider purification by recrystallization, potentially with the addition of activated charcoal to remove colored impurities.
Impurities in starting materials. Ensure the purity of the starting succinic anhydride and ethylamine.

Quantitative Data Summary

The following table provides representative data on the synthesis of N-substituted succinimides, illustrating the impact of the chosen synthetic method on reaction conditions and yield.

ReactantsDehydrating Agent/MethodTemperature (°C)Time (h)Yield (%)Reference
Succinic anhydride, Aromatic AmineAcetic AcidReflux2>80[3]
Succinic anhydride, Aromatic AminePolyphosphate Ester (PPE)Reflux6High[1][2]
Succinic Acid, Primary AmineHeating in Water1001284-98[5]
Alkyl Sulfonate, N-silyl-succinimideHeating140-1703-586[6]

Experimental Protocols

Synthesis of this compound from Succinic Anhydride and Ethylamine

This protocol describes a one-pot synthesis with thermal cyclodehydration.

Materials:

  • Succinic anhydride

  • Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or in ethanol)

  • Toluene (or another suitable high-boiling solvent for azeotropic water removal)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Apparatus for reflux with a Dean-Stark trap (optional, for azeotropic removal of water)

Procedure:

  • Formation of N-ethylsuccinamic acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable solvent like toluene.

    • Slowly add ethylamine (1.0 eq) to the stirred solution. The reaction is exothermic. Maintain the temperature below 40°C during the addition, using an ice bath if necessary.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of N-ethylsuccinamic acid, which may precipitate as a white solid.

  • Cyclodehydration to this compound:

    • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed during the cyclization.

    • Continue heating until no more water is collected or until reaction monitoring (e.g., by TLC) indicates the disappearance of the N-ethylsuccinamic acid intermediate. This can take several hours.

    • Alternatively, after the initial formation of the amic acid, the solvent can be removed under reduced pressure, and the resulting solid can be heated neat to effect cyclization.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid (unreacted amic acid or byproducts) is present, it can be filtered off.

    • Wash the organic solution with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or ethanol/water mixture) or by vacuum distillation.

Mandatory Visualizations

Reaction_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration SA Succinic Anhydride NESA N-Ethylsuccinamic Acid (Intermediate) SA->NESA EA Ethylamine EA->NESA NES This compound (Product) NESA->NES Heat or Dehydrating Agent H2O Water NESA->H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_cyclization Is cyclization complete? (Check for N-ethylsuccinamic acid) start->check_cyclization increase_heat Increase reaction time/temp or add dehydrating agent check_cyclization->increase_heat No check_degradation Is the product discolored? check_cyclization->check_degradation Yes increase_heat->check_cyclization reduce_heat Reduce cyclization temperature/time check_degradation->reduce_heat Yes purify Purify by recrystallization (with optional charcoal treatment) check_degradation->purify No reduce_heat->check_cyclization end High Purity This compound purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of N-Ethylsuccinimide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Ethylsuccinimide by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound? There appear to be conflicting values in the literature.

A1: There is a notable discrepancy in the reported melting points for this compound, with sources citing both 26 °C and 62 °C. This difference may be attributable to the existence of different polymorphic forms of the compound or variations in measurement conditions. It is crucial for researchers to consistently measure the melting point of their starting material and the recrystallized product to assess the effectiveness of the purification. A sharpening of the melting point range after recrystallization indicates an increase in purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: this compound is a polar compound and, as such, is soluble in polar solvents.[1] Water, ethanol (B145695), and methanol (B129727) are commonly recommended solvents. Conversely, it exhibits limited solubility in non-polar solvents like hexane (B92381) and toluene.[1] The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. An ethanol/water mixture is often a good starting point for optimizing the recrystallization process.

Q3: What are the common impurities in this compound synthesis?

A3: When synthesizing this compound from succinic anhydride (B1165640) and ethylamine, common impurities may include unreacted succinic anhydride, succinic acid (formed by the hydrolysis of the anhydride), and the intermediate N-ethylsuccinamic acid. Residual starting materials and the intermediate are generally more polar and can often be removed through a carefully executed recrystallization.

Data Presentation: Solubility of this compound

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the known solubility data for this compound. Please note that comprehensive temperature-dependent solubility data in common organic solvents is limited in publicly available literature.

SolventTemperature (°C)Solubility ( g/100 mL)
Water2512.64

Researchers are encouraged to perform preliminary solubility tests with their specific batches of this compound to determine the optimal solvent and temperature conditions.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. It is recommended to start with a small quantity of the crude product to determine the ideal solvent ratio and conditions.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture on a hot plate with stirring. Add hot deionized water dropwise until the this compound is fully dissolved at the boiling point of the solvent mixture. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling out occurs (product separates as a liquid). The melting point of the impurities is significantly lowered, or the compound is melting in the hot solvent.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (the more polar component, e.g., water), and allow it to cool more slowly.
Low yield of purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
The crystals were washed with a solvent that was not cold enough.Ensure the washing solvent is thoroughly chilled in an ice bath before use.
The recrystallized product is still impure (low melting point or broad melting range). The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The chosen solvent was not appropriate for removing the specific impurities present.Try a different solvent or a different ratio of the ethanol/water mixture.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot ethanol/water start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product no_crystals_q Is solution clear upon cooling? no_crystals->no_crystals_q redissolve Reheat, add more polar solvent, cool slowly oiling_out->redissolve Action low_yield_q Where was the loss? low_yield->low_yield_q impure_product_q What is the issue? impure_product->impure_product_q concentrate Boil off some solvent no_crystals_q->concentrate Yes (Too much solvent) induce Scratch flask or add seed crystal no_crystals_q->induce No (Supersaturated) concentrate_mother Concentrate filtrate for 2nd crop low_yield_q->concentrate_mother In mother liquor check_wash Ensure wash solvent is ice-cold low_yield_q->check_wash During washing slow_cooling Ensure slow cooling impure_product_q->slow_cooling Broad melting range change_solvent Try different solvent/ratio impure_product_q->change_solvent Persistent impurity

Caption: Troubleshooting logic for this compound recrystallization.

References

N-Ethylsuccinimide stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Ethylsuccinimide (NES) under various pH conditions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound (NES) in aqueous solutions is the hydrolysis of the succinimide (B58015) ring. This reaction, known as ring-opening, leads to the formation of N-ethylsuccinamic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The stability of the succinimide ring in NES is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the hydrolysis is catalyzed by acid. The reaction mechanism typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by a water molecule.[1] The succinimide ring is relatively stable at low pH.[2]

  • Neutral to Weakly Acidic Conditions (pH 4-6): In this range, the rate of hydrolysis is generally at its minimum.

  • Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly in basic conditions.[3] This is due to the increased concentration of hydroxide (B78521) ions (OH-), which are potent nucleophiles that attack the carbonyl carbon of the succinimide ring, leading to rapid ring-opening.[4][5]

Q3: What are the degradation products of this compound hydrolysis?

A3: The primary degradation product of this compound hydrolysis under both acidic and basic conditions is N-ethylsuccinamic acid.[4]

Q4: How does temperature impact the stability of this compound?

A4: As with most chemical reactions, an increase in temperature will accelerate the rate of this compound hydrolysis across all pH ranges. For optimal stability, it is recommended to store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen).

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term storage, this compound solutions should be kept at 2-8 °C. For long-term storage, it is advisable to store them frozen at -20 °C or below. The pH of the solution should ideally be in the neutral to slightly acidic range (pH 4-6) to minimize hydrolysis.

Q6: Which analytical techniques are suitable for monitoring the stability of this compound?

A6: Several analytical techniques can be employed to monitor the stability of NES and quantify its degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating and quantifying this compound from its degradation product, N-ethylsuccinamic acid.[6][7]

  • Spectrophotometry: The kinetics of hydrolysis can be followed by monitoring the change in UV absorbance over time.[4]

  • Mass Spectrometry (MS): MS can be used to identify and confirm the structure of degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and its degradation products.[6]

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my experiment.

  • Possible Cause: The pH of your solution may be too high (alkaline).

  • Troubleshooting Steps:

    • Measure the pH of your buffer or solution.

    • If the pH is above 7.5, consider using a buffer with a lower pH (ideally between 4 and 6) for your experiment, if compatible with your experimental design.

    • Prepare fresh solutions of this compound in the appropriate buffer immediately before use.

Issue 2: My experimental results are inconsistent and not reproducible.

  • Possible Cause 1: Inconsistent storage and handling of this compound stock solutions.

  • Troubleshooting Steps:

    • Ensure that stock solutions are stored at the recommended temperature (frozen for long-term, refrigerated for short-term).

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • Always bring solutions to the experimental temperature in a consistent manner before use.

  • Possible Cause 2: The temperature of the experiment is not well-controlled.

  • Troubleshooting Steps:

    • Ensure your experimental setup (e.g., water bath, incubator) maintains a constant and accurate temperature.

    • Monitor the temperature throughout the experiment.

Issue 3: I am having difficulty separating this compound from its degradation product by HPLC.

  • Possible Cause: The chromatographic conditions are not optimal.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition. A gradient elution may be necessary to achieve good separation.

    • Modify the pH of the mobile phase to alter the ionization state and retention of the acidic degradation product (N-ethylsuccinamic acid).

    • Consider using a different type of HPLC column.

Quantitative Data on this compound Stability

While specific kinetic data for this compound is not extensively published, the following table provides an illustrative summary of the expected stability based on the known behavior of N-substituted succinimides. The half-life (t½) is the time it takes for 50% of the compound to degrade at a given condition.

pHTemperature (°C)Expected Half-life (t½)Relative Stability
3.025Weeks to MonthsHigh
5.025Weeks to MonthsVery High
7.025Days to WeeksModerate
7.437Hours to DaysModerate-Low
8.025Hours to DaysLow
9.025Minutes to HoursVery Low

Disclaimer: This data is illustrative and intended for guidance. Actual stability will depend on the specific buffer, ionic strength, and other components in the solution. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a method to determine the hydrolysis rate of this compound at different pH values.

1. Materials and Reagents:

  • This compound (high purity)

  • Deionized water (18 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Buffers:

    • pH 3.0: 0.1 M Citrate buffer

    • pH 5.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffer

    • pH 9.0: 0.1 M Borate buffer

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

2. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Buffer Preparation: Prepare the required buffers and adjust the pH to the target value using HCl or NaOH.

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in a small amount of acetonitrile. Then, dilute with deionized water to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation:

    • For each pH condition, pipette the required volume of the this compound stock solution into a volumetric flask.

    • Add the corresponding buffer to the flask to achieve the final desired concentration (e.g., 100 µg/mL).

    • Prepare multiple vials for each pH condition to be sampled at different time points.

  • Incubation: Place the sample vials in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials. The initial (t=0) sample should be analyzed immediately after preparation.

  • Sample Analysis:

    • If necessary, quench the reaction by adding a small amount of acid (e.g., phosphoric acid) to the aliquot to lower the pH and stabilize the remaining this compound.

    • Analyze the samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • To determine the pseudo-first-order rate constant (k), plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear plot will be -k.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

hydrolysis_pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis NES_acid This compound Protonated_NES Protonated NES NES_acid->Protonated_NES + H+ Product_acid N-ethylsuccinamic acid Protonated_NES->Product_acid + H2O - H+ NES_base This compound Intermediate Tetrahedral Intermediate NES_base->Intermediate + OH- Product_base N-ethylsuccinamic acid Intermediate->Product_base Ring Opening

Caption: this compound hydrolysis pathways.

experimental_workflow start Start: Prepare Buffers (pH 3, 5, 7.4, 9) prep_stock Prepare NES Stock Solution start->prep_stock prep_samples Prepare Samples in Each pH Buffer prep_stock->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Points (t=0, 1, 2, ...) incubate->sampling analysis Analyze by HPLC sampling->analysis data Plot ln[NES] vs. Time analysis->data calculate Calculate Rate Constant (k) and Half-life (t½) data->calculate end End: Stability Profile calculate->end

Caption: Workflow for a pH-dependent stability study.

References

Preventing polymerization during N-substituted maleimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unintended polymerization during reactions involving N-substituted maleimides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization during N-substituted maleimide (B117702) reactions?

A1: Unwanted polymerization of N-substituted maleimides is primarily caused by two mechanisms:

  • Anionic Polymerization: This is often initiated by nucleophiles or bases present in the reaction mixture. Common initiators include amines (e.g., lysine (B10760008) and histidine residues in proteins, or amine-containing buffers like Tris), and other basic reagents.[1] This type of polymerization can proceed rapidly, especially in polar aprotic solvents like DMF and DMSO.

  • Radical Polymerization: This can be initiated by heat, light, or the presence of radical species. While less common in bioconjugation reactions performed at room temperature, it can be a significant issue in synthetic organic chemistry applications, especially at elevated temperatures.

Q2: My reaction mixture turned into an insoluble gel/precipitate. What happened?

A2: The formation of an insoluble product is a strong indicator of polymerization. This occurs when monomer units link together to form high molecular weight polymers that are no longer soluble in the reaction solvent. This can be triggered by the anionic or radical polymerization pathways mentioned above.

Q3: How can I prevent polymerization of my N-substituted maleimide?

A3: Several strategies can be employed to prevent unwanted polymerization:

  • Control of Reaction pH: For reactions in aqueous media, maintaining a pH between 6.5 and 7.5 is crucial to minimize base-initiated anionic polymerization.[2][3]

  • Use of Radical Inhibitors: For reactions susceptible to radical polymerization, adding a radical scavenger to the reaction mixture can be effective.

  • Diels-Alder Protection: A highly effective method is to protect the maleimide group as a Diels-Alder adduct with a furan (B31954) derivative. This "protects" the reactive double bond from polymerization. The maleimide can be deprotected just before use.

  • Solvent Choice: While polar aprotic solvents like DMF and DMSO are often necessary for solubility, be aware that they can promote anionic polymerization.[4]

  • Temperature Control: Avoid high temperatures, as they can promote both radical polymerization and the retro-Diels-Alder reaction of protected maleimides.

Q4: What are some common radical inhibitors I can use?

A4: Common radical inhibitors include phenolic compounds and nitroso compounds. Hydroquinone is a frequently cited example used to prevent the homopolymerization of maleimides.

Troubleshooting Guides

Issue 1: Insoluble Product Formation

Symptom: The reaction mixture becomes viscous, cloudy, or forms a solid precipitate/gel.

Potential Cause Recommended Solution
Anionic polymerization initiated by nucleophiles (e.g., amines). - Ensure the reaction pH is maintained between 6.5 and 7.5.[2][3]- Use non-nucleophilic buffers such as phosphate (B84403) or HEPES. Avoid amine-containing buffers like Tris.[2]- If possible, use a less polar solvent.
Radical polymerization initiated by heat or contaminants. - Add a radical inhibitor, such as hydroquinone, to the reaction mixture.- Ensure all glassware is clean and free of radical initiators.- Perform the reaction at room temperature or below, if the desired reaction kinetics allow.
Poor solubility of the N-substituted maleimide. - Dissolve the maleimide in a minimal amount of a suitable anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the reaction mixture.[2]
Issue 2: Low Yield of the Desired Product

Symptom: Analysis of the reaction mixture shows a low conversion to the desired product, with significant starting material remaining and potentially some side products.

Potential Cause Recommended Solution
Hydrolysis of the maleimide group. - Prepare fresh stock solutions of the maleimide in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2]- Maintain the reaction pH between 6.5 and 7.5 to minimize hydrolysis.[3]
Side reaction with primary amines. - Strictly control the pH to be below 7.5. The rate of reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[5]
Oxidation of thiol groups (in thiol-maleimide reactions). - Degas all buffers to remove dissolved oxygen.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol 1: Diels-Alder Protection of N-Substituted Maleimides with 2,5-Dimethylfuran (B142691)

This protocol describes a general procedure for protecting a maleimide functionality to prevent polymerization during storage or subsequent reaction steps.

Materials:

  • N-substituted maleimide

  • 2,5-Dimethylfuran (at least 10-fold molar excess)

  • Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • NMR spectrometer for analysis

Procedure:

  • Dissolve the N-substituted maleimide in dichloromethane or acetonitrile.

  • Add a 10-fold molar excess of 2,5-dimethylfuran to the solution.

  • Stir the reaction mixture at room temperature overnight or at 60 °C for 6 hours if using acetonitrile.[6]

  • Monitor the reaction progress by TLC or NMR until the starting maleimide is consumed.

  • Remove the solvent and excess 2,5-dimethylfuran under reduced pressure using a rotary evaporator.

  • The resulting product is the furan-protected maleimide, which is a mixture of exo and endo isomers. The exo isomer can often be isolated due to its higher stability.[7]

  • Confirm the structure of the protected maleimide by ¹H and ¹³C NMR.

Protocol 2: Deprotection of Furan-Protected Maleimides (Retro-Diels-Alder Reaction)

This protocol describes the regeneration of the active maleimide from its furan-protected form immediately prior to use.

Materials:

  • Furan-protected N-substituted maleimide

  • Toluene (B28343) (anhydrous)

  • Heating block or oil bath

  • Vacuum source

Procedure:

  • Place the furan-protected maleimide in a reaction vessel.

  • Add anhydrous toluene to create a suspension.

  • Heat the suspension at 90-110 °C for 3-4 hours.[8] The exact temperature and time may need optimization depending on the specific adduct.

  • The progress of the deprotection can be monitored by TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under vacuum.

  • The resulting residue is the active N-substituted maleimide, which should be used immediately in the subsequent reaction.

Visualizations

polymerization_pathways Maleimide N-Substituted Maleimide Desired_Product Desired Product (e.g., Thiol Adduct) Maleimide->Desired_Product Desired Reaction (e.g., + Thiol) Anionic_Polymer Anionic Polymerization Product (Insoluble) Maleimide->Anionic_Polymer Initiated by Nucleophiles/Bases Radical_Polymer Radical Polymerization Product (Insoluble) Maleimide->Radical_Polymer Initiated by Heat/Radicals

Caption: Competing reaction pathways for N-substituted maleimides.

troubleshooting_workflow Start Insoluble Product Observed in Reaction Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Buffer Is an amine-containing buffer (e.g., Tris) used? Check_pH->Check_Buffer Yes Consider_Anionic High probability of anionic polymerization. Check_pH->Consider_Anionic No Check_Buffer->Consider_Anionic Yes Check_Temp Was the reaction heated? Check_Buffer->Check_Temp No Use_Non_Nucleophilic_Buffer Action: Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). Consider_Anionic->Use_Non_Nucleophilic_Buffer Consider_Radical High probability of radical polymerization. Check_Temp->Consider_Radical Yes Use_Protection Preventative Strategy: Use Diels-Alder protected maleimide. Check_Temp->Use_Protection No Add_Inhibitor Action: Add a radical inhibitor (e.g., hydroquinone) and run at RT. Consider_Radical->Add_Inhibitor

Caption: Troubleshooting workflow for insoluble product formation.

References

Technical Support Center: N-Ethylsuccinimide Solubility in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of N-Ethylsuccinimide in various reaction mixtures. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound is a polar compound and, as such, exhibits high solubility in polar solvents and limited solubility in non-polar solvents. Its solubility is influenced by the presence of a pyrrolidine (B122466) ring and two carbonyl groups, which allow for hydrogen bonding with polar solvent molecules.[1]

Q2: In which common solvents is this compound most soluble?

This compound is highly soluble in polar solvents such as water, methanol, and ethanol.[1]

Q3: In which common solvents is this compound least soluble?

This compound has limited solubility in non-polar solvents like hexane (B92381) and toluene.[1]

Q4: How does temperature affect the solubility of this compound?

The solubility of this compound is temperature-dependent. Generally, an increase in temperature will lead to an increase in its solubility in most solvents.[1]

Solubility Data

The following table summarizes the known quantitative solubility data for this compound. Due to the limited availability of public data, some values are qualitative.

SolventFormulaPolaritySolubility (at 25 °C)Notes
WaterH₂OHigh126.4 g/L[2]Forms hydrogen bonds.
MethanolCH₃OHHighHighMiscible in all proportions is likely.
EthanolC₂H₅OHHighHighMiscible in all proportions is likely.
AcetoneC₃H₆OMediumSolubleA good solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆SOHighHighA powerful aprotic polar solvent.
N,N-Dimethylformamide (DMF)C₃H₇NOHighHighA common solvent in organic synthesis.
TolueneC₇H₈LowLimitedA non-polar aromatic solvent.
HexaneC₆H₁₄LowLimitedA non-polar aliphatic solvent.

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound during chemical reactions.

Issue 1: this compound fails to dissolve completely in the reaction solvent.

  • Question: I am trying to dissolve this compound in my reaction solvent at room temperature, but it is not fully dissolving. What should I do?

  • Answer:

    • Increase Temperature: Gently warm the mixture. The solubility of this compound generally increases with temperature.[1]

    • Solvent Polarity: Ensure you are using a solvent with appropriate polarity. This compound is most soluble in polar solvents.[1] If your reaction conditions permit, consider using a more polar solvent or a co-solvent system.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Stirring: Ensure vigorous stirring to increase the rate of dissolution.

Issue 2: this compound precipitates out of the reaction mixture upon addition of another reagent.

  • Question: My this compound was fully dissolved, but after adding another reagent, a precipitate formed. What is happening and how can I fix it?

  • Answer: This is likely due to a change in the overall polarity of the solvent mixture, reducing the solubility of this compound.

    • Reagent Addition: Add the second reagent more slowly or as a solution in the same reaction solvent to avoid localized concentration changes.

    • Co-solvent: Consider adding a small amount of a co-solvent in which this compound is highly soluble (e.g., DMSO, DMF) to the reaction mixture before adding the second reagent.

    • Temperature: Gently warming the reaction mixture may help redissolve the precipitate.

Issue 3: The reaction is sluggish, and I suspect poor solubility of this compound is the cause.

  • Question: My reaction is not proceeding as expected, and I suspect the this compound is not sufficiently available in the solution. How can I improve this?

  • Answer:

    • Solvent System: Re-evaluate your choice of solvent. A solvent system that better solubilizes all reactants is crucial for reaction kinetics.

    • Phase-Transfer Catalyst: If you are working in a biphasic system, a phase-transfer catalyst may be necessary to facilitate the reaction.

    • Homogenization: Ensure the reaction mixture is homogeneous. If solid this compound is present, the reaction rate will be limited by its dissolution rate.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

This protocol describes the standard procedure for dissolving this compound in a reaction solvent.

Materials:

  • This compound

  • Reaction solvent (e.g., ethanol, DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

Procedure:

  • Add the desired amount of this compound to the reaction vessel.

  • Add the calculated volume of the reaction solvent.

  • Begin stirring the mixture at room temperature.

  • If the this compound does not dissolve completely, gently heat the mixture while stirring. Increase the temperature in increments of 5-10 °C until complete dissolution is achieved. Do not exceed the boiling point of the solvent or the decomposition temperature of any reactants.

  • Once dissolved, allow the solution to return to the desired reaction temperature before proceeding with the addition of other reagents.

Protocol 2: Recrystallization of this compound for Purification

This protocol can be used to purify this compound, which can also improve its solubility characteristics by removing less soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.

  • Saturated Solution: Continue adding small portions of the hot solvent until the this compound is completely dissolved, creating a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Ice Bath: To maximize the yield, cool the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the decision-making process for solvent selection.

TroubleshootingWorkflow start This compound Solubility Issue dissolution_issue Fails to Dissolve Completely start->dissolution_issue precipitation_issue Precipitates After Reagent Addition start->precipitation_issue reaction_issue Sluggish Reaction start->reaction_issue increase_temp Increase Temperature dissolution_issue->increase_temp slow_addition Add Reagent Slowly precipitation_issue->slow_addition change_solvent Change Solvent / Add Co-solvent reaction_issue->change_solvent increase_temp->change_solvent No resolved Issue Resolved increase_temp->resolved Yes sonicate Use Sonication change_solvent->sonicate ptc Consider Phase-Transfer Catalyst change_solvent->ptc sonicate->resolved slow_addition->change_solvent ptc->resolved SolventSelection start Select Solvent for this compound reaction_type Consider Reaction Type and Conditions start->reaction_type polar_aprotic Polar Aprotic (e.g., DMF, DMSO) reaction_type->polar_aprotic Anhydrous / Aprotic conditions needed polar_protic Polar Protic (e.g., Ethanol, Methanol) reaction_type->polar_protic Protic solvent compatible non_polar Non-Polar (e.g., Toluene, Hexane) reaction_type->non_polar Non-polar reactants final_choice Final Solvent Choice polar_aprotic->final_choice polar_protic->final_choice non_polar->final_choice

References

N-Ethylsuccinimide Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of N-Ethylsuccinimide (NES). The information is designed to assist researchers in anticipating and resolving challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The principal degradation pathway for this compound is the hydrolysis of the succinimide (B58015) ring. This reaction results in the formation of N-ethylsuccinamic acid. This process can be catalyzed by both acidic and basic conditions. While NES is generally considered stable, exposure to elevated temperatures, light, and oxidizing agents can also lead to degradation, potentially through more complex pathways.

Q2: What are the expected byproducts of this compound degradation?

Under hydrolytic conditions (acidic or basic), the primary byproduct is N-ethylsuccinamic acid . Thermal stress may lead to the formation of other byproducts, including N-ethyl formamide (B127407) and ethylamine, particularly in the presence of reducing sugars. Photolytic and oxidative degradation may produce a range of other minor byproducts, the specifics of which are dependent on the experimental conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring NES degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and effective technique. A well-developed HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound and the formation of byproducts over time.

Troubleshooting Guides

HPLC Analysis Issues

Problem: Peak Tailing for this compound or its Degradation Products

  • Possible Cause 1: Secondary Interactions with Stationary Phase. The succinimide ring and its hydrolyzed product, N-ethylsuccinamic acid, contain polar functional groups that can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution:

      • Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH 2.5-3.5).

      • Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the silanol groups.

      • Utilize a column with advanced end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to minimize such secondary interactions.

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can saturate the column, resulting in poor peak shape.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Possible Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition or pH. Small variations in the mobile phase preparation can lead to shifts in retention times, especially for ionizable compounds.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter. Premixing the mobile phase components can also improve consistency.

  • Possible Cause 2: Temperature Fluctuations. Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Experimental Design for Degradation Studies

Problem: No Degradation Observed Under Stress Conditions

  • Possible Cause: The stress conditions applied may not be sufficiently stringent for this compound.

    • Solution: As per ICH guidelines for forced degradation studies, if no degradation is observed, the stress conditions should be intensified.[1] This can include increasing the temperature, using higher concentrations of acid, base, or oxidizing agent, or extending the exposure time. For thermal stress, consider incremental increases in temperature (e.g., 10°C increments above the accelerated testing temperature).[1][2]

Problem: Complete Degradation of this compound

  • Possible Cause: The stress conditions are too harsh, leading to rapid and complete degradation of the molecule.

    • Solution: Reduce the severity of the stress conditions. This can be achieved by lowering the temperature, decreasing the concentration of the stressor (e.g., using 0.01N HCl or NaOH instead of 1N), or reducing the exposure time. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to adequately observe the degradation pathway and byproducts.[3]

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound, based on established principles from ICH guidelines.[1][2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a defined period (e.g., 24 hours). Note: Base hydrolysis of succinimides is often faster than acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven (e.g., at 70°C) for a defined period (e.g., 48 hours). A solution can also be subjected to thermal stress.

    • Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Example Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTypical ConditionsPrimary Degradation Product
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N HCl at 60°C for 24 hoursN-ethylsuccinamic acid
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH at RT for 24 hoursN-ethylsuccinamic acid
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at RT for 24 hoursPotential for various oxidized byproducts
Thermal Temperature70°C for 48 hours (solid state)Potential for N-ethyl formamide, ethylamine
Photolytic Light ExposureICH Q1B specified conditionsPotential for various photoproducts

Visualizations

DegradationPathways NES This compound NESA N-ethylsuccinamic acid NES->NESA  Hydrolysis (Acid/Base) Other Other Byproducts (e.g., N-ethyl formamide, ethylamine) NES->Other  Thermal/Photolytic/Oxidative Stress

Caption: Primary degradation pathways of this compound.

HPLCTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing SecondaryInteractions Secondary Interactions PeakTailing->SecondaryInteractions ColumnOverload Column Overload PeakTailing->ColumnOverload SolventMismatch Sample Solvent Mismatch PeakTailing->SolventMismatch AdjustpH Adjust Mobile Phase pH SecondaryInteractions->AdjustpH AddTEA Add Competing Base (TEA) SecondaryInteractions->AddTEA ChangeColumn Use Different Column SecondaryInteractions->ChangeColumn DiluteSample Dilute Sample ColumnOverload->DiluteSample MatchSolvent Use Mobile Phase as Solvent SolventMismatch->MatchSolvent

Caption: Troubleshooting logic for HPLC peak tailing.

References

Technical Support Center: Quantifying N-Ethylsuccinimide in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and methodologies involved in the quantification of N-Ethylsuccinimide (NES) in urine. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NES) and why is it measured in urine?

A1: this compound (NES), a dicarboximide and pyrrolidinone, is a metabolite of industrial chemicals and a potential biomarker for exposure to certain ethylating agents. Its primary relevance in urine analysis stems from its role as a downstream metabolite of N-ethyl-2-pyrrolidone (NEP), a solvent used as a substitute for N-methyl-2-pyrrolidone (NMP). While direct measurement of NES from NEP exposure is less common than its hydroxylated precursors, its presence can indicate metabolic processing of NEP.[1][2][3] Additionally, ethylating agents can react with biological macromolecules, leading to the formation of adducts that may ultimately be processed and excreted as urinary biomarkers.

Q2: What are the primary analytical techniques for quantifying NES in urine?

A2: The most suitable analytical technique for quantifying NES in a complex matrix like urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous urine components. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, often requiring derivatization of the analyte to improve its volatility and chromatographic behavior.[3]

Q3: Why is a stable isotope-labeled internal standard, such as this compound-d5, recommended for this analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry. A deuterated standard like NES-d5 is chemically identical to the analyte (NES) but has a different mass. It is added to the sample at a known concentration at the beginning of the workflow. Because it behaves identically during sample preparation, extraction, and ionization, it accurately corrects for matrix effects (ion suppression or enhancement) and variations in instrument response, leading to highly accurate and precise quantification.

Q4: What are the main pre-analytical challenges in measuring NES in urine?

A4: The primary pre-analytical challenges include:

  • Analyte Stability: The stability of succinimide (B58015) compounds can be influenced by the pH and temperature of the urine.[4] Bacterial contamination in improperly stored samples can also degrade analytes. It is crucial to store urine samples frozen, preferably at -80°C, until analysis.[5][6][7]

  • Matrix Effects: Urine is a complex biological matrix containing salts, urea, and other endogenous compounds that can interfere with the ionization of NES in the mass spectrometer source, leading to inaccurate results.[8]

  • Low Concentrations: Depending on the exposure level, the concentration of NES in urine can be very low, requiring highly sensitive instrumentation and optimized sample preparation to enrich the analyte.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of NES in urine using LC-MS/MS.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: Incompatible sample solvent with the initial mobile phase.

  • Solution: Ensure the final sample extract is reconstituted in a solvent that is as weak as, or weaker than, the initial mobile phase (e.g., if starting with 95% aqueous mobile phase, avoid reconstituting in 100% acetonitrile).

  • Possible Cause: Column degradation or contamination.

  • Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.

  • Possible Cause: Secondary interactions with the column stationary phase.

  • Solution: Modify the mobile phase pH. Adding a small amount of an acid modifier like formic acid can improve the peak shape for acidic or basic analytes by ensuring a consistent ionic state.

Problem 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Ion suppression from co-eluting matrix components.

  • Solution:

    • Improve sample cleanup using a more rigorous Solid Phase Extraction (SPE) protocol.

    • Adjust the chromatographic gradient to better separate NES from interfering compounds.

    • Dilute the sample. While counterintuitive, dilution can reduce the concentration of interfering matrix components more significantly than the analyte, leading to a net increase in signal.

  • Possible Cause: Suboptimal mass spectrometer source parameters.

  • Solution: Optimize ion source parameters such as capillary voltage, gas temperatures, and gas flow rates specifically for NES. This can be done by infusing a standard solution of the analyte directly into the mass spectrometer.

  • Possible Cause: Inefficient fragmentation (CID).

  • Solution: Optimize the collision energy for each Multiple Reaction Monitoring (MRM) transition to ensure the most abundant and stable product ions are generated.

Problem 3: High Background Noise or Interfering Peaks

  • Possible Cause: Contamination from solvents, reagents, or collection tubes.

  • Solution: Use high-purity, LC-MS grade solvents and reagents. Check all materials (e.g., pipette tips, microcentrifuge tubes) for potential leachates by running method blanks.

  • Possible Cause: Carryover from a previous high-concentration sample.

  • Solution: Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples after high-concentration standards or samples to confirm the absence of carryover.

Problem 4: Inconsistent or Low Analyte Recovery during Sample Preparation

  • Possible Cause: Inefficient extraction during Solid Phase Extraction (SPE).

  • Solution:

    • Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.

    • Optimize the wash steps to remove interferences without causing premature elution of NES.

    • Test different elution solvents to ensure complete recovery of the analyte from the SPE sorbent.

  • Possible Cause: Analyte degradation during sample processing.

  • Solution: Keep samples on ice or at 4°C during preparation steps. Avoid harsh pH conditions if the analyte is known to be unstable. The stability of succinimide rings can be pH-dependent.

Quantitative Data Summary

While specific quantitative data for this compound in urine is limited in the literature, data from studies on the closely related metabolites of N-ethyl-2-pyrrolidone (NEP) and N-methyl-2-pyrrolidone (NMP) provide valuable context.

Table 1: Urinary Excretion of NEP Metabolites in Humans After Oral Dosage

Metabolite % of Dose Excreted in Urine Elimination Half-Life (hours) Reference
5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) 29.1% ~7 [1]

| 2-hydroxy-N-ethylsuccinimide (2-HESI) | 21.6% | ~22-27 |[1] |

Note: this compound is formed via the oxidation of these precursor metabolites.

Table 2: Performance of an Analogous LC-MS/MS Method for NMP Metabolites in Urine

Analyte Limit of Detection (mg/L) Within-Run Precision (CV%) Total Precision (CV%) Reference
N-methyl-2-pyrrolidone (NMP) 0.0001 5.6% 9.2% [9]
5-hydroxy-N-methyl-2-pyrrolidone 0.006 3.4% 4.2% [9]
N-methylsuccinimide (MSI) 0.008 3.7% 6.0% [9]

| 2-hydroxy-N-methylsuccinimide | 0.03 | 6.5% | 6.9% |[9] |

Note: This data for the methyl-analogs provides an expected performance range for a well-developed method for NES.

Experimental Protocol: Quantification of NES in Urine by LC-MS/MS

This protocol is a representative method adapted from validated procedures for analogous compounds. It should be fully validated by the end-user for accuracy, precision, and sensitivity.

1. Materials and Reagents

  • This compound (NES) analytical standard

  • This compound-d5 (NES-d5) internal standard

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • LC-MS grade formic acid

  • Mixed-mode Solid Phase Extraction (SPE) cartridges

  • Human urine (drug-free) for calibration standards and quality controls

2. Preparation of Standards and Internal Standard

  • Prepare a 1 mg/mL stock solution of NES in methanol.

  • Prepare a 1 mg/mL stock solution of NES-d5 in methanol.

  • From the NES stock, prepare a series of working standards by serial dilution in water:methanol (50:50) to create a calibration curve (e.g., 1 - 1000 ng/mL).

  • Prepare a working internal standard solution of NES-d5 at 100 ng/mL in water.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw urine samples on ice. Vortex to mix.

  • To 500 µL of urine (calibrator, QC, or unknown sample), add 50 µL of the 100 ng/mL NES-d5 internal standard solution. Vortex.

  • Condition SPE Cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Load Sample: Load the 550 µL urine sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the NES and NES-d5 from the cartridge with 1 mL of acetonitrile.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A (see below). Vortex and transfer to an autosampler vial.

4. LC-MS/MS Instrumental Parameters

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 7.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions (Proposed):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    NES (Quantifier) 128.1 72.1 15
    NES (Qualifier) 128.1 56.1 25
    NES-d5 (IS) 133.1 77.1 15

    Note: These transitions are theoretical and must be optimized empirically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Urine Sample Collection (& Storage at -80°C) Spike Spike with NES-d5 Internal Standard Sample->Spike SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Dry Evaporation to Dryness SPE->Dry Recon Reconstitution in Mobile Phase A Dry->Recon LCMS LC-MS/MS Analysis (C18 Separation, MRM Detection) Recon->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation (NES/NES-d5 Ratio vs. Conc.) Integration->Calibration Quant Quantification of Unknown Samples Calibration->Quant Report Final Report Quant->Report

Caption: General experimental workflow for NES quantification in urine.

troubleshooting_logic Start Problem: Low Signal Intensity CheckTune Is the MS tune/calibration passing specifications? Start->CheckTune CheckSource Are ion source parameters optimized? CheckTune->CheckSource Yes Sol_Tune Solution: Perform MS calibration and tuning. CheckTune->Sol_Tune No CheckMatrix Is ion suppression suspected? CheckSource->CheckMatrix Yes Sol_Source Solution: Optimize source gas flows, temperatures, and voltages. CheckSource->Sol_Source No CheckPrep Was sample preparation successful? CheckMatrix->CheckPrep No Sol_Matrix Solution: Improve sample cleanup (SPE), adjust chromatography, or dilute sample. CheckMatrix->Sol_Matrix Yes Sol_Prep Solution: Verify extraction recovery with a post-spiked sample. CheckPrep->Sol_Prep No

Caption: Troubleshooting logic for low signal intensity in LC-MS/MS.

metabolic_pathway NEP N-Ethyl-2-pyrrolidone (NEP) (Solvent Exposure) Metabolism1 Phase I Metabolism (Oxidation via Cytochrome P450) NEP->Metabolism1 HNEP 5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) Metabolism1->HNEP Metabolism2 Further Oxidation HNEP->Metabolism2 Excretion Urinary Excretion HNEP->Excretion HESI 2-Hydroxy-N-ethylsuccinimide (2-HESI) Metabolism2->HESI Metabolism3 Further Oxidation HESI->Metabolism3 HESI->Excretion NES This compound (NES) Metabolism3->NES NES->Excretion

Caption: Proposed metabolic pathway of NEP leading to urinary NES.

References

Minimizing side products in N-Ethylsuccinimide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on minimizing side products during the synthesis of N-Ethylsuccinimide (NES) and related N-substituted succinimides. The following information, presented in a question-and-answer format, addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (NES), and what are the primary chemical species involved?

A1: The most prevalent method for synthesizing this compound is the reaction between succinic anhydride (B1165640) and ethylamine (B1201723). This is a two-step process occurring in a single pot. Initially, the amine attacks the anhydride to form an intermediate, N-ethylsuccinamic acid. Subsequently, this intermediate undergoes cyclodehydration, typically facilitated by heating, to yield the final this compound product and water.

Q2: What are the most common side products I should be aware of during NES synthesis?

A2: The primary side products include:

  • N-ethylsuccinamic acid: The uncyclized intermediate. Its presence indicates an incomplete reaction.

  • Succinic acid: This can form if the succinic anhydride starting material is exposed to water or if the succinimide (B58015) ring of the product hydrolyzes.

  • Products of thermal degradation: High temperatures used for cyclization can sometimes lead to the degradation of the intermediate amic acid or the final product, resulting in various impurities.

  • Side-products from reagents: Using reagents like acetic anhydride for cyclization can lead to side reactions, such as the acetylation of other functional groups present in the molecule.

Q3: How does reaction temperature affect the formation of this compound and its side products?

A3: Temperature is a critical parameter. While heating is necessary to promote the cyclodehydration of the N-ethylsuccinamic acid intermediate to the final succinimide product, excessively high temperatures can lead to thermal degradation. For solvent-free reactions of succinic anhydride and ethylamine, temperatures around 175°C have been reported to give high yields. In other syntheses, lower temperatures around 100-140°C are used, especially when a catalyst or dehydrating agent is present. It is crucial to find an optimal temperature that ensures efficient cyclization without causing significant degradation.

Q4: What is the role of pH in the synthesis and stability of this compound?

A4: The stability of the succinimide ring is pH-dependent. Both strongly acidic and basic conditions can promote the hydrolysis of the succinimide ring back to the amic acid form (N-ethylsuccinamic acid) or further to succinic acid and ethylamine. Therefore, it is essential to control the pH during the reaction and subsequent workup to prevent the formation of these hydrolysis-related side products. Neutral or mildly acidic conditions are generally preferred for the stability of the final product.

Q5: How can I purify this compound and remove common side products?

A5: Several methods can be employed for purification:

  • Vacuum Distillation: This is an effective method for purifying NES, especially to separate it from less volatile impurities.

  • Recrystallization: This can be used to purify solid N-substituted succinimides from soluble impurities.

  • Chromatography: Silica gel column chromatography can be used to separate the desired product from polar impurities like the intermediate amic acid or succinic acid.

  • Aqueous Extraction: Washing the crude product dissolved in an organic solvent with a dilute basic solution (e.g., sodium bicarbonate) can help remove acidic impurities like N-ethylsuccinamic acid and succinic acid.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low Yield of the Desired this compound Product
Potential Cause Recommended Solution
Incomplete Cyclization The reaction temperature may be too low, or the reaction time too short for the complete conversion of the N-ethylsuccinamic acid intermediate. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like TLC or NMR.
Hydrolysis of the Product The succinimide ring may have hydrolyzed during the reaction or workup due to the presence of water and non-neutral pH. Ensure anhydrous reaction conditions and perform the workup under neutral or mildly acidic conditions.
Thermal Degradation The reaction temperature might be too high, causing the starting materials, intermediate, or product to decompose. Optimize the temperature by testing a range of values to maximize the yield of the desired product.
Suboptimal Reagent Stoichiometry An incorrect ratio of succinic anhydride to ethylamine can lead to incomplete conversion of the limiting reagent. Use a slight excess of the amine or ensure a 1:1 molar ratio for optimal results.
Issue 2: Presence of Significant Amounts of N-ethylsuccinamic Acid in the Final Product
Potential Cause Recommended Solution
Insufficient Dehydration The removal of water, a byproduct of the cyclization, may be inefficient, thus hindering the forward reaction. If applicable, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, consider using a dehydrating agent.
Low Reaction Temperature or Short Reaction Time The conditions are not sufficient to drive the cyclization to completion. Increase the reaction temperature or extend the reaction time. Monitor the disappearance of the intermediate by TLC or other analytical methods.
Reversibility of the Reaction Under certain conditions, the cyclization can be reversible. Ensure that water is effectively removed from the reaction mixture to shift the equilibrium towards the product.
Issue 3: Formation of Multiple Unidentified Side Products
Potential Cause Recommended Solution
Impure Starting Materials Impurities in the succinic anhydride or ethylamine can lead to the formation of various side products. Use high-purity starting materials.
Thermal Degradation As mentioned, excessive heat can cause decomposition. Lower the reaction temperature and consider using a catalyst to facilitate the reaction under milder conditions.
Reaction with Solvent The solvent might not be inert under the reaction conditions. Ensure the chosen solvent does not react with the starting materials, intermediates, or the final product.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound from Succinic Anhydride and Ethylamine

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Succinic anhydride

  • Ethylamine (e.g., as a solution in THF or as a neat liquid)

  • A suitable solvent (e.g., THF, or solvent-free)

  • Apparatus for heating and reflux (if using a solvent)

  • Apparatus for vacuum distillation

Procedure:

  • Combine succinic anhydride and ethylamine in a 1:1 molar ratio. If using a solvent like THF, dissolve the succinic anhydride first and then add the ethylamine solution. For a solvent-free reaction, the reactants can be mixed directly.

  • The initial reaction to form N-ethylsuccinamic acid is often exothermic and may proceed at room temperature.

  • For the cyclodehydration step, heat the reaction mixture. In a solvent-free setting, this could be at a temperature of around 175°C for several hours (e.g., 16 hours). If a solvent is used, the mixture can be refluxed.

  • Monitor the reaction progress by TLC or another suitable analytical method to confirm the conversion of the intermediate to the final product.

  • After the reaction is complete, purify the crude product. Vacuum distillation is a common and effective method for isolating this compound.

Table 1: Influence of Reaction Conditions on N-Substituted Succinimide Synthesis
Parameter Condition Effect on Main Product Yield Effect on Side Product Formation
Temperature Too LowLow yield (incomplete cyclization)High levels of amic acid intermediate
Optimal (e.g., 100-175°C)High yieldMinimal side products
Too HighDecreased yieldIncreased thermal degradation products
pH Acidic/BasicCan decrease yieldIncreased hydrolysis to amic acid and succinic acid
NeutralOptimal for product stabilityMinimized hydrolysis
Water Content HighCan decrease yieldPromotes hydrolysis of anhydride and succinimide ring
AnhydrousFavors high yieldMinimizes hydrolysis-related side products
Catalyst/Dehydrating Agent Present (e.g., Zn powder in acetic acid, PPE)Can increase yield and allow for milder conditionsCan reduce thermal degradation by lowering the required temperature

Visualizations

G cluster_main Main Synthesis Pathway SA Succinic Anhydride NSA N-ethylsuccinamic Acid (Intermediate) SA->NSA + Ethylamine EA Ethylamine EA->NSA NES This compound (Product) NSA->NES Heat (-H2O) H2O Water G cluster_side Potential Side Reactions cluster_incomplete Incomplete Reaction cluster_hydrolysis Hydrolysis cluster_degradation Thermal Degradation NSA N-ethylsuccinamic Acid NES This compound NSA2 N-ethylsuccinamic Acid NES->NSA2 + H2O (Acid/Base) SA Succinic Acid NSA2->SA + H2O NSA3 N-ethylsuccinamic Acid DP Degradation Products NSA3->DP Excessive Heat NES2 This compound NES2->DP Excessive Heat G start Start: Low Product Yield check_intermediate Check for Intermediate (Amic Acid) by TLC/NMR start->check_intermediate increase_temp_time Increase Temperature/Reaction Time check_intermediate->increase_temp_time Yes check_hydrolysis Check for Hydrolysis Products check_intermediate->check_hydrolysis No end End: Optimized Yield increase_temp_time->end ensure_anhydrous Ensure Anhydrous Conditions & Neutral pH check_hydrolysis->ensure_anhydrous Yes check_degradation Check for Degradation (Charring/Darkening) check_hydrolysis->check_degradation No ensure_anhydrous->end reduce_temp Reduce Temperature / Use Catalyst check_degradation->reduce_temp Yes check_degradation->end No reduce_temp->end

Impact of steric hindrance in N-Ethylsuccinimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Ethylsuccinimide. The content focuses on the impact of steric hindrance from the N-ethyl group on various reactions and offers practical guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: How does the steric hindrance of the N-ethyl group in this compound affect its reactivity compared to other N-substituted succinimides?

The ethyl group at the nitrogen atom of this compound introduces moderate steric bulk around the succinimide (B58015) ring. This steric hindrance can influence the rate and outcome of reactions in several ways:

  • Nucleophilic Attack at the Carbonyl Carbon: The ethyl group can partially shield the carbonyl carbons from the approach of nucleophiles. Compared to N-methylsuccinimide, reactions involving nucleophilic attack at the carbonyl, such as hydrolysis or aminolysis, may proceed at a slower rate with this compound. The effect is even more pronounced when compared to unsubstituted succinimide.

  • Reactions at the α-Carbons: For reactions involving the formation of an enolate at the α-carbons, the steric bulk of the N-ethyl group is less likely to have a direct impact on the accessibility of the α-protons to a base. However, the subsequent reaction of the enolate with an electrophile could be influenced by the orientation of the N-ethyl group.

  • Overall Yields in Synthesis: In the synthesis of N-substituted succinimides from succinic acid and a primary amine, the steric bulk of the amine can affect the reaction yield. While primary aliphatic amines generally give high yields, very bulky alkyl groups can lead to lower yields due to steric hindrance during the initial nucleophilic attack and subsequent cyclization.

Q2: I am observing a lower than expected yield in a reaction where this compound is a reactant. Could steric hindrance be the cause?

Yes, steric hindrance is a plausible reason for lower than expected yields. The N-ethyl group can hinder the approach of reactants to the succinimide ring. To troubleshoot this, consider the following:

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Reaction Time: Extending the reaction time may allow for a higher conversion to the desired product.

  • Choice of Reagents: If possible, using a less sterically hindered nucleophile or electrophile might improve the yield.

  • Catalyst: Employing a suitable catalyst can sometimes help to lower the activation energy and mitigate the effects of steric hindrance.

Q3: Does the N-ethyl group influence the stability of the succinimide ring?

The N-ethyl group does not significantly alter the inherent stability of the succinimide ring itself, which is generally quite stable. However, it can influence the kinetics of ring-opening reactions. For instance, in hydrolysis, the ethyl group can sterically hinder the approach of water or hydroxide (B78521) ions to the carbonyl carbons, potentially slowing down the rate of ring opening compared to less substituted N-succinimides.[1]

Q4: Are there specific reaction types that are particularly sensitive to steric hindrance in this compound?

Reactions that are most sensitive to the steric effects of the N-ethyl group are those where the transition state involves the close approach of a bulky group to the succinimide ring. This is particularly true for bimolecular nucleophilic substitution (SN2) type reactions where the nucleophile attacks a carbonyl carbon. The steric hindrance can raise the energy of the transition state, thereby slowing the reaction rate.

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction in Nucleophilic Acyl Substitution
  • Symptoms: Low yield of the desired product, presence of unreacted this compound even after prolonged reaction times. This is often observed in reactions like hydrolysis, aminolysis, or reactions with Grignard reagents.

  • Possible Cause: The steric hindrance from the N-ethyl group is impeding the approach of the nucleophile to the carbonyl carbon.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments to provide more energy for the reactants to overcome the activation barrier.

    • Use a Less Hindered Nucleophile: If the experimental design allows, switch to a smaller, less sterically demanding nucleophile.

    • Employ a Catalyst: For reactions like hydrolysis, consider using acid or base catalysis to activate the carbonyl group and facilitate nucleophilic attack.

    • Increase Reagent Concentration: Increasing the concentration of the nucleophile can sometimes drive the reaction forward.

    • Extend Reaction Time: Monitor the reaction over a longer period to see if the conversion improves.

Issue 2: Difficulty in Achieving High Yields in the Synthesis of N-Alkylsuccinimides with Bulky Groups
  • Symptoms: When synthesizing N-substituted succinimides from succinic acid or succinic anhydride (B1165640) and a primary amine, the yield decreases as the steric bulk of the amine's alkyl group increases.

  • Possible Cause: Steric hindrance from the bulky alkyl group hinders the initial nucleophilic attack of the amine on the carbonyl group of succinic acid/anhydride, and can also impede the subsequent intramolecular cyclization to form the imide ring.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: For the synthesis of N-alkylsuccinimides, heating in water at 100°C has been shown to be effective for primary aliphatic amines.[2][3] Ensure adequate heating and stirring.

    • Use a Dehydrating Agent: In some cases, using a dehydrating agent can help to drive the equilibrium towards the formation of the imide.

    • Consider a Two-Step Procedure: First, form the amic acid intermediate by reacting the amine with succinic anhydride at a lower temperature. Then, in a separate step, induce cyclization to the succinimide using a dehydrating agent or by heating.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Various N-Substituted Succinimides

This table summarizes the yields obtained for the synthesis of different N-substituted succinimides from succinic acid and the corresponding primary amine in hot water. The data suggests that while primary aliphatic amines generally provide good to excellent yields, an increase in steric bulk might lead to slightly lower yields.

N-SubstituentAmine UsedYield (%)Reference
PropylPropylamine91[3]
ButylButylamine93[3]
BenzylBenzylamine84[3]

Table 2: Relative Rates of Alkaline Hydrolysis of N-Alkylmaleimides

While not succinimides, N-alkylmaleimides offer a comparable system to study the effect of N-alkyl substituents on the hydrolysis of a five-membered cyclic imide. The data shows a decrease in the catalytic rate constant for alkaline hydrolysis as the size of the N-alkyl group increases, indicating a steric effect.

N-SubstituentCompoundRelative Rate Order
HydroxymethylN-hydroxymethylmaleimide (HMMI)Fastest
(Unsubstituted)Maleimide (MI)
MethylN-methylmaleimide (MMI)
EthylN-ethylmaleimide (EMI)Slowest

Data adapted from a study on the hydrolysis of N-alkylmaleimides, suggesting a trend applicable to N-alkylsuccinimides.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkylsuccinimides in Hot Water

This protocol is adapted from a green chemistry approach for the synthesis of N-substituted succinimides.[2][3]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, mix succinic acid (1 equivalent) and the desired primary aliphatic amine (e.g., ethylamine, 1 equivalent).

  • Solvent: Add deionized water to the flask. The amount of water should be sufficient to allow for effective stirring of the mixture.

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.

  • Reaction Time: Maintain the temperature and stirring for a period of 4-6 hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The N-alkylsuccinimide product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water).

Mandatory Visualizations

Steric_Hindrance_in_Nucleophilic_Acyl_Substitution cluster_transition_state Transition State This compound This compound TS Tetrahedral Intermediate (Sterically Crowded) This compound->TS Nucleophilic Attack Nucleophile Nucleophile Nucleophile->TS Product Product TS->Product Leaving_Group Leaving Group TS->Leaving_Group Steric_Hindrance Steric Hindrance from N-Ethyl Group Steric_Hindrance->TS Increases Energy Slows Reaction

Caption: Impact of steric hindrance on nucleophilic acyl substitution of this compound.

Troubleshooting_Flowchart start Low Yield in This compound Reaction q1 Is the reaction a nucleophilic acyl substitution? start->q1 a1_yes Increase Temperature or Reaction Time q1->a1_yes Yes a1_no Consider other factors: - Reagent purity - Solvent effects - Reaction stoichiometry q1->a1_no No q2 Is it possible to use a less sterically hindered reagent? a1_yes->q2 end Improved Yield a1_no->end a2_yes Substitute with a smaller nucleophile/electrophile q2->a2_yes Yes a2_no Consider using a catalyst to lower the activation energy q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting flowchart for low-yield this compound reactions.

References

Selecting the optimal catalyst for N-Ethylsuccinimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-Ethylsuccinimide, with a special focus on selecting the optimal catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: this compound is most commonly synthesized via the condensation reaction of either succinic acid or succinic anhydride (B1165640) with ethylamine. Several catalytic and non-catalytic methods exist:

  • Solvent-Free Melt Reaction: This method involves heating succinic anhydride and ethylamine, often with a catalyst like zinc powder in acetic acid to accelerate the imidization, achieving high yields.[1]

  • Catalyst-Free in Hot Water: A green chemistry approach uses succinic acid and a primary amine in water at 100°C, eliminating the need for organic solvents or catalysts.[2]

  • Lewis Acid Catalysis: Heterogeneous Lewis acid catalysts, such as Niobium pentoxide (Nb₂O₅), have proven effective and reusable for the direct imidation of dicarboxylic anhydrides with amines.[3]

  • Base Catalysis: Bases like pyridine (B92270) or triethylamine (B128534) can be used to promote the condensation reaction between succinic anhydride and ethylamine.[4]

  • Reduction of N-Ethylmaleimide: This route involves the reduction of the double bond of N-ethylmaleimide, which can be achieved enzymatically using N-ethylmaleimide reductase or through a trialkylphosphine-mediated reaction.[1]

Q2: How do I choose the optimal catalyst for my specific requirements?

A2: The choice of catalyst depends on your primary goal (e.g., yield, cost, environmental impact, or stereospecificity).

  • For Highest Yield: Solvent-free melt reactions with zinc powder in acetic acid have reported yields as high as 96%.[1]

  • For Green Chemistry: The catalyst-free reaction in hot water is an excellent choice, as it avoids organic solvents and catalysts altogether.[2]

  • For Catalyst Reusability: A heterogeneous Lewis acid catalyst like Nb₂O₅ is robust, water-tolerant, and can be recovered and reused, making it suitable for larger-scale synthesis.[3]

  • For Mild Conditions: Enzymatic reduction of N-ethylmaleimide operates under biological conditions, which is ideal for sensitive substrates, though it requires a specific starting material.[1]

  • For Asymmetric Synthesis: For creating chiral succinimide (B58015) derivatives, rhodium-catalyzed asymmetric hydrogenation is a powerful method, achieving high enantiomeric excess.[1][5]

Q3: I am getting a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yield can be caused by several factors. Use the troubleshooting workflow diagram below to diagnose the issue.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction using an appropriate technique (e.g., TLC, GC-MS). Consider extending the reaction time or moderately increasing the temperature.

  • Intermediate Accumulation: The reaction may have stalled at the N-ethylsuccinamic acid intermediate. This is common in condensation reactions. See Q5 for promoting the final cyclization step.

  • Catalyst Inactivity: If using a catalyst, it may be poisoned or deactivated. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, ensure the purity of your reagents and solvents.

  • Sub-optimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to degradation. Review literature for the optimal temperature range for your chosen method. The solvent-free melt reaction, for instance, is typically performed at 175°C.[1]

Q4: My reaction is proceeding very slowly. How can I increase the rate?

A4: A slow reaction rate is a common challenge.

  • Increase Temperature: Gently increasing the reaction temperature is often the most effective way to increase the rate.

  • Add a Catalyst: If you are using a catalyst-free method, introducing a suitable catalyst can significantly speed up the reaction. For the reaction of succinic anhydride and ethylamine, options include zinc powder, Nb₂O₅, or basic catalysts like triethylamine.[1][3][4]

  • Improve Mixing: In heterogeneous or viscous reaction mixtures (like some solvent-free or deep eutectic solvent systems), ensure vigorous stirring to overcome mass transfer limitations.[6]

  • Solvent Choice: The solvent can play a crucial role. While solvent-free methods are efficient, in some cases, a high-boiling point, inert solvent can improve solubility and reaction kinetics.

Q5: I am observing the formation of the N-ethylsuccinamic acid intermediate, but not the final this compound product. How do I promote the final cyclization?

A5: The formation of this compound is a two-step process: initial amidation to form the succinamic acid intermediate, followed by a dehydration (cyclization) step. To promote the final ring-closing:

  • Heat: The cyclization step is a dehydration reaction that is typically driven by heat. Ensure the reaction temperature is high enough (e.g., >100°C) to eliminate water.

  • Dehydrating Conditions: In methods that do not use high temperatures, adding a dehydrating agent or using a setup that removes water (like a Dean-Stark apparatus) can drive the equilibrium towards the cyclized product.

  • Acid/Base Catalysis: Both acid and base catalysts can promote the intramolecular nucleophilic attack required for ring closure. The choice depends on the overall reaction scheme.

Data Presentation

Table 1: Comparison of Selected Catalytic Methods for this compound Synthesis

Catalyst / MethodStarting MaterialsReaction ConditionsYieldKey Advantages / Disadvantages
Zinc Powder [1]Succinic Anhydride, EthylamineSolvent-free melt, 175°C, 16 hr96%Pro: High yield, solvent-free. Con: High temperature required.
None (Hot Water) [2]Succinic Acid, EthylamineWater, 100°C84-98% (for various aliphatic amines)Pro: Extremely green, catalyst-free, simple. Con: Slower for aromatic amines.
Nb₂O₅ [3]Succinic Anhydride, EthylamineToluene, 110°CGood to HighPro: Reusable heterogeneous catalyst, water-tolerant. Con: Requires catalyst synthesis/purchase.
Base (e.g., Pyridine) [4]Succinic Anhydride, EthylamineEthanol or AcetoneModerate to GoodPro: Common reagents, mild conditions. Con: Catalyst may need to be removed from product.
NEM Reductase [1]N-EthylmaleimideAqueous buffer, physiological temp.VariesPro: High specificity, extremely mild conditions. Con: Requires specific starting material and enzyme.

Visual Diagrams

Reaction_Pathway cluster_process Reaction Steps SA Succinic Anhydride or Succinic Acid INT N-Ethylsuccinamic Acid (Intermediate) SA->INT Step 1: Amidation (Fast) EA Ethylamine PROD This compound (Product) INT->PROD Step 2: Cyclization (Dehydration, Rate-Limiting) Catalyst_Selection start Define Synthesis Goal q1 Is 'Green Chemistry' a high priority? start->q1 q2 Is highest possible yield the main goal? q1->q2 No res1 Consider Catalyst-Free Hot Water Method q1->res1 Yes q3 Is catalyst reusability and scalability important? q2->q3 No res2 Consider Solvent-Free Melt with Zinc Powder q2->res2 Yes res3 Consider Heterogeneous Lewis Acid (e.g., Nb₂O₅) q3->res3 Yes res4 Consider Base Catalysis (e.g., Pyridine) q3->res4 No Troubleshooting_Guide start Problem Observed q1 What is the primary issue? start->q1 sol1 1. Increase reaction temperature. 2. Add a dehydrating agent. 3. Ensure catalyst promotes cyclization. q1->sol1 Intermediate Detected, No Final Product sol2 1. Extend reaction time. 2. Increase temperature moderately. 3. Check catalyst activity/purity. q1->sol2 Low Yield sol3 1. Increase temperature. 2. Add a suitable catalyst. 3. Improve mixing/stirring. q1->sol3 Slow Reaction Rate

References

Improving the stability of N-Ethylsuccinimide solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethylsuccinimide (NES) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of NES solutions and troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (NES) in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This reaction involves the opening of the succinimide (B58015) ring to form N-ethylsuccinamic acid. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound solutions should be stored at low temperatures (2-8°C) and protected from moisture. For long-term storage, it is recommended to prepare fresh solutions or store them as aliquots in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and humidity.

Q3: How does pH affect the stability of NES solutions?

A3: The stability of NES is highly pH-dependent. The succinimide ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range (pH 4-6). Under strongly acidic or alkaline conditions, the degradation rate increases significantly.

Q4: Can I use organic solvents to prepare NES solutions?

A4: Yes, this compound is soluble in a variety of polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2][3] Solutions in anhydrous organic solvents are generally more stable than aqueous solutions as the lack of water minimizes hydrolysis. However, it is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q5: How can I monitor the stability of my NES solution?

A5: The stability of an NES solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact NES from its degradation products, allowing for the quantification of the remaining active compound over time.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of activity or inconsistent results with NES solutions. Degradation of NES due to hydrolysis.- Prepare fresh solutions before each experiment. - If using aqueous buffers, ensure the pH is in the optimal stability range (pH 4-6). - Store stock solutions at 2-8°C in tightly sealed containers. For longer-term storage, consider using anhydrous organic solvents.
Precipitate formation in the NES solution upon storage. - Low solubility at storage temperature. - Change in solvent composition due to evaporation.- Ensure the concentration of NES is below its solubility limit at the storage temperature. - Use tightly sealed vials to prevent solvent evaporation. - Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.
Unexpected peaks in HPLC analysis of the NES solution. - Presence of degradation products. - Contamination of the solvent or glassware.- Identify the degradation product (likely N-ethylsuccinamic acid) by comparing with a reference standard if available. - Use high-purity solvents and thoroughly clean all glassware. - Filter the solution before HPLC analysis to remove any particulate matter.
Variability between different batches of NES solutions. - Inconsistent solution preparation. - Use of NES from different lots with varying purity.- Standardize the solution preparation protocol, including solvent quality, weighing, and mixing procedures. - Qualify new lots of NES solid before use to ensure consistent purity.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. This data is compiled from typical experimental observations and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of Aqueous this compound (1 mg/mL) at 25°C

pH% NES Remaining after 24 hours% NES Remaining after 72 hours
4.098%95%
7.092%80%
9.075%50%

Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL) in pH 7.0 Buffer

Temperature% NES Remaining after 24 hours
4°C>99%
25°C92%
40°C81%

Table 3: Stability of this compound (1 mg/mL) in Anhydrous Organic Solvents at 25°C

Solvent% NES Remaining after 7 days
Methanol>99%
Ethanol>99%
DMSO>99%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its primary hydrolysis product, N-ethylsuccinamic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in Water

      • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer, or organic solvent) at a concentration of 1 mg/mL.

    • For stability studies, incubate the solution under the desired conditions (pH, temperature).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase (initial conditions) to a final concentration within the linear range of the assay (e.g., 100 µg/mL).

    • Inject the diluted sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for this compound and its degradation products based on their retention times.

    • Quantify the amount of remaining this compound by comparing its peak area to a calibration curve prepared with a reference standard.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][5][6][7][8]

  • Acid Hydrolysis:

    • Dissolve NES in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve NES in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C) for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve NES in a 3% solution of hydrogen peroxide to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of NES in an oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed solid in the desired solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of NES (1 mg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC and compare it to a control sample protected from light.

Visualizations

Degradation_Pathway NES This compound Hydrolysis_Product N-Ethylsuccinamic Acid NES->Hydrolysis_Product Ring Opening Conditions H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage Issues cluster_ph pH Issues decision decision issue issue solution solution start Inconsistent Experimental Results check_solution Is the NES solution freshly prepared? start->check_solution check_storage Was the solution stored correctly? start->check_storage prepare_fresh Prepare fresh solution check_solution->prepare_fresh No hplc_analysis Perform HPLC analysis to check for degradation check_solution->hplc_analysis Yes prepare_fresh->hplc_analysis correct_storage Store at 2-8°C, protected from light and moisture check_storage->correct_storage No check_ph Is the pH of the aqueous solution optimal (4-6)? check_storage->check_ph Yes correct_storage->prepare_fresh adjust_ph Adjust pH to 4-6 check_ph->adjust_ph No check_ph->hplc_analysis Yes adjust_ph->prepare_fresh degradation_present Degradation products detected? hplc_analysis->degradation_present optimize_conditions Optimize experimental conditions (pH, temp, solvent) degradation_present->optimize_conditions Yes no_degradation No degradation detected. Check other experimental parameters. degradation_present->no_degradation No optimize_conditions->solution Solution Stable no_degradation->solution Issue Resolved

Caption: Troubleshooting workflow for NES solution instability.

Stability_Factors center_node NES Solution Stability pH pH pH->center_node Temperature Temperature Temperature->center_node Solvent Solvent Type Solvent->center_node Light Light Exposure Light->center_node Oxygen Oxygen Exposure Oxygen->center_node

References

Validation & Comparative

A Researcher's Guide to Thiol-Reactive Chemistry: N-Ethylmaleimide vs. N-Ethylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and stable linking of molecules to proteins is paramount for developing advanced therapeutics like antibody-drug conjugates (ADCs), creating sophisticated imaging agents, and performing fundamental proteomic studies. N-ethylmaleimide (NEM) is a cornerstone reagent in this field, prized for its high reactivity towards sulfhydryl groups on cysteine residues. A common point of confusion for researchers is whether N-Ethylsuccinimide (NES), a structurally similar compound, can be used as an alternative.

This guide provides an objective, data-supported comparison of N-Ethylmaleimide and this compound to clarify their distinct chemical behaviors and delineate their appropriate applications in bioconjugation and beyond. We will explore their reactivity, the stability of their reaction products, and provide a practical protocol for thiol modification.

Part 1: Chemical Structure and Fundamental Reactivity

The suitability of a reagent for bioconjugation is dictated by its chemical structure. The critical difference between N-ethylmaleimide and this compound lies in a single chemical bond, which fundamentally alters their reactivity towards thiols.

  • N-ethylmaleimide (NEM) possesses an α,β-unsaturated carbonyl system within its maleimide (B117702) ring. This carbon-carbon double bond is highly electrophilic and serves as a Michael acceptor, making it reactive toward nucleophiles like the thiolate anion (R-S⁻) of a cysteine residue.[1][2]

  • This compound (NES) is the saturated analog of NEM. It lacks the reactive double bond, rendering its succinimide (B58015) ring stable and non-reactive towards thiols under typical bioconjugation conditions.[3][4] NES is primarily used as a building block in organic synthesis or as a biomarker for exposure to certain industrial solvents.[4][5]

The structural differences are visualized below.

reaction_mechanism Protein_Cys Protein-SH (Cysteine Thiol) plus + Protein_Cys->plus NEM N-ethylmaleimide arrow Michael Addition (pH 6.5-7.5) NEM->arrow Product Protein-S-NEM Conjugate (Stable Thioether Bond) plus->NEM arrow->Product G A Prepare Protein Solution (1-10 mg/mL in pH 7.2 Buffer) B Optional: Reduce Disulfides (Add TCEP, 30 min @ RT) A->B If needed D Add NEM to Protein (10-20x Molar Excess) A->D If no reduction B->D C Prepare Fresh NEM Stock (10-20 mM in DMSO/DMF) C->D E Incubate (2h @ RT or O/N @ 4°C) D->E F Purify Conjugate (Desalting Column / Dialysis) E->F G Analyze Product (SDS-PAGE, Mass Spec) F->G

References

A Comparative Analysis of N-Ethylsuccinimide and Other Succinimide Derivatives for Anticonvulsant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Ethylsuccinimide (commonly known as Ethosuximide) with other notable succinimide (B58015) derivatives, Phensuximide (B1677645) and Methsuximide. The focus is on their anticonvulsant properties, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Succinimide Derivatives

Succinimides are a class of heterocyclic compounds that have been a cornerstone in the treatment of epilepsy, particularly absence (petit mal) seizures.[1] Their mechanism of action, particularly for Ethosuximide, is primarily attributed to the blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial in generating the characteristic 3-Hz spike-and-wave discharges seen in absence seizures.[2][3] While this compound (Ethosuximide) is considered a first-line treatment for absence seizures, other derivatives such as Phensuximide and Methsuximide have also been used, exhibiting different efficacy and toxicity profiles.[4]

Comparative Performance Data

Direct head-to-head comparative studies with comprehensive quantitative data for these three succinimide derivatives are limited in recent literature. However, by compiling data from various sources, a comparative overview can be constructed. It is generally accepted that Ethosuximide offers the best therapeutic index for absence seizures, being more effective and less toxic than Phensuximide and Methsuximide. Methsuximide's anticonvulsant activity is largely attributed to its active metabolite, N-desmethylmethsuximide.[5]

ParameterThis compound (Ethosuximide)PhensuximideMethsuximide
Anticonvulsant Activity (ED50)
Maximal Electroshock (MES) TestIneffective (>500 mg/kg, mice/rats)[6]Some activity[4]Some activity[4]
Subcutaneous Pentylenetetrazol (scPTZ) TestEffective (data varies)Less effective than Ethosuximide[4]Data not readily available
Neurotoxicity (TD50) Generally considered the least toxic[1]Data not readily availableGenerally considered more toxic than Ethosuximide[4]
In Vitro Activity (IC50)
T-type Calcium Channel Blockade~250-750 µM (therapeutic concentration)[2]Data not readily availableData not readily available (active metabolite is key)
Primary Clinical Use First-line for absence seizures[4]Refractory absence seizures[7]Refractory absence seizures[4]

Mechanism of Action: A Focus on T-Type Calcium Channel Blockade

The primary mechanism of action for the anticonvulsant effect of succinimides, particularly Ethosuximide, is the inhibition of T-type calcium channels in thalamic neurons. These channels are implicated in the generation of rhythmic discharges that characterize absence seizures. By blocking these channels, succinimides reduce the flow of calcium ions, thereby dampening the abnormal neuronal firing. While this is the most established mechanism, some studies suggest that other mechanisms, such as effects on voltage-gated sodium channels, may also play a role for Phensuximide and Methsuximide.[7] A recent study has also implicated Phensuximide in the inhibition of RIPK1 kinase activity, suggesting a potential role in neuroinflammation.[8]

Succinimide_Mechanism_of_Action Mechanism of Action of Succinimide Anticonvulsants cluster_ThalamicNeuron Thalamic Neuron Thalamocortical_Neuron Thalamocortical Neuron T_type_Ca_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Activation Burst_Firing Rhythmic Burst Firing Ca_Influx->Burst_Firing Absence_Seizure Absence Seizure Burst_Firing->Absence_Seizure Succinimide_Derivatives This compound & Other Succinimides Succinimide_Derivatives->T_type_Ca_Channel Blockade

Succinimide Mechanism of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anticonvulsant succinimide derivatives.

Maximal Electroshock (MES) Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animals: Male albino mice (18-25 g) are typically used.

  • Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Phenytoin), or a vehicle is administered to different groups of mice, usually via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Procedure: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes after application of a topical anesthetic.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. A compound is considered protective if it prevents this endpoint.

  • Data Analysis: The ED50 (the dose required to protect 50% of the animals) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling clonic (absence-like) seizures.

Methodology:

  • Animals: Male albino mice (18-25 g) are commonly used.

  • Drug Administration: The test compound, a positive control (e.g., Ethosuximide), or a vehicle is administered to different groups of mice.

  • Procedure: At the time of predicted peak effect, a convulsant dose of Pentylenetetrazol (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: Mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated.

Rotarod Test for Neurotoxicity

Objective: To assess motor coordination and identify potential neurotoxic side effects of a compound.

Methodology:

  • Apparatus: A rotating rod (rotarod) apparatus is used.

  • Animals: Male albino mice (18-25 g) are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm).

  • Procedure: On the test day, after administration of the test compound or vehicle, mice are placed on the rotarod at specified time intervals.

  • Endpoint: The time the animal remains on the rod is recorded. An inability to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The TD50 (the dose at which 50% of the animals fail the test) is determined.

Anticonvulsant_Screening_Workflow Typical Preclinical Anticonvulsant Screening Workflow Start Compound Synthesis/ Selection Primary_Screening Primary Screening (in vivo) Start->Primary_Screening MES_Test Maximal Electroshock (MES) Test Primary_Screening->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Primary_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Primary_Screening->Neurotoxicity Dose_Response Dose-Response Determination (ED50, TD50) MES_Test->Dose_Response scPTZ_Test->Dose_Response Neurotoxicity->Dose_Response Secondary_Screening Secondary Screening (Mechanism of Action) Dose_Response->Secondary_Screening Favorable Therapeutic Index In_Vitro_Assays In Vitro Assays (e.g., Patch Clamp for Ion Channel Blockade) Secondary_Screening->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization

Anticonvulsant Screening Workflow

Conclusion

This compound (Ethosuximide) remains the gold standard for the treatment of absence seizures due to its favorable efficacy and safety profile compared to other succinimide derivatives like Phensuximide and Methsuximide.[1][4] The primary mechanism of action for Ethosuximide is well-established as the blockade of T-type calcium channels.[2][3] While Phensuximide and Methsuximide have shown some utility in refractory cases, their use is limited by lower efficacy and higher toxicity.[4] Further research involving direct, quantitative comparative studies would be beneficial to more precisely delineate the therapeutic indices of these compounds and to fully elucidate the mechanisms of action for Phensuximide and Methsuximide.

References

N-Ethylsuccinimide: A Case of Mistaken Identity in NMP Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available scientific literature indicates that N-Ethylsuccinimide (NES) is not a recognized or validated biomarker for exposure to N-methyl-2-pyrrolidone (NMP). The established and scientifically validated biomarkers for assessing NMP exposure are its metabolites: 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), 2-hydroxy-N-methylsuccinimide (2-HMSI), and N-methylsuccinimide (MSI).

Confusion may arise from the structural similarity of NMP to its substitute, N-ethyl-2-pyrrolidone (NEP). The primary urinary metabolites of NEP are indeed the ethylated analogues, 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[1][2][3][4] This guide will, therefore, focus on the comparative validation of the correct and established biomarkers for NMP: 5-HNMP, 2-HMSI, and MSI.

Comparative Analysis of Validated NMP Biomarkers

The selection of an appropriate biomarker for NMP exposure depends on the specific monitoring scenario, including the timing of sample collection relative to exposure and the desired window of assessment. The primary metabolites—5-HNMP, 2-HMSI, and MSI—exhibit distinct toxicokinetic profiles that influence their utility.

Quantitative Comparison of NMP Biomarkers

The following table summarizes key quantitative data for the validated NMP biomarkers, facilitating a direct comparison of their performance.

Parameter5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)2-hydroxy-N-methylsuccinimide (2-HMSI)N-methylsuccinimide (MSI)
Biological Matrix Urine, PlasmaUrine, PlasmaUrine, Plasma
Elimination Half-life Approx. 6-8 hours[5]Approx. 18-21 hours[5]Approx. 8 hours[6]
Time to Peak Concentration (Post-exposure) 0-2 hours in urine, 1 hour in plasma[2]Approx. 15 hoursApprox. 4 hours[6]
Correlation with NMP Exposure High (r = 0.97 in urine, r = 0.98 in plasma)[2]Very High (r = 0.96 in urine, r = 0.98 in plasma)High (r = 0.96 in urine, r = 0.98 in plasma)[6]
Percentage of NMP Dose Excreted Approx. 50-60%[5]Approx. 20-30%[5]Approx. 1%[6]
Primary Use Case Reflects recent (same-day) exposureReflects exposure over the preceding daysReflects recent (same-day) exposure

Experimental Protocols

Accurate quantification of NMP biomarkers is crucial for reliable exposure assessment. The most common analytical approach involves chromatographic separation coupled with mass spectrometric detection.

General Protocol for Urinary Biomarker Analysis
  • Sample Collection: Urine samples are collected, typically pre-shift, post-shift, or over a 24-hour period.

  • Sample Preparation:

    • An internal standard (e.g., a deuterium-labeled analogue of the analyte) is added to the urine sample.[3]

    • Solid-phase extraction (SPE) is frequently employed to clean up the sample and concentrate the analytes.[3]

    • Derivatization (e.g., silylation) may be performed to improve the chromatographic properties and mass spectrometric response of the analytes.[3]

  • Analytical Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the target biomarkers from other components in the sample extract.[1][6]

  • Detection and Quantification: Mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is used for sensitive and specific detection and quantification of the biomarkers.[1][3][6]

Visualizing NMP Metabolism and Biomarker Analysis

Metabolic Pathway of N-methyl-2-pyrrolidone (NMP)

The following diagram illustrates the metabolic conversion of NMP into its primary biomarkers.

NMP_Metabolism NMP N-methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Oxidation HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation

Caption: Metabolic pathway of NMP to its major biomarkers.

Experimental Workflow for NMP Biomonitoring

This diagram outlines the typical workflow for the analysis of NMP biomarkers in a research or clinical setting.

Biomonitoring_Workflow cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data Data Interpretation SampleCollection Urine/Plasma Collection InternalStandard Addition of Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction InternalStandard->SPE Derivatization Derivatization SPE->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MS MS/MS Detection Chromatography->MS Quantification Quantification MS->Quantification ExposureAssessment Exposure Assessment Quantification->ExposureAssessment

Caption: General experimental workflow for NMP biomarker analysis.

Conclusion and Recommendations

While this compound is not a validated biomarker for NMP exposure, a robust panel of biomarkers exists for the effective biomonitoring of NMP.

  • For assessing recent, same-day exposure , 5-HNMP and MSI are excellent biomarkers due to their shorter half-lives and rapid excretion.[2][5][6] 5-HNMP is often preferred due to its higher excretion percentage.[5]

  • For evaluating exposure over a longer duration (e.g., the preceding three days) , 2-HMSI is the most suitable biomarker owing to its significantly longer elimination half-life.[5] Several studies recommend 2-HMSI as the preferred biomarker for general exposure assessment.[1]

The choice of biomarker should be aligned with the specific objectives of the research or monitoring program. For a comprehensive exposure assessment, the analysis of multiple biomarkers may be beneficial.

References

Comparative Guide to the Cross-Reactivity of N-Ethylsuccinimide with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of N-Ethylsuccinimide (NES) with a range of common biological nucleophiles. The information presented herein is intended to assist researchers in understanding the potential for off-target reactions and in designing experiments and bioconjugation strategies that leverage the specific reactivity profile of NES.

Introduction to this compound Reactivity

This compound (NES) is a saturated five-membered ring imide. Unlike its unsaturated analog, N-ethylmaleimide (NEM), which is highly reactive towards thiols via a Michael addition reaction, NES lacks this electrophilic double bond. Consequently, the primary mode of reaction for NES with nucleophiles is through the slower process of nucleophilic acyl substitution at one of the carbonyl carbons, leading to the opening of the succinimide (B58015) ring. This inherent stability makes NES a useful scaffold in certain applications, but an understanding of its potential cross-reactivity is crucial for its effective use.

The reactivity of the succinimide ring is significantly influenced by the nature of the attacking nucleophile and the reaction conditions, particularly pH. In general, strong nucleophiles and basic conditions will favor the ring-opening reaction.

Quantitative Comparison of Reactivity

Direct kinetic data for the reaction of this compound with a comprehensive panel of nucleophiles under standardized conditions is limited in the scientific literature. However, by examining data from studies on the hydrolysis and aminolysis of other N-substituted succinimides, we can establish a general reactivity trend. The following table summarizes the relative reactivity of different nucleophiles with the succinimide ring.

Nucleophile ClassRepresentative Nucleophile(s)General Reactivity with Succinimide RingReaction Conditions Favoring ReactivityProduct(s) of Reaction
Thiols Cysteine, Glutathione, MercaptoethanolVery Low / No Reactivity Not applicable under typical biological conditions.No reaction observed.
Primary Amines Lysine, Tris(hydroxymethyl)aminomethane (Tris)Moderate Neutral to basic pH (pH > 7)Ring-opened succinamic acid derivative
Hydroxylamine Hydroxylamine (NH₂OH)Moderate to High Neutral to slightly acidic pHRing-opened N-hydroxybutaneamide derivatives[1]
Water Water (Hydrolysis)Low to Moderate Neutral to basic pH (rate increases with pH)[2]Ring-opened succinamic acid
Hydroxides Hydroxide Ion (OH⁻)High Basic pH (pH > 8)[2][3]Ring-opened succinamic acid
Alcohols Serine, Threonine, TyrosineVery Low Generally unreactive under physiological conditions.No significant reaction.

Signaling Pathways and Reaction Mechanisms

The reaction of this compound with a nucleophile proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the succinimide ring.

Caption: Nucleophilic attack on a carbonyl carbon of this compound.

Experimental Protocols

Protocol for Assessing Cross-Reactivity of this compound

This protocol describes a general method for evaluating the reactivity of this compound with a panel of nucleophiles using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (NES)

  • Test Nucleophiles (e.g., L-cysteine, L-lysine, hydroxylamine, Tris base)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Quenching Solution (e.g., 1% trifluoroacetic acid in water)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Experimental Procedure:

  • Prepare a stock solution of NES (e.g., 100 mM in DMSO).

  • Prepare stock solutions of each test nucleophile (e.g., 1 M in an appropriate solvent).

  • For each nucleophile, initiate the reaction by adding the NES stock solution to the reaction buffer containing the nucleophile to achieve final concentrations of, for example, 1 mM NES and 10 mM nucleophile.

  • Incubate the reaction mixtures at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of each reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into the quenching solution.

  • Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the NES peak and the appearance of any new product peaks.

  • Calculate the percentage of NES remaining at each time point to determine the reaction rate.

3. Data Analysis:

  • Plot the percentage of remaining NES against time for each nucleophile.

  • The rate of reaction can be determined from the slope of this curve.

  • Compare the reaction rates for the different nucleophiles to assess the cross-reactivity of NES.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for testing the cross-reactivity of this compound.

experimental_workflow prep Prepare Stock Solutions (NES and Nucleophiles) reaction Initiate Reactions (Incubate at controlled temp) prep->reaction sampling Time-Point Sampling reaction->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc analysis Data Analysis (Determine Reaction Rates) hplc->analysis comparison Compare Cross-Reactivity analysis->comparison

Caption: Experimental workflow for assessing this compound cross-reactivity.

Conclusion

This compound exhibits a significantly different reactivity profile compared to its unsaturated counterpart, N-ethylmaleimide. Its primary mode of reaction with nucleophiles is through a relatively slow ring-opening mechanism. It is largely unreactive towards thiols under physiological conditions, while it can react with primary amines and hydroxylamine, particularly at neutral to basic pH. This makes NES a more stable and less promiscuous electrophilic partner in bioconjugation and other applications where high specificity and stability are required. The provided experimental protocol offers a framework for researchers to quantitatively assess the cross-reactivity of this compound with nucleophiles of interest in their specific experimental context.

References

Comparative analysis of N-Ethylsuccinimide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

N-Ethylsuccinimide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and functional materials. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound: a solvent-free high-temperature reaction of succinic anhydride (B1165640) with ethylamine (B1201723), and a green chemistry approach utilizing succinic acid and ethylamine in hot water.

Comparative Analysis of Synthesis Methods

The two methods present a trade-off between reaction time and temperature, and the use of different starting materials. The solvent-free method offers a very high yield in a controlled, albeit energy-intensive, environment. In contrast, the aqueous method represents a simpler, more environmentally friendly approach with excellent yields, aligning with the principles of green chemistry.

ParameterMethod 1: Solvent-Free ReactionMethod 2: Aqueous Synthesis
Starting Materials Succinic Anhydride, EthylamineSuccinic Acid, Ethylamine
Solvent None (Solvent-free melt)Water
Catalyst None required (can be accelerated)None required
Temperature 175°C100°C[1]
Reaction Time 16 hoursNot specified for ethylamine, variable for other amines[1]
Reported Yield up to 96% (with accelerator)84-98% (for aliphatic amines)[1]
Work-up Vacuum distillationFiltration and washing with water[1]

Experimental Protocols

Method 1: Solvent-Free Synthesis from Succinic Anhydride and Ethylamine

This method involves the direct reaction of succinic anhydride with ethylamine at a high temperature in the absence of a solvent.

Materials:

  • Succinic Anhydride

  • Ethylamine solution (e.g., 2M in THF)

  • Zinc powder (optional, as accelerator)

  • Acetic acid (optional, as accelerator)

  • Tetrahydrofuran (THF) for initial mixing

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, combine succinic anhydride (1.0 equivalent) with a 2M solution of ethylamine in THF (1.0 equivalent).

  • The solvent (THF) is removed under reduced pressure to yield the crude N-ethylsuccinamic acid intermediate.

  • The flask is then placed under a nitrogen atmosphere and heated to 175°C for 16 hours.

  • After the reaction is complete, the mixture is allowed to cool.

  • The crude this compound is purified by vacuum distillation at approximately 120°C and 2.1 mbar to yield the final product.

Method 2: Aqueous Synthesis from Succinic Acid and Ethylamine

This environmentally benign method utilizes water as the solvent and avoids the need for catalysts or organic solvents.

Materials:

  • Succinic Acid

  • Ethylamine

  • Deionized Water

Procedure:

  • In a flask, succinic acid (1.0 equivalent) and ethylamine (1.0 equivalent) are added to water.[1]

  • The mixture is stirred and heated to boiling (100°C).[1]

  • The reaction is maintained at boiling for the required amount of time, which may vary. The progress can be monitored by techniques such as thin-layer chromatography.

  • Upon completion of the reaction, the mixture is cooled to room temperature.[1]

  • The solid product that precipitates is collected by filtration.

  • The collected solid is washed with water to remove any unreacted starting materials and impurities.[1]

  • The purified this compound is then dried.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

cluster_0 Method 1: Solvent-Free Synthesis M1_Start Mix Succinic Anhydride and Ethylamine in THF M1_Evap Evaporate THF M1_Start->M1_Evap M1_Heat Heat at 175°C for 16 hours under N2 M1_Evap->M1_Heat M1_Purify Vacuum Distillation M1_Heat->M1_Purify M1_Product This compound M1_Purify->M1_Product

Caption: Workflow for the solvent-free synthesis of this compound.

cluster_1 Method 2: Aqueous Synthesis M2_Start Mix Succinic Acid and Ethylamine in Water M2_Boil Boil at 100°C M2_Start->M2_Boil M2_Cool Cool to Room Temperature M2_Boil->M2_Cool M2_Filter Filter and Wash with Water M2_Cool->M2_Filter M2_Product This compound M2_Filter->M2_Product

Caption: Workflow for the aqueous synthesis of this compound.

Signaling Pathway of Synthesis

The underlying chemical transformation for both methods proceeds through a two-step mechanism: initial formation of an amide followed by cyclization.

Reactants Succinic Acid/Anhydride + Ethylamine Intermediate N-Ethylsuccinamic Acid (Amide Intermediate) Reactants->Intermediate Amidation Product This compound Intermediate->Product Cyclization (Dehydration)

References

The Efficacy of Cysteine Modifying Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of numerous experimental approaches, from proteomic analysis to the development of targeted therapeutics. The choice of modifying reagent is critical to the success of these endeavors, directly impacting the specificity, efficiency, and reliability of the results. This guide provides a detailed comparison of commonly used cysteine modifying reagents, with a primary focus on the widely utilized N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM).

While the inquiry specifically mentioned N-Ethylsuccinimide (NES), a thorough review of the scientific literature reveals a significant lack of data on its use as a cysteine modifying reagent. Its structural similarity to N-ethylmaleimide, a highly effective and extensively documented reagent, suggests that the initial query may have intended to investigate NEM. This compound is the saturated analog of N-ethylmaleimide, lacking the reactive carbon-carbon double bond necessary for the Michael addition reaction with thiols. This fundamental structural difference makes it chemically inert towards cysteine residues under typical bioconjugation conditions. Therefore, this guide will focus on the proven and well-characterized reagents.

Comparative Analysis of Cysteine Modifying Reagents

The selection of an appropriate cysteine modifying reagent is dictated by the specific experimental requirements, including desired reactivity, pH constraints, and the need to minimize off-target modifications. Both N-ethylmaleimide and iodoacetamide are effective alkylating agents that form stable, irreversible covalent bonds with the sulfhydryl groups of cysteine residues. However, they differ in their reaction mechanism, optimal pH, and specificity.

FeatureN-Ethylmaleimide (NEM)Iodoacetamide (IAM)This compound (NES) (Hypothetical)
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)No reaction with thiols under standard conditions
Optimal pH 6.5 - 7.5[1]7.5 - 8.5[1][2]Not Applicable
Reaction Rate Generally faster than IAM[3]Generally slower than NEMNot Applicable
Specificity High for sulfhydryl groups at optimal pH[1]Good for sulfhydryl groups, but can have side reactions with other residues (e.g., lysine, histidine) at higher pH[3][4][5]Not Applicable
Bond Stability Stable thioether bondStable thioether bondNot Applicable
Common Applications Blocking free thiols in proteomics, quantitative proteomics (with isotopic labels), protein structure-function studies[6][7][8]Protein alkylation for sequencing and mass spectrometry, in-gel and in-solution protein modification[9][10][11]Not used for cysteine modification

Experimental Protocols

Accurate and reproducible results in cysteine modification experiments are highly dependent on meticulously followed protocols. Below are detailed methodologies for the use of N-ethylmaleimide and iodoacetamide for in-solution protein alkylation.

Protocol 1: In-Solution Protein Alkylation with N-Ethylmaleimide (NEM)

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.2)

  • N-Ethylmaleimide (NEM)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be modified, they must first be reduced. Incubate the protein sample with a 10-20 fold molar excess of DTT or TCEP for 1 hour at 37°C.

  • Preparation of NEM Solution: Immediately before use, prepare a stock solution of NEM (e.g., 100 mM) in a suitable solvent like DMSO or water.

  • Alkylation Reaction: Add a 10-fold molar excess of the NEM solution to the reduced protein sample.[12] Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: To stop the alkylation reaction, add a quenching reagent such as DTT or L-cysteine to a final concentration that is in excess of the initial NEM concentration.

  • Removal of Excess Reagents: Remove unreacted NEM and quenching reagent by desalting chromatography or dialysis against a suitable buffer.

Protocol 2: In-Solution Protein Alkylation with Iodoacetamide (IAM)

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Iodoacetamide (IAM)

  • Reducing agent (e.g., Dithiothreitol (DTT))

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Reduction of Disulfide Bonds: Reduce disulfide bonds by incubating the protein sample with 10 mM DTT for 1 hour at 56°C.[13]

  • Preparation of IAM Solution: Prepare a fresh stock solution of IAM (e.g., 100 mM) in the reaction buffer. Iodoacetamide is light-sensitive, so the solution and subsequent reaction should be protected from light.[14]

  • Alkylation Reaction: Add the IAM solution to the reduced protein sample to a final concentration of 55 mM.[13] Incubate for 45 minutes at room temperature in the dark.[13]

  • Quenching the Reaction: Quench the reaction by adding a molar excess of DTT or L-cysteine.

  • Removal of Excess Reagents: Purify the alkylated protein from excess reagents using a desalting column or dialysis.

Visualizing the Chemistry and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the reaction mechanisms and a typical experimental workflow.

Mechanism of Cysteine Modification by N-Ethylmaleimide cluster_0 Reaction Protein-SH Protein-Cys-SH Intermediate Thiolate anion attacks the double bond Protein-SH->Intermediate Deprotonation (pH 6.5-7.5) NEM N-Ethylmaleimide NEM->Intermediate Product Protein-Cys-S-NEM (Stable Thioether Bond) Intermediate->Product Michael Addition Comparative Experimental Workflow for Cysteine Modification start Protein Sample reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) start->reduction alkylation Alkylation of Free Thiols reduction->alkylation nem_path N-Ethylmaleimide (NEM) pH 6.5-7.5 alkylation->nem_path Option 1 iam_path Iodoacetamide (IAM) pH 7.5-8.5 alkylation->iam_path Option 2 quenching Quenching of Excess Reagent (e.g., DTT, L-Cysteine) nem_path->quenching iam_path->quenching purification Purification of Modified Protein (Desalting/Dialysis) quenching->purification analysis Downstream Analysis (e.g., Mass Spectrometry, Activity Assay) purification->analysis Signaling Pathway Modulation by Cysteine Modification cluster_pathway Example: Redox Signaling cluster_intervention Experimental Intervention ROS Reactive Oxygen Species (ROS) Protein Protein with Redox-Sensitive Cysteine (-SH) ROS->Protein Oxidation Oxidized_Protein Oxidized Protein (-SOH, -S-S-) Protein->Oxidized_Protein Conformational Change Modified_Protein Modified Protein (-S-NEM) Protein->Modified_Protein Blocks Oxidation Downstream_Signal Altered Downstream Signaling Oxidized_Protein->Downstream_Signal Reagent Cysteine Modifying Reagent (e.g., NEM) Reagent->Protein Alkylation Blocked_Signal Blocked Signaling Modified_Protein->Blocked_Signal

References

A Guide to Thiol Modification: Exploring Alternatives to N-Ethylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective modification of thiol groups, particularly on cysteine residues, is a fundamental technique. N-Ethylsuccinimide (NEM), and maleimides in general, have long been the reagents of choice for this purpose due to their high reactivity and specificity for thiols under physiological conditions. However, the stability of the resulting thiosuccinimide linkage has been a persistent concern, especially for in vivo applications, due to its susceptibility to retro-Michael addition and hydrolysis. This has spurred the development of alternative thiol modification strategies that offer enhanced stability and performance.

This guide provides an objective comparison of prominent alternatives to this compound, including iodoacetamides, vinyl sulfones, and thiol-ene click chemistry. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the underlying chemical principles to assist you in selecting the optimal reagent for your research needs.

Performance Comparison of Thiol Modification Chemistries

The choice of a thiol-reactive reagent is a critical determinant of the final bioconjugate's stability, homogeneity, and functionality. The following table summarizes key quantitative performance metrics for this compound and its alternatives. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, the data presented is a synthesis from various studies and should be considered in the context of the specified conditions.

FeatureThis compound (Maleimide)IodoacetamideVinyl SulfoneThiol-Ene Click Chemistry
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)Michael AdditionRadical-mediated Thiol-Ene Addition
Reaction pH 6.5 - 7.57.0 - 8.57.5 - 9.06.5 - 8.5
Relative Reaction Rate Very FastFastModerate to FastFast (photoinitiated)
Conjugate Stability Susceptible to retro-Michael addition and hydrolysis[1]Highly Stable Thioether BondHighly Stable Thioether BondHighly Stable Thioether Bond
Half-life of Adduct 20–80 hours (in presence of glutathione)[2]Stable>90% conjugation retained after 7 days (in presence of 1 mM glutathione)[3][4]Stable
Selectivity High for thiols at pH < 7.5; reacts with amines at higher pH[5]High for thiols; potential for reaction with other nucleophiles at high concentrations/pHHigh for thiols under mildly acidic to neutral pH; can react with amines at pH > 9[6][7]Highly specific for thiols and alkenes
Key Advantages Rapid reaction kinetics, high thiol specificity at optimal pH.Forms a very stable, irreversible bond.Forms a very stable bond, moderately reactive allowing for control.Orthogonal chemistry, high specificity, spatial and temporal control with light.
Key Disadvantages Instability of the conjugate, leading to potential deconjugation.Slower reaction rate than maleimides, potential for off-target reactions.Slower reaction rate than maleimides, requires slightly alkaline pH for optimal reaction.Requires a radical initiator (e.g., photoinitiator and light source).

Reaction Mechanisms and Experimental Workflows

Understanding the underlying chemical reactions is crucial for optimizing your conjugation strategy. Below are diagrams illustrating the reaction mechanisms of this compound and its alternatives, along with a generalized experimental workflow for thiol modification.

Reaction Mechanisms
This compound (Maleimide) Thiol Modification

NEM_Reaction Thiol Protein-SH (Thiol) Intermediate Thiolate Intermediate Thiol->Intermediate Deprotonation (pH 6.5-7.5) NEM This compound Product Thioether Adduct (Succinimide Ring) NEM->Product Intermediate->Product Michael Addition

Caption: Michael addition of a thiol to this compound.

Iodoacetamide Thiol Modification

Iodoacetamide_Reaction Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH > 7) Iodoacetamide Iodoacetamide Product Stable Thioether Adduct Iodoacetamide->Product Thiolate->Product SN2 Attack Iodide Iodide (Leaving Group)

Caption: SN2 reaction of a thiol with iodoacetamide.

Vinyl Sulfone Thiol Modification

VinylSulfone_Reaction Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH 7.5-9.0) VinylSulfone Vinyl Sulfone Product Stable Thioether Adduct VinylSulfone->Product Thiolate->Product Michael Addition

Caption: Michael addition of a thiol to a vinyl sulfone.

Photoinitiated Thiol-Ene Reaction

ThiolEne_Reaction cluster_initiation Initiation cluster_propagation Propagation Photoinitiator Photoinitiator Radical_Initiator Radical Initiator Photoinitiator->Radical_Initiator Light (UV/Vis) Thiyl_Radical Protein-S• (Thiyl Radical) Radical_Initiator->Thiyl_Radical H Abstraction Thiol Protein-SH (Thiol) Thiol->Thiyl_Radical Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical Addition Alkene Alkene Alkene->Carbon_Radical Product Stable Thioether Adduct Carbon_Radical->Product Chain Transfer (H Abstraction from another Thiol) Thiol_Modification_Workflow Start Start Prepare_Protein Prepare Protein Solution (e.g., reduce disulfide bonds if necessary) Start->Prepare_Protein Conjugation Conjugation Reaction (Incubate protein and reagent under optimal conditions) Prepare_Protein->Conjugation Prepare_Reagent Prepare Reagent Stock Solution Prepare_Reagent->Conjugation Quench Quench Reaction (e.g., add excess small molecule thiol) Conjugation->Quench Purification Purify Conjugate (e.g., Size Exclusion Chromatography, Dialysis) Quench->Purification Characterization Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE, UV-Vis) Purification->Characterization End End Characterization->End

References

N-Ethylsuccinimide vs. N-Phenylmaleimide: A Comparative Guide for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer synthesis, the choice of monomer is paramount to tailoring the final properties of the material. Among the diverse array of building blocks available, N-substituted maleimides have garnered significant attention for their ability to impart desirable characteristics such as high thermal stability and reactivity. This guide provides a comprehensive comparison of two such monomers: N-Ethylsuccinimide and N-phenylmaleimide, focusing on their performance in polymer synthesis, supported by available experimental data.

While direct comparative studies under identical conditions are limited in the published literature, this guide synthesizes data from various sources to offer a clear overview of their respective strengths and weaknesses. It is important to note that for polymerization purposes, the maleimide (B117702) counterpart, N-ethylmaleimide, is the reactive species analogous to the saturated this compound. This guide will therefore consider data for N-ethylmaleimide in the context of polymer synthesis.

Core Chemical Differences and Reactivity Profiles

The fundamental difference between N-ethylmaleimide and N-phenylmaleimide lies in the nature of their N-substituent. N-ethylmaleimide possesses an electron-donating ethyl group, whereas N-phenylmaleimide features an electron-withdrawing phenyl group. This electronic distinction significantly influences their reactivity in polymerization reactions, particularly in free-radical copolymerizations.

Generally, the electron-withdrawing phenyl group in N-phenylmaleimide makes its double bond more electron-deficient, enhancing its ability to participate in alternating copolymerization with electron-rich monomers like styrene (B11656).[1] Conversely, the electron-donating nature of the ethyl group in N-ethylmaleimide can alter its reactivity profile, potentially leading to different copolymerization behaviors and polymer microstructures.

Performance in Homopolymerization and Copolymerization

Homopolymerization

Both N-ethylmaleimide and N-phenylmaleimide can undergo free-radical homopolymerization, although maleimides, in general, are known to homopolymerize slowly.[2] The resulting homopolymers are noted for their thermal stability.

Copolymerization

Copolymerization is where the distinct characteristics of these two monomers become more apparent. N-phenylmaleimide is well-documented for its propensity to form alternating copolymers with electron-rich comonomers such as styrene.[1] This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-deficient N-phenylmaleimide and the electron-rich comonomer.

While less extensively studied, N-ethylmaleimide also participates in copolymerization. For instance, its copolymerization with styrene has been reported to yield materials with high thermal stability.[3] The reactivity ratios, which dictate the composition of the resulting copolymer, are expected to differ significantly between N-ethylmaleimide and N-phenylmaleimide when paired with the same comonomer due to their opposing electronic effects.

Comparative Data on Polymer Properties

The following tables summarize key quantitative data extracted from various studies. It is crucial to interpret this data with the understanding that the experimental conditions may not be identical across different sources.

Table 1: Thermal Properties of Polymers Derived from N-Ethylmaleimide and N-Phenylmaleimide

Polymer SystemN-Substituted MaleimideGlass Transition Temperature (Tg)Decomposition Temperature (TGA)Source(s)
HomopolymerN-phenylmaleimide~210 °C-[4]
Copolymer with StyreneN-ethylmaleimideup to 240 °C445 °C (for N-ethyl SMI microspheres)[3]
Copolymer with StyreneN-phenylmaleimide~211-247 °C-[4]
HomopolymerN-[2,4-dinitro-phenyl)maleimide-224 °C (Initial Decomposition)
Copolymer with MMAN-[2,4-dinitro-phenyl)maleimide-220 °C (Initial Decomposition)

Table 2: Reactivity Ratios in Copolymerization with Styrene

N-Substituted Maleimider1 (Styrene)r2 (Maleimide)InterpretationSource(s)
N-phenylmaleimide0.0780.068Strong tendency for alternation[5]
N-butylmaleimide (proxy for N-alkyl)0.080.05Strong tendency for alternation[6]

Note: Reactivity ratios (r1 and r2) close to zero indicate a high tendency for the monomers to add to each other rather than to themselves, leading to an alternating copolymer structure.

Experimental Protocols

Below are representative experimental protocols for the synthesis and polymerization of N-substituted maleimides, based on methodologies described in the literature.

Synthesis of N-Phenylmaleimide

This two-step procedure involves the formation of a maleamic acid intermediate followed by cyclodehydration.

  • Synthesis of N-phenylmaleamic acid: A solution of maleic anhydride (B1165640) (0.1 mol) in a suitable solvent like dimethylformamide (DMF) is prepared. To this stirred solution, 2,4-dinitroaniline (B165453) (0.1 mol) dissolved in DMF is added gradually. The mixture is stirred for several hours at room temperature. The resulting solution is then poured into crushed ice to precipitate the crude N-phenylmaleamic acid, which is then filtered, dried, and recrystallized from ethanol.

  • Cyclodehydration to N-phenylmaleimide: The prepared maleamic acid is treated with a dehydrating agent mixture of concentrated sulfuric acid and phosphorus pentoxide. The resulting solution is poured into crushed ice to precipitate the N-phenylmaleimide. The crude product is filtered, washed with a sodium bicarbonate solution, dried, and recrystallized from ethanol.

Free Radical Homopolymerization of N-Substituted Maleimide
  • N-substituted maleimide (e.g., N-[2,4-dinitrophenyl]maleimide) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a reflux condenser.

  • A free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added to the solution.

  • The reaction mixture is refluxed at a specific temperature (e.g., 65°C) for a designated period (e.g., 48 hours).

  • The resulting polymer is isolated by precipitation in a non-solvent like a methanol-water mixture.

  • The precipitated polymer is then washed and dried under vacuum.

Free Radical Copolymerization with Methyl Methacrylate (MMA)
  • Equimolar amounts of the N-substituted maleimide and MMA are dissolved in THF in a round-bottom flask.

  • AIBN is added as the initiator.

  • The mixture is refluxed at a specific temperature (e.g., 65°C) for a set duration (e.g., 48 hours).

  • The copolymer is precipitated in a methanol-water mixture, filtered, washed, and dried.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Reaction1 Reaction at Room Temp MA->Reaction1 Aniline Substituted Aniline (e.g., Aniline, Ethylamine) Aniline->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 MaleamicAcid Maleamic Acid Intermediate Reaction1->MaleamicAcid Precipitation in Ice MaleamicAcid_ref Maleamic Acid DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride, NaOAc) Reaction2 Heating DehydratingAgent->Reaction2 MaleamicAcid_ref->Reaction2 NSubMaleimide N-Substituted Maleimide Reaction2->NSubMaleimide Precipitation

General synthesis pathway for N-substituted maleimides.

Polymerization_Workflow cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation and Purification Monomer N-Substituted Maleimide (N-Ethylmaleimide or N-Phenylmaleimide) Polymerization Heating under Reflux Monomer->Polymerization Comonomer Comonomer (e.g., Styrene, MMA) Comonomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., THF) Solvent->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol/Water) Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying under Vacuum Washing->Drying FinalPolymer Purified (Co)polymer Drying->FinalPolymer

General workflow for free radical (co)polymerization.

Conclusion

Both N-ethylmaleimide and N-phenylmaleimide are valuable monomers for the synthesis of thermally stable polymers. The choice between them will largely depend on the desired copolymer properties and the nature of the comonomer.

  • N-Phenylmaleimide is the preferred choice when a strong alternating tendency with electron-rich comonomers is desired, leading to polymers with a highly regular microstructure and often a high glass transition temperature. Its electron-withdrawing nature is key to its reactivity profile.

  • N-Ethylmaleimide , with its electron-donating substituent, offers a different reactivity profile. While less documented in direct comparative studies, available data suggests it can also produce polymers with excellent thermal stability. It may be a suitable alternative when a different copolymer composition or reactivity is sought.

Further research directly comparing these two monomers under identical polymerization conditions would be highly beneficial to the polymer science community, allowing for a more precise selection based on quantitative performance data. Researchers are encouraged to consider the electronic nature of the N-substituent as a primary factor in predicting the polymerization behavior and final properties of the resulting polymers. a primary factor in predicting the polymerization behavior and final properties of the resulting polymers.

References

Spectroscopic comparison of N-Ethylsuccinimide and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science, a thorough understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of N-Ethylsuccinimide, a key chemical intermediate, and its fundamental precursors, succinimide (B58015) and succinic acid. Through an objective analysis of experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, we illuminate the structural transformations that underpin the synthesis of this compound. This comparative analysis serves as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering clear, data-driven insights into the spectroscopic signatures of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for succinic acid, succinimide, and this compound.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupSuccinic AcidSuccinimideThis compound (Characteristic Peaks)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)--
N-H Stretch (Imide)-~3200-
C-H Stretch (Aliphatic)~2942~2802~2980-2850
C=O Stretch (Carboxylic Acid)~1700--
C=O Stretch (Imide, Asymmetric)-~1770~1770-1700
C=O Stretch (Imide, Symmetric)-~1700~1770-1700
C-N Stretch-~1370Present
C-O Stretch~1310, ~1210--

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton EnvironmentSuccinic Acid (in D₂O)Succinimide (in CDCl₃)This compound (in CDCl₃)
-CH₂- (ring)~2.67~2.77~2.7
-NH- (imide)-~8.9-
-CH₂- (ethyl)--~3.5 (q)
-CH₃ (ethyl)--~1.2 (t)
-COOH~12.2 (in DMSO-d₆)--

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon EnvironmentSuccinic AcidSuccinimideThis compound
-CH₂- (ring)~33~31~28
C=O~177~180~177
-CH₂- (ethyl)--~34
-CH₃ (ethyl)--~13

Table 4: Comparative UV-Vis Data (λmax, nm)

Compoundλmax (in water)Solvent
Succinic Acid~210[1]Water
Succinimide~215Water
This compoundNot available-

The Synthetic Pathway: From Acid to Imide

The synthesis of this compound from its precursors involves a progression from a dicarboxylic acid to a cyclic imide, and finally to its N-substituted derivative. This transformation can be visualized as a clear chemical pathway.

Synthesis_Pathway Succinic_Acid Succinic Acid Succinimide Succinimide Succinic_Acid->Succinimide + NH₃ - 2H₂O N_Ethylsuccinimide This compound Succinimide->N_Ethylsuccinimide + CH₃CH₂Br - HBr

Figure 1. Synthesis of this compound from Succinic Acid.

Experimental Corner: Protocols for Spectroscopic Analysis

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in succinic acid, succinimide, and this compound.

Methodology:

  • Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer was used.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Analysis: The characteristic absorption bands corresponding to various functional groups were identified and their wavenumbers were recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecules.

Methodology:

  • Sample Preparation: Samples were dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) was used.

  • Data Acquisition: For ¹H NMR, the spectral width was set to encompass the expected chemical shift range (typically 0-15 ppm). For ¹³C NMR, a wider spectral width was used (typically 0-200 ppm).

  • Analysis: The chemical shifts (δ) of the signals were recorded in parts per million (ppm) relative to TMS. The splitting patterns (multiplicity) and integration values were also analyzed for ¹H NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecules.

Methodology:

  • Sample Preparation: Solutions of the compounds were prepared in a suitable solvent (e.g., water or ethanol) at a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

  • Data Acquisition: The absorbance of the sample was measured over a wavelength range of 200-400 nm. A blank cuvette containing only the solvent was used as a reference.

  • Analysis: The wavelength of maximum absorbance (λmax) was identified from the resulting spectrum.

A Visual Guide to Spectroscopic Analysis

The general workflow for analyzing a chemical compound using the spectroscopic methods discussed is outlined below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid_Sample Solid Sample FTIR FT-IR Spectroscopy Solid_Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Solid_Sample->NMR Liquid_Sample Liquid Sample Liquid_Sample->NMR UV_Vis UV-Vis Spectroscopy Liquid_Sample->UV_Vis Functional_Groups Identify Functional Groups FTIR->Functional_Groups Structural_Elucidation Elucidate Chemical Structure NMR->Structural_Elucidation Electronic_Transitions Analyze Electronic Transitions UV_Vis->Electronic_Transitions

Figure 2. Generalized workflow for spectroscopic analysis.

Conclusion

The spectroscopic journey from succinic acid to this compound reveals a clear and logical progression of chemical transformations. The disappearance of the broad O-H stretch and the appearance of the N-H stretch in the FT-IR spectra mark the conversion of the carboxylic acid to the imide. Subsequently, the loss of the N-H signal and the emergence of signals corresponding to the ethyl group in the NMR spectra confirm the N-alkylation to form this compound. This guide provides a foundational spectroscopic framework for researchers working with these and similar compounds, enabling more efficient and accurate characterization and development of novel chemical entities.

References

Benchmarking OLED Performance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount in the advancement of Organic Light-Emitting Diode (OLED) technology. This guide provides a comparative analysis of materials used in OLED devices, with a focus on the role of N-Ethylsuccinimide as a key chemical intermediate. While direct performance data for this compound as a discrete layer in OLEDs is not available in current literature, its importance lies in the synthesis of high-performance organic materials that are integral to the efficiency and longevity of these devices.

The Crucial Role of Material Selection in OLED Performance

The performance of an OLED is fundamentally determined by the properties of the organic materials used in its multilayered structure.[1][2] Each layer, including the Hole Transport Layer (HTL), Emissive Layer (EML), and Electron Transport Layer (ETL), serves a specific function in facilitating the efficient conversion of electrical energy into light.[2] Key performance metrics for evaluating OLEDs include:

  • Luminous Efficiency: Measured in candelas per ampere (cd/A), it indicates the amount of light produced for a given electric current.[3][4]

  • Power Efficiency: Expressed in lumens per watt (lm/W), it reflects the energy efficiency of the device.[5][6]

  • External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[5][7]

  • Luminance: Also known as brightness, it is measured in candelas per square meter (cd/m²).[3][4]

  • Turn-on Voltage: The voltage at which the device begins to emit light.[8]

  • Lifetime: Often denoted as LT50 or LT95, it is the time taken for the luminance to decrease to 50% or 95% of its initial value.[5]

This compound: A Key Building Block for Advanced OLED Materials

This compound is a high-purity chemical intermediate that plays a vital role in the synthesis of materials for OLEDs. Its chemical structure provides a versatile scaffold for the creation of more complex organic molecules with tailored electronic and photophysical properties, contributing to the development of brighter and more efficient displays. While it is not typically used as a standalone functional layer in an OLED stack, its derivatives are being explored for various applications within the device.

Comparative Performance of Representative OLED Materials

The following tables summarize the performance of various materials commonly used in OLEDs. This data provides a benchmark for evaluating the potential of new materials synthesized using intermediates like this compound.

Hole Transport Layer (HTL) Materials

The HTL facilitates the movement of holes from the anode to the emissive layer while blocking electrons, ensuring efficient recombination in the desired region.[9]

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Device Performance Notes
TPD 1.1 x 10⁻³-5.5High hole mobility, often used as a standard for comparison.[9]
Spiro-OMeTAD 2 x 10⁻⁴ (doped)-5.2Widely used in high-efficiency perovskite solar cells and OLEDs, often requires doping.[10]
Poly-TPD 10⁻³ - 10⁻⁶-5.3A polymeric HTL with good film-forming properties.[9]
PTACz-PO HighDeep HOMOA newer polymer HTL enabling high power conversion efficiency in solar cells, indicating potential for OLEDs.[11]
Electron Transport Layer (ETL) Materials

The ETL is responsible for transporting electrons from the cathode to the emissive layer and blocking holes.[12]

MaterialElectron Mobility (cm²/Vs)LUMO Level (eV)Device Performance Notes
Alq₃ 10⁻⁶-3.0A classic and widely studied ETL material.
TPBi 10⁻⁵ - 10⁻⁶-2.7Often used as both an ETL and a host material for blue emitters.
PhOXDPO 6.6 x 10⁻⁴-2.8A high-mobility ETL material leading to high current efficiency in solution-processed OLEDs.[13]
Sif88 Not specified-2.5Used in blue phosphorescent OLEDs, resulting in high EQE and power efficiency.[6][14]
Host Materials for the Emissive Layer

Host materials form the matrix for the light-emitting dopants in the EML, facilitating charge transport and energy transfer to the emitter.[15][16]

Host MaterialTriplet Energy (eV)Charge TransportApplication Notes
CBP 2.56Hole-transportingCommonly used for green and red phosphorescent OLEDs.[17]
mCP 2.91Hole-transportingA high-triplet-energy host suitable for blue phosphorescent emitters.[17]
DPEPO 2.99Electron-transportingA popular host with high triplet energy, mainly used in TADF OLEDs.[16]
S-SiCz 2.95Electron-transportingDesigned to enhance electron transport and improve device efficiency roll-off.[17]

Experimental Protocols

OLED Fabrication

A typical experimental protocol for the fabrication of a bottom-emitting OLED device involves the following steps:[18][19][20]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: The HTL material is dissolved in a suitable organic solvent and deposited onto the ITO surface via spin coating. The film is then thermally annealed to remove residual solvent. For small molecule materials, thermal evaporation under high vacuum is used.

  • Emissive Layer (EML) Deposition: The host and dopant materials are co-deposited onto the HTL. For solution processing, they are pre-mixed in a solution, while for vacuum deposition, they are evaporated from separate sources at controlled rates.

  • Electron Transport Layer (ETL) Deposition: The ETL material is deposited onto the EML, typically through thermal evaporation.

  • Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a low work function metal (e.g., Aluminum) are deposited through a shadow mask via thermal evaporation to define the active area of the device.

  • Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glove box) to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following techniques:[7][8][21]

  • Current-Voltage-Luminance (I-V-L) Characteristics: A source measure unit is used to apply a voltage across the device and measure the resulting current density. Simultaneously, a calibrated photodiode or a spectroradiometer measures the luminance of the emitted light.

  • Electroluminescence (EL) Spectrum: The spectrum of the emitted light is measured using a spectrometer to determine the color coordinates and purity.

  • External Quantum Efficiency (EQE): The EQE is calculated from the I-V-L data and the EL spectrum. For more accurate measurements, an integrating sphere is used to capture all the emitted light.

  • Lifetime Measurement: The device is operated at a constant current, and the luminance is monitored over time to determine the operational stability.

Visualizing the Process and Principles

To better understand the experimental workflow and the fundamental principles of OLED operation, the following diagrams are provided.

experimental_workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_char Characterization sub_cleaning ITO Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone htl HTL Deposition (Spin Coating/Evaporation) sub_cleaning->htl eml EML Deposition (Co-evaporation/Spin Coating) htl->eml etl ETL Deposition (Thermal Evaporation) eml->etl cathode Cathode Deposition (Thermal Evaporation) etl->cathode encap Encapsulation cathode->encap ivl I-V-L Measurement encap->ivl el_spectrum EL Spectrum Measurement ivl->el_spectrum lifetime Lifetime Testing el_spectrum->lifetime oled_signaling_pathway cluster_injection Charge Injection cluster_transport Charge Transport cluster_recombination Recombination & Emission anode Anode (ITO) htl Hole Transport Layer (HTL) anode->htl Holes (h+) eml Emissive Layer (EML) htl->eml h+ etl Electron Transport Layer (ETL) etl->eml e- cathode Cathode (Al) cathode->etl Electrons (e-)

References

A Comparative Analysis of the Chemical Stability of N-Ethylsuccinimide and N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate reagents is a critical step in drug development and proteomics research, directly impacting the reliability and reproducibility of experimental outcomes. N-ethylmaleimide (NEM) is a widely utilized sulfhydryl-reactive reagent for labeling and crosslinking proteins. Its saturated counterpart, N-Ethylsuccinimide (NES), often serves as a control or is a metabolic byproduct. Understanding the relative stability of these two compounds is paramount for designing robust experimental protocols and interpreting results accurately. This guide provides a detailed comparison of the stability of this compound and N-ethylmaleimide, supported by available experimental data and detailed methodologies.

Executive Summary

N-ethylmaleimide (NEM) is inherently less stable than this compound (NES) due to the presence of a carbon-carbon double bond within its maleimide (B117702) ring. This double bond makes NEM susceptible to nucleophilic attack, primarily through hydrolysis, which leads to ring-opening and the formation of N-ethylmaleamic acid. In contrast, the saturated succinimide (B58015) ring of NES lacks this reactive site, rendering it significantly more resistant to hydrolysis under similar conditions. While direct, side-by-side quantitative kinetic data for NES hydrolysis is not extensively available in the reviewed literature, the established principles of organic chemistry and the available data for related succinimide compounds indicate a much slower rate of degradation for NES compared to NEM.

Comparative Stability Data

Quantitative data on the hydrolysis of N-ethylmaleimide (NEM) has been experimentally determined. The following table summarizes the pseudo-first-order rate constants (k) and half-lives (t½) for NEM hydrolysis at various pH values and temperatures.

CompoundpHTemperature (°C)Rate Constant (k) (s⁻¹)Half-life (t½) (hours)Reference
N-ethylmaleimide (NEM) 7.0301.15 x 10⁻⁶167[1]
8.0301.15 x 10⁻⁵16.7[1]
9.0301.15 x 10⁻⁴1.67[1]

Chemical Degradation Pathways

The primary degradation pathway for N-ethylmaleimide in aqueous solution is hydrolysis of the maleimide ring. This reaction is catalyzed by hydroxide (B78521) ions and therefore proceeds more rapidly at higher pH. The product of this hydrolysis is N-ethylmaleamic acid.

NEM N-ethylmaleimide TransitionState Tetrahedral Intermediate NEM->TransitionState Nucleophilic Attack Product N-ethylmaleamic acid TransitionState->Product Ring Opening OH OH⁻ OH->TransitionState

Caption: Hydrolysis of N-ethylmaleimide to N-ethylmaleamic acid.

This compound, being a saturated cyclic imide, is substantially more stable. While it can undergo hydrolysis under harsh conditions (e.g., strong acid or base and high temperatures), its degradation rate under typical experimental conditions (neutral pH, room temperature) is considered negligible compared to NEM.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of N-ethylmaleimide

This protocol is adapted from the spectrophotometric method used to determine the kinetics of hydrolysis of N-alkylmaleimides.[1]

Materials:

  • N-ethylmaleimide (NEM)

  • Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for pH 7 and 8, borate (B1201080) buffer for pH 9)

  • UV-Vis Spectrophotometer

  • Constant temperature water bath or Peltier-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of NEM Stock Solution: Prepare a concentrated stock solution of NEM in a suitable organic solvent (e.g., acetonitrile) to minimize premature hydrolysis.

  • Reaction Setup:

    • Equilibrate the buffer solution to the desired temperature in the spectrophotometer's cuvette holder.

    • Add a small aliquot of the NEM stock solution to the pre-heated buffer in the cuvette to achieve the desired final concentration. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the reaction kinetics.

    • Mix the solution quickly and thoroughly.

  • Spectrophotometric Measurement:

    • Immediately start recording the absorbance of the solution over time at a wavelength where the hydrolysis product does not absorb significantly, or where the change in absorbance upon hydrolysis is maximal. For N-alkylmaleimides, the disappearance of the maleimide double bond can be monitored.

  • Data Analysis:

    • The hydrolysis of NEM follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k.

    • The half-life (t½) of the hydrolysis reaction can be calculated using the equation: t½ = 0.693 / k.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_NEM Prepare NEM Stock Solution Add_NEM Add NEM to Buffer Prep_NEM->Add_NEM Prep_Buffer Prepare Buffer Solutions Equilibrate Equilibrate Buffer in Cuvette Prep_Buffer->Equilibrate Equilibrate->Add_NEM Measure Measure Absorbance vs. Time Add_NEM->Measure Plot Plot ln(Absorbance) vs. Time Measure->Plot Calculate_k Calculate Rate Constant (k) Plot->Calculate_k Calculate_t12 Calculate Half-life (t½) Calculate_k->Calculate_t12

Caption: Workflow for determining the hydrolysis rate of NEM.

Conclusion

The comparative stability of this compound and N-ethylmaleimide is fundamentally dictated by their chemical structures. N-ethylmaleimide's reactive double bond makes it susceptible to hydrolysis, a reaction that is significantly accelerated by increasing pH. This inherent instability is a critical consideration in its application in bioconjugation and proteomics, where reaction conditions must be carefully controlled to ensure efficient labeling while minimizing reagent degradation. In contrast, this compound's saturated succinimide ring confers a high degree of chemical stability, making it a suitable negative control and a stable endpoint in metabolic studies of NEM. For researchers and drug developers, a thorough understanding of these stability differences is essential for the design of robust experiments and the accurate interpretation of the resulting data.

References

Navigating the Thiol-Reactive Landscape: A Comparative Guide to N-Ethylsuccinimide Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the specific and efficient modification of proteins is a paramount objective. N-Ethylsuccinimide (NES), a member of the maleimide (B117702) family of reagents, is a widely utilized tool for targeting cysteine residues. However, achieving absolute specificity remains a critical challenge. This guide provides an in-depth comparison of NES reactions, detailing its specificity towards key amino acid residues, outlining alternative reagents, and providing robust experimental protocols to assess these reactions.

This compound (NES) and its derivatives are popular reagents for covalent labeling of proteins due to their high reactivity towards thiol groups found in cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2] The specificity of this reaction is highly dependent on the pH of the reaction environment.

The Critical Role of pH in this compound Reaction Specificity

The selectivity of NES for cysteine's thiol group over the amine groups of lysine (B10760008) and the N-terminus is primarily governed by the respective pKa values of these functional groups and the reaction pH. The thiol group of cysteine has a pKa of approximately 8.5, while the ε-amino group of lysine has a pKa of around 10.5.[3]

At a pH range of 6.5-7.5, the thiol group of cysteine exists in a significant equilibrium with its more nucleophilic thiolate anion form, facilitating a rapid reaction with the maleimide.[4][5] In contrast, the amino groups of lysine and the N-terminus are predominantly protonated and thus less nucleophilic in this pH range, minimizing their reaction with NES.[6][7] However, as the pH increases above 7.5, the deprotonation of amines increases, leading to a greater potential for non-specific reactions.[5][8]

Quantitative Comparison of this compound Reactivity

While precise, universally applicable rate constants are difficult to tabulate due to their dependence on the specific protein microenvironment, a semi-quantitative comparison based on relative reactivities and the principles of pKa-dependent nucleophilicity provides valuable guidance.

ReagentTarget ResidueOptimal pH for SpecificityRelative Reactivity at pH 7.0Potential for Non-Specific Reactions
This compound (NES) Cysteine (Thiol) 6.5 - 7.5 High Low at optimal pH. Increases significantly at pH > 7.5 (targeting Lysine, Histidine).[9][10]
This compound (NES) Lysine (Amine) > 8.5 Low at pH 7.0 Becomes a competing reaction at pH > 7.5.[4][5]

Alternatives to this compound for Cysteine Modification

Several alternative reagents are available for cysteine modification, each with its own set of advantages and disadvantages.

Reagent ClassReaction MechanismAdvantagesDisadvantages
Iodoacetamides Nucleophilic Substitution (SN2)Forms a very stable thioether bond.[9]Generally slower reaction kinetics than maleimides.[9] Can show reactivity with other nucleophiles like histidine and methionine.[11]
Vinyl Sulfones Michael AdditionForms a highly stable thioether bond, resistant to hydrolysis.Can exhibit lower selectivity, with potential for reaction with lysine and histidine, especially at higher pH.[3]
Thiol-reactive Heteroaromatic Sulfones Thiol-Click ChemistryHigh stability of the resulting conjugate.[12]May have different reaction kinetics and require specific reaction conditions.
Bioorthogonal Reagents (e.g., Azide-Alkyne) Click ChemistryExtremely high specificity.[1]Requires introduction of a non-natural functional group into the protein.

Experimental Protocols for Assessing Specificity

1. Protocol for Assessing this compound Specificity using Mass Spectrometry

This protocol allows for the identification and semi-quantification of both specific and non-specific modifications on a protein.

a. Protein Preparation and Reaction with NES:

  • Prepare the protein of interest at a concentration of 1-5 mg/mL in a series of buffers with varying pH (e.g., pH 6.5, 7.5, and 8.5). Common buffers include phosphate-buffered saline (PBS) or HEPES.

  • Add a 10 to 20-fold molar excess of this compound (from a fresh stock solution in DMSO or DMF) to each protein solution.

  • Incubate the reactions for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule thiol, such as L-cysteine or dithiothreitol (B142953) (DTT), to a final concentration of 10-20 mM.

b. Sample Preparation for Mass Spectrometry:

  • Denature the protein by adding urea (B33335) or guanidine (B92328) hydrochloride.

  • Reduce disulfide bonds by adding DTT or TCEP.

  • Alkylate any remaining free cysteines with a different alkylating agent, such as iodoacetamide, to prevent disulfide scrambling.

  • Perform buffer exchange using a desalting column to remove excess reagents.

  • Digest the protein into peptides using a protease such as trypsin.

c. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography (LC).

  • Analyze the eluted peptides using tandem mass spectrometry (MS/MS).

  • Identify peptides modified with NES by searching for the corresponding mass shift (+125.06 Da).

  • Analyze the data to identify which residues (cysteine, lysine, etc.) have been modified at each pH condition. The relative abundance of modified peptides can be used to assess the specificity of the reaction.

2. Protocol for Competitive Labeling Assay

This protocol provides a relative measure of reactivity between different nucleophiles for NES.

  • Prepare a solution containing the protein of interest and a competing small molecule nucleophile (e.g., free L-cysteine and L-lysine) in the desired reaction buffer.

  • Add a sub-stoichiometric amount of this compound to the mixture.

  • Allow the reaction to proceed for a defined period.

  • Analyze the reaction products using techniques such as HPLC or mass spectrometry to determine the extent of modification on the protein versus the small molecule nucleophiles.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway cluster_cys Cysteine Modification (pH 6.5-7.5) cluster_lys Lysine Side-Reaction (pH > 7.5) Cysteine Protein-SH (Cysteine) Thioether Stable Thioether Adduct Cysteine->Thioether Michael Addition NES This compound NES->Cysteine Lysine Protein-NH2 (Lysine) Amine_Adduct Amine Adduct Lysine->Amine_Adduct Michael Addition (slower) NES2 This compound NES2->Lysine

Caption: Reaction pathways of this compound with Cysteine and Lysine.

Experimental_Workflow start Start: Protein Sample reaction React with NES at varying pH start->reaction quench Quench Reaction reaction->quench denature_reduce_alkylate Denature, Reduce, and Alkylate quench->denature_reduce_alkylate digest Proteolytic Digestion denature_reduce_alkylate->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify Modified Residues lcms->analysis

Caption: Workflow for assessing this compound reaction specificity.

References

A Comparative Guide to Analytical Methods for the Quantification of N-Ethylsuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Ethylsuccinimide is essential for various stages of research and development, including pharmacokinetic studies, stability testing, and quality control of pharmaceutical preparations. This guide provides a comparative overview of potential analytical methods for this compound quantification, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines methodologies based on the analysis of structurally similar compounds, such as succinimide (B58015) and other N-substituted succinimides. The information presented here serves as a robust starting point for developing and validating a suitable analytical method for this compound.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification will depend on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on data from related compounds and general knowledge of the techniques.

Method Typical Matrix Anticipated Limit of Detection (LOD) Anticipated Limit of Quantification (LOQ) Expected Linearity (R²) Expected Accuracy (% Recovery) Expected Precision (% RSD)
HPLC-UV Pharmaceutical Formulations, Bulk Drug~0.01 - 0.1 µg/mL~0.03 - 0.3 µg/mL>0.99998 - 102%< 2%
GC-MS Biological Samples (with derivatization), Environmental Samples~0.1 - 1 ng/mL~0.3 - 3 ng/mL>0.99595 - 105%< 5%

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for sample preparation and analysis that can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substances.

a) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution:

    • For bulk drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For pharmaceutical formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), in a suitable solvent, sonicate for 15 minutes, and dilute to the final volume with the mobile phase. Centrifuge or filter the solution through a 0.45 µm filter before injection.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength of approximately 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

c) Method Validation Parameters:

  • Specificity: Analyze blank, placebo, and this compound-spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices like biological fluids.

a) Sample Preparation (for biological samples):

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

  • Extraction:

    • To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether. Vortex the mixture and centrifuge to separate the layers.

    • Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.

  • Derivatization (if necessary): Although this compound is relatively volatile, derivatization can improve its chromatographic properties and sensitivity. This step should be evaluated during method development.

  • Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program should be optimized.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard. The presence of GC-MS data for this compound in the NIST Mass Spectrometry Data Center can aid in ion selection.[1]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

c) Method Validation Parameters:

The validation parameters are similar to those for HPLC-UV, but with acceptance criteria appropriate for bioanalytical methods (as per FDA or EMA guidelines), which typically allow for slightly wider ranges for accuracy and precision (e.g., ±15%, and ±20% at the LOQ).

Method Selection Workflow

The choice between HPLC-UV and GC-MS, or other potential techniques, depends on a logical evaluation of the analytical requirements.

MethodSelectionWorkflow start Define Analytical Goal: Quantification of this compound matrix Identify Sample Matrix start->matrix pharma Pharmaceutical Formulation (Bulk Drug, Tablets) matrix->pharma Pharmaceutical bio Biological Fluid (Plasma, Urine) matrix->bio Biological sensitivity Required Sensitivity? pharma->sensitivity bio->sensitivity high_conc High Concentration (Assay, Purity) sensitivity->high_conc High low_conc Trace Levels (Impurities, PK studies) sensitivity->low_conc Low method_hplc Consider HPLC-UV high_conc->method_hplc method_gcms Consider GC-MS low_conc->method_gcms dev_val Develop & Validate Method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) method_hplc->dev_val method_gcms->dev_val end Implement for Routine Analysis dev_val->end

Caption: Workflow for selecting an analytical method for this compound.

References

A Researcher's Guide to Michael Acceptors: N-Ethylmaleimide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the precise and stable modification of proteins is paramount. Michael acceptors, a class of electrophilic compounds, are indispensable tools for covalently targeting nucleophilic amino acid residues, most notably cysteine. Among these, N-Ethylmaleimide (NEM) has been a long-standing workhorse. However, the evolving demands for greater stability and specificity in therapeutic and diagnostic applications necessitate a critical comparison of NEM with other Michael acceptors.

This guide provides an objective, data-driven comparison of N-Ethylmaleimide against other common Michael acceptors such as acrylamides and vinyl sulfones. We will delve into their reactivity, the stability of their conjugates, and their specificity, supported by experimental data and detailed protocols for researchers.

The Mechanism: A Thiol-Michael Addition

The core of the reaction between a Michael acceptor and a cysteine residue is a Michael addition, a type of conjugate addition. The deprotonated thiol of the cysteine side chain (thiolate) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of the Michael acceptor. This results in the formation of a stable carbon-sulfur (thioether) bond.[1][2]

Figure 1: General mechanism of a Thiol-Michael addition reaction.

Quantitative Comparison of Reactivity

The rate at which a Michael acceptor reacts with its target thiol is a critical parameter for efficient bioconjugation. The following table summarizes the kinetic parameters for the reaction of various Michael acceptors with a model thiol, providing a basis for comparing their reactivity. Maleimides, such as N-propylmaleimide (a close analog of NEM), exhibit the highest reactivity.[3][4]

Michael AcceptorAbbreviationPropagation Rate Coefficient (k_P) [M⁻¹s⁻¹]Reverse Propagation Rate Coefficient (k_-P) [s⁻¹]Overall Reaction Rate Coefficient (k_overall) [s⁻¹]
N-propylmaleimidePMI30.1 ± 1.50.3 ± 0.16.2 ± 0.3
Diethyl fumarateDEF15.2 ± 0.80.8 ± 0.14.1 ± 0.2
Ethyl vinyl sulfoneEVS10.1 ± 0.50.5 ± 0.13.5 ± 0.2
Diethyl maleateDEM5.2 ± 0.30.6 ± 0.11.1 ± 0.1
Butyl acrylateBA3.1 ± 0.21.2 ± 0.10.5 ± 0.1
Data adapted from a systematic study by Bowman et al. (2021). Reactions were base-catalyzed additions with 1-hexanethiol.[3]

Stability of the Cysteine Adduct: The Challenge of Reversibility

While high reactivity is often desirable, the stability of the resulting thioether bond is crucial for in vivo applications. A significant drawback of maleimide-based conjugates is their susceptibility to a retro-Michael reaction. This can lead to the exchange of the conjugated payload with other biological thiols, such as glutathione, compromising the efficacy and potentially leading to off-target effects.[5][6]

To counter this, strategies such as using N-aryl maleimides have been developed. The adducts of N-aryl maleimides undergo a rapid ring-opening hydrolysis to form a stable maleamic acid, which is resistant to the retro-Michael reaction.[7][8] Acrylamides and vinyl sulfones generally form more stable adducts compared to N-alkyl maleimides.

Linkage TypeConditionStability MetricResult
N-alkyl maleimide (B117702) ADC Incubation in serum @ 37°C for 7 days% Deconjugation35-67%
N-aryl maleimide ADC Incubation in serum @ 37°C for 7 days% Deconjugation<20%
NEM-MPA Adduct Incubation with glutathioneHalf-life of conversion20-80 hours
Data compiled from Christie et al. (2015) and a study on NEM-adduct degradation.[8][9]

Specificity and Side Reactions

N-Ethylmaleimide exhibits high specificity for thiols at a pH range of 6.5-7.5.[2] However, at pH values above 7.5, reactivity towards primary amines (e.g., lysine (B10760008) residues) can occur.[10] Another consideration is the hydrolysis of the maleimide ring itself, which renders it unreactive towards thiols.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (with target Cys) mix Mix Protein and Acceptor (pH 7.4, controlled temp) prep_protein->mix prep_acceptors Prepare Stock Solutions of Michael Acceptors (NEM, Acrylamide, etc.) prep_acceptors->mix quench Quench Reaction at Time Points (e.g., with excess thiol) mix->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis lcms->data_analysis rate Determine Rate Constants data_analysis->rate stability Assess Adduct Stability data_analysis->stability

Figure 2: Workflow for comparing Michael acceptor reactivity and stability.

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics

This protocol outlines a method for comparing the reaction rates of different Michael acceptors with a model cysteine-containing peptide.

Materials:

  • Cysteine-containing peptide (e.g., N-acetyl-L-cysteine)

  • Michael acceptors: N-Ethylmaleimide (NEM), a representative acrylamide, and a vinyl sulfone

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M β-mercaptoethanol (BME) in PBS

  • LC-MS system

Procedure:

  • Preparation: Prepare stock solutions of the peptide (10 mM) and each Michael acceptor (100 mM) in the reaction buffer.

  • Reaction Initiation: In a microcentrifuge tube, mix the peptide solution with the reaction buffer to a final concentration of 1 mM. Initiate the reaction by adding the Michael acceptor stock solution to a final concentration of 10 mM.

  • Time Points: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the BME quenching solution.

  • Analysis: Analyze the quenched samples by LC-MS to determine the ratio of unreacted peptide to the peptide-adduct at each time point.

  • Data Analysis: Plot the concentration of the unreacted peptide against time. The second-order rate constant can be determined from the pseudo-first-order rate constant obtained from the exponential decay fit.

Protocol 2: Assessment of Adduct Stability

This protocol describes a method to evaluate the stability of the formed Michael adducts in the presence of a competing thiol.

Materials:

  • Pre-formed peptide-Michael acceptor adducts (from Protocol 1, purified)

  • Glutathione (GSH)

  • Reaction buffer: PBS, pH 7.4

  • LC-MS system

Procedure:

  • Preparation: Prepare a 1 mM solution of each purified peptide-adduct in the reaction buffer. Prepare a 100 mM stock solution of GSH in the same buffer.

  • Stability Assay: To the peptide-adduct solution, add GSH to a final concentration of 10 mM. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture.

  • Analysis: Analyze the samples directly by LC-MS to quantify the amount of intact adduct remaining.

  • Data Analysis: Plot the percentage of intact adduct against time to determine the half-life of the adduct under these conditions.

Application in Signaling Pathways: Covalent Inhibition

Michael acceptors are integral to the design of covalent inhibitors that target specific cysteine residues in enzymes, offering high potency and prolonged duration of action. For example, in the mitogen-activated protein kinase (MAPK) signaling pathway, several kinases possess accessible cysteine residues that can be targeted by covalent inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Inhibitor Covalent Inhibitor (Michael Acceptor) Inhibitor->MEK Covalently Binds (e.g., to Cys residue)

Figure 3: Covalent inhibition in the MAPK signaling pathway.

Conclusion

The choice of a Michael acceptor for bioconjugation or drug design is a trade-off between reactivity, stability, and specificity.

  • N-Ethylmaleimide (and N-alkyl maleimides) offer rapid reaction kinetics, making them suitable for applications where speed is critical. However, the potential for retro-Michael reaction and subsequent thiol exchange is a significant stability concern for in vivo applications.

  • N-Aryl maleimides provide a solution to the stability issue of traditional maleimides by forming adducts that rapidly hydrolyze to a more stable form.[7][8]

  • Acrylamides and Vinyl Sulfones generally exhibit lower reactivity than maleimides but form more stable thioether bonds that are not prone to reversal. This makes them attractive options for applications requiring long-term stability, such as antibody-drug conjugates.

Ultimately, the optimal Michael acceptor depends on the specific application. For rapid labeling in vitro, NEM remains a viable option. For the development of stable in vivo therapeutics, next-generation maleimides or other classes of Michael acceptors like vinyl sulfones and acrylamides should be strongly considered. Researchers should carefully weigh the kinetic and stability data to select the most appropriate tool for their scientific objectives.

References

Economic Viability of N-Ethylsuccinimide (NES) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-ethylsuccinimide (NES) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The economic viability of its production is critically dependent on the chosen synthetic pathway. This guide provides an objective comparison of different NES synthesis routes, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable process for their needs.

Comparison of Key Economic and Experimental Parameters

The following table summarizes the quantitative data for the most common NES synthesis routes, allowing for a direct comparison of their economic and experimental viability.

ParameterRoute 1: From Succinic Anhydride (B1165640) & Ethylamine (B1201723)Route 2: From Ethyl Benzenesulfonate (B1194179) & Silylated SuccinimideRoute 3: Reduction of N-Ethylmaleimide (NEM)Route 4: From Succinic Acid & Ethylamine (in water)
Starting Materials Succinic Anhydride, EthylamineEthyl Benzenesulfonate, 2,5-Pyrrolidinedione, Trimethylsilylating agentN-Ethylmaleimide, Reducing agentSuccinic Acid, Ethylamine
Approx. Starting Material Cost Low (Succinic Anhydride: ~
40/kg;Ethylamine:40/kg; Ethylamine: ~40/kg;Ethylamine:
2/kg)
High (Ethyl Benzenesulfonate: >$500/kg; 2,5-Pyrrolidinedione: High)Very High (N-Ethylmaleimide: >$9,500/kg)Low (Succinic Acid: comparable to anhydride; Ethylamine: ~$2/kg)
Reported Yield ~96% (solvent-free)[1]86%[2]High (method dependent)84-98% (for similar N-substituted succinimides)[3]
Reaction Conditions High temperature (175 °C) or reflux with dehydrating agentHigh temperature (140-170 °C)Mild (e.g., pH 6.5-7.5 for enzymatic reduction)High temperature (100 °C)
Catalyst Required Optional (e.g., Zinc powder in some variations)NoYes (e.g., enzyme, metal catalyst)No
Solvent Solvent-free or organic solvent (e.g., Chloroform)None mentioned (likely solvent-free or high-boiling solvent)Buffer solutionWater
Purification Vacuum distillationFractional distillationChromatographic or extraction methodsFiltration and recrystallization
Economic Viability High LowVery LowHigh
Environmental Friendliness Moderate to High (solvent-free is "greener")LowModerateHigh ("green" chemistry)

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound.

G cluster_0 Route 1 & 4: Economically Favorable cluster_1 Route 2: Higher Cost cluster_2 Route 3: Economically Unfavorable SA Succinic Anhydride NES1 This compound SA->NES1 Solvent-free, 175°C or Reflux w/ dehydrating agent SuccinicAcid Succinic Acid SuccinicAcid->NES1 Hot Water, 100°C EtA Ethylamine EtA->NES1 EBS Ethyl Benzenesulfonate NES2 This compound EBS->NES2 140-170°C, 3-5h SSi Silylated Succinimide SSi->NES2 NEM N-Ethylmaleimide NES3 This compound NEM->NES3 ReducingAgent Reducing Agent (e.g., NEM reductase) ReducingAgent->NES3

Caption: Comparison of major this compound (NES) synthesis routes.

Experimental Protocols

Below are detailed experimental protocols for the most economically viable synthesis routes.

Protocol 1: Solvent-Free Synthesis from Succinic Anhydride and Ethylamine

This method is advantageous due to its high yield, atom economy, and the absence of hazardous solvents, which also simplifies product purification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 equivalent).

  • Addition of Ethylamine: Slowly add a 2M solution of ethylamine in a suitable solvent like THF (1.0 equivalent) to the succinic anhydride.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Reaction: Heat the resulting residue at 175 °C for 16 hours under a nitrogen atmosphere.

  • Purification: After cooling, the crude product can be purified by vacuum distillation (e.g., at 120 °C, 2.1 mbar) to yield pure this compound.[1]

Experimental Workflow:

G start Start mix Mix Succinic Anhydride (1 eq) and Ethylamine (1 eq in THF) start->mix evap Evaporate THF mix->evap heat Heat at 175°C for 16h under N2 evap->heat distill Vacuum Distill (120°C, 2.1 mbar) heat->distill end Pure this compound distill->end

Caption: Workflow for the solvent-free synthesis of NES.

Protocol 2: Synthesis from Succinic Acid and Ethylamine in Hot Water

This "green" chemistry approach is simple, avoids organic solvents and catalysts, and offers high yields.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend succinic acid (1.0 equivalent) and ethylamine (1.0 equivalent) in water.

  • Reaction: Heat the mixture to 100 °C (reflux) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. Reaction times can vary but are typically in the range of several hours.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. The collected solid should be washed with cold water and can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[3]

Logical Relationship of Green Synthesis:

G cluster_reactants Reactants cluster_conditions Conditions succinic_acid Succinic Acid nes This compound succinic_acid->nes ethylamine Ethylamine ethylamine->nes water Water (Solvent) water->nes Medium heating Heating (100°C) heating->nes Energy Input

Caption: Key components of the aqueous synthesis of NES.

Conclusion

Based on the analysis of starting material costs, reaction conditions, and yields, the synthesis of this compound from succinic anhydride or succinic acid and ethylamine represents the most economically viable and scalable routes. The solvent-free method offers high efficiency and reduced waste, while the aqueous method provides a simple and environmentally friendly alternative. The routes starting from N-ethylmaleimide or ethyl benzenesulfonate are prohibitively expensive for bulk production and should only be considered for specialized applications where these starting materials are readily and cheaply available. Researchers and process chemists should prioritize the optimization of the succinic anhydride/acid-based routes to ensure cost-effective and sustainable production of this compound.

References

Safety Operating Guide

Proper Disposal of N-Ethylsuccinimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Ethylsuccinimide is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be treated as a hazardous waste process, in accordance with local and national regulations.[3] Under no circumstances should this compound or its solutions be disposed of down the drain.[1][3]

  • Waste Segregation and Collection:

    • Solid this compound Waste: Collect any unused or expired solid this compound, along with grossly contaminated items such as weighing paper or spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.[4] Care should be taken to avoid the formation of dust during transfer.[1]

    • This compound Solutions: All aqueous and organic solutions containing this compound must be collected in a separate, compatible, and sealable hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[3][4]

    • Contaminated Labware: Lightly contaminated items, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container that is separate from the primary chemical waste.[4]

    • Original Containers: The original product container must be disposed of as unused product, even if empty, as it may contain residual amounts of the chemical.[4]

  • Waste Container Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[4][5]

    • The label must include the full chemical name: "this compound."[4]

    • List all constituents of the waste, including any solvents or buffers, with their approximate concentrations and volumes.[4]

    • Include the date when the waste was first added to the container.[4]

  • Storage of Waste:

    • Store sealed waste containers in a designated and secure satellite accumulation area within or near the laboratory.[4]

    • The storage area should be cool, dry, and away from direct sunlight and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6][7]

    • Ensure that waste containers are kept locked up or are otherwise secured to prevent any unauthorized access.[3][4][6]

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Do not allow waste to accumulate beyond the limits established by your institution and local regulations.[4][8]

Spill Management

In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

  • For Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[7]

  • For Liquid Spills: Absorb the spill using an inert material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[4] Scoop the absorbent material into a hazardous waste container.[4]

  • Decontamination: Following the removal of the spilled material, decontaminate the area with an appropriate cleaning solution as recommended by your EHS office, followed by washing with soap and water.[4]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC6H9NO2[9][10]
Molecular Weight127.14 g/mol [9][10]
Melting Point41 - 45 °C[6]
Boiling Point210 °C @ 760 mmHg[6]
Flash Point73 °C[6]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For detailed methodologies of experiments involving this compound, please refer to relevant published research articles or established laboratory procedures.

Disposal Workflow

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment cluster_2 Storage cluster_3 Disposal cluster_4 Spill Response A Solid this compound Waste D Collect in Labeled Hazardous Waste Container A->D B This compound Solutions B->D C Contaminated Labware C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Licensed Hazardous Waste Disposal F->G Spill Spill Occurs Cleanup Absorb/Sweep into Hazardous Waste Container Spill->Cleanup Decon Decontaminate Area Cleanup->Decon

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylsuccinimide
Reactant of Route 2
Reactant of Route 2
N-Ethylsuccinimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.